(R)-piperidin-3-ol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(3R)-piperidin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO/c7-5-2-1-3-6-4-5/h5-7H,1-4H2/t5-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIWOSRSKDCZIFM-RXMQYKEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](CNC1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30374746 | |
| Record name | (3R)-3-Piperidinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30374746 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
101.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62414-68-0 | |
| Record name | (3R)-3-Piperidinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30374746 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to (R)-piperidin-3-ol for Researchers and Drug Development Professionals
Abstract
(R)-piperidin-3-ol, a chiral heterocyclic compound, is a pivotal building block in contemporary medicinal chemistry. Its unique stereochemistry and versatile reactivity have positioned it as a valuable scaffold in the synthesis of a multitude of biologically active molecules. This guide provides a comprehensive overview of this compound, beginning with its fundamental identifiers and physicochemical properties. We delve into its critical role in drug discovery, supported by established synthesis and analytical methodologies. This document is intended to serve as a technical resource for researchers, scientists, and professionals in the field of drug development, offering both foundational knowledge and practical insights to facilitate its effective utilization in the laboratory and beyond.
Introduction: The Significance of this compound in Medicinal Chemistry
The piperidine moiety is a ubiquitous structural motif found in a vast array of pharmaceuticals and natural products.[1][2] The introduction of chirality to this scaffold, as seen in this compound, significantly expands its utility in drug design. The specific spatial arrangement of the hydroxyl group in the (R)-enantiomer allows for precise molecular interactions with biological targets, which can lead to enhanced potency, selectivity, and improved pharmacokinetic profiles of drug candidates.[3][4] Consequently, this compound has emerged as a critical intermediate in the synthesis of novel therapeutics across various disease areas, including oncology and central nervous system disorders.[5][6]
This guide aims to provide a holistic understanding of this compound, from its basic chemical identity to its practical applications and analytical characterization.
Core Identification and Physicochemical Properties
A thorough understanding of the fundamental properties of a chemical entity is paramount for its safe handling, storage, and application in experimental work.
Chemical Abstract Service (CAS) Number and Molecular Identifiers
The unique identifier for this compound is its CAS number, which is essential for unambiguous identification in literature, patents, and commercial sourcing.
Molecular and Structural Information
The molecular formula and weight, along with its structural representation, are foundational to stoichiometric calculations and spectral interpretations.
-
InChI Key: BIWOSRSKDCZIFM-RXMQYKEDSA-N[11]
Caption: 2D structure of this compound indicating the chiral center.
Tabulated Physicochemical Data
For ease of reference, the key physicochemical properties of this compound are summarized in the table below. These values are critical for designing reaction conditions, purification procedures, and formulation studies.
| Property | Value | Source(s) |
| Physical Form | Colorless to yellow liquid, semi-solid, or solid lump. | [11] |
| Melting Point | 91-92 °C | [7][9] |
| Boiling Point | 191.9 ± 23.0 °C (Predicted) | [7][9] |
| Density | 1.016 ± 0.06 g/cm³ (Predicted) | [7][9] |
| Solubility | Freely soluble in water (794 g/L at 25 °C, Calculated). Soluble in alcohols, ethers, and chloroform. Limited solubility in nonpolar solvents like hexane. | [9][13] |
| pKa | 14.91 ± 0.20 (Predicted) | [7] |
| LogP | -0.2693 to 0.05950 | [7][8] |
| Hydrogen Bond Donors | 2 | [7][8] |
| Hydrogen Bond Acceptors | 2 | [7][8] |
| Rotatable Bond Count | 0 | [7][8] |
Note: Some values are predicted based on computational models and should be confirmed experimentally where critical.
Synthesis and Chirality: Securing the (R)-Enantiomer
The synthesis of enantiomerically pure this compound is a key challenge and an area of active research. Various strategies have been developed, often starting from chiral precursors or employing asymmetric synthesis techniques.
Synthetic Strategies
Common synthetic routes to this compound and its derivatives include:
-
Resolution of Racemic Mixtures: This classical approach involves separating the (R)- and (S)-enantiomers of a piperidin-3-ol precursor using a chiral resolving agent.
-
Asymmetric Synthesis: Modern methods focus on the direct synthesis of the (R)-enantiomer. This can be achieved through various means, such as the use of chiral catalysts or starting from a chiral pool material like L-glutamic acid.[14]
-
Enzymatic Resolution: Biocatalytic methods, for instance, the reduction of N-Boc-piperidin-3-one using a ketoreductase enzyme, can provide high chiral selectivity for the corresponding (S)- or (R)-hydroxypiperidine.[5]
The choice of synthetic route often depends on the desired scale, cost-effectiveness, and the required enantiomeric purity.
Caption: General synthetic approaches to obtain this compound.
Analytical Characterization and Quality Control
Ensuring the chemical identity, purity, and enantiomeric excess of this compound is critical for its use in research and drug development. A combination of analytical techniques is typically employed.
Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for confirming the chemical structure of this compound. The chemical shifts and coupling constants of the protons and carbons provide a unique fingerprint of the molecule.[15][16]
-
Mass Spectrometry (MS): MS is used to determine the molecular weight and can provide fragmentation patterns that further support the structural assignment.
-
Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying the presence of key functional groups, such as the O-H and N-H stretching vibrations.
Chiral Purity Determination
The determination of enantiomeric excess (e.e.) is of utmost importance for a chiral compound like this compound.
-
Chiral High-Performance Liquid Chromatography (HPLC): This is the most common and reliable method for separating and quantifying the enantiomers of this compound. The method often involves derivatization of the amine or alcohol functionality to introduce a chromophore, facilitating UV detection.[17][18][19] A chiral stationary phase is used to achieve separation.
-
Chiral Gas Chromatography (GC): For volatile derivatives of this compound, chiral GC can also be an effective technique for enantiomeric separation.
Exemplary Chiral HPLC Protocol (Conceptual)
The following protocol outlines a general approach for determining the enantiomeric purity of this compound via pre-column derivatization and chiral HPLC.
Objective: To quantify the (S)-enantiomer impurity in a sample of this compound.
Methodology:
-
Derivatization:
-
React the this compound sample with a suitable derivatizing agent (e.g., a chiral or achiral agent that introduces a UV-active group, such as p-toluenesulfonyl chloride) in an appropriate solvent and under basic conditions.[17] This step is crucial as the parent molecule lacks a strong chromophore.
-
-
Chromatographic Conditions:
-
Column: A chiral stationary phase column (e.g., Chiralpak AD-H or similar).[17]
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol), often with a small amount of an amine additive (e.g., diethylamine) to improve peak shape.
-
Flow Rate: Typically in the range of 0.5 - 1.5 mL/min.
-
Detection: UV detection at a wavelength appropriate for the derivatized analyte (e.g., 228 nm).[17]
-
Temperature: Column temperature is often controlled to ensure reproducibility.
-
-
Analysis:
-
Inject the derivatized sample onto the HPLC system.
-
The two enantiomers will be separated and elute at different retention times.
-
The enantiomeric excess is calculated from the peak areas of the two enantiomers.
-
Self-Validation: The method should be validated according to ICH guidelines, including specificity, linearity, accuracy, precision, and robustness, to ensure trustworthy results.[17]
Handling, Storage, and Safety
As with any chemical reagent, proper handling and storage procedures are essential to ensure the safety of personnel and maintain the integrity of the compound.
-
Safety Precautions: this compound and its parent compound, piperidine, are classified as corrosive and can cause severe skin burns and eye damage.[10][11][20][21] Always handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[22][23]
-
Storage: It is recommended to store this compound in a tightly sealed container in a cool, dry, and dark place, typically at 2-8 °C.[7][11][24] Protect from light and moisture to prevent degradation.
-
In case of Accidental Exposure:
-
Skin Contact: Immediately flush the affected area with plenty of water for at least 15 minutes and remove contaminated clothing.[20]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[20]
-
Inhalation: Move the person to fresh air.[21]
-
In all cases of exposure, seek immediate medical attention.
-
Conclusion
This compound is a cornerstone chiral building block in modern drug discovery and development. Its unique structural features and versatile reactivity make it an invaluable tool for medicinal chemists. A thorough understanding of its chemical and physical properties, coupled with robust synthetic and analytical methodologies, is crucial for its effective and safe utilization. This guide has provided a comprehensive overview of these aspects, intended to empower researchers and scientists in their pursuit of novel and improved therapeutics.
References
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. thieme-connect.com [thieme-connect.com]
- 4. Thieme E-Journals - Pharmaceutical Fronts / Abstract [thieme-connect.com]
- 5. researchgate.net [researchgate.net]
- 6. experts.arizona.edu [experts.arizona.edu]
- 7. This compound|lookchem [lookchem.com]
- 8. chemscene.com [chemscene.com]
- 9. CAS # 62414-68-0, (R)-3-Piperidinol, (+)-3-Hydroxypiperidine, (3R)-3-Hydroxypiperidine, (R)-3-Hydroxypiperidine - chemBlink [chemblink.com]
- 10. (R)-3-Piperidinol | 62414-68-0 | FP158464 | Biosynth [biosynth.com]
- 11. This compound | 62414-68-0 [sigmaaldrich.com]
- 12. skpharmatech.in [skpharmatech.in]
- 13. solubilityofthings.com [solubilityofthings.com]
- 14. researchgate.net [researchgate.net]
- 15. The Synthesis and Absolute Configuration of Enantiomeric Pure (R)- and (S)-3-(piperidin-3-yl)-1H-Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. (3R)-3-Piperidinol | C5H11NO | MD Topology | NMR | X-Ray [atb.uq.edu.au]
- 17. Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. CN104007202B - A kind of HPLC analytical approach of 3-amino piperidine - Google Patents [patents.google.com]
- 19. CN104034814B - The HPLC analytical approach of 3-amino piperidine - Google Patents [patents.google.com]
- 20. pentachemicals.eu [pentachemicals.eu]
- 21. PIPERIDINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 22. jubilantingrevia.com [jubilantingrevia.com]
- 23. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 24. 62414-68-0|this compound|BLD Pharm [bldpharm.com]
Spectroscopic Data for (R)-piperidin-3-ol: An In-depth Technical Guide
Introduction
(R)-piperidin-3-ol is a chiral heterocyclic compound of significant interest in medicinal chemistry and drug development. Its piperidine scaffold is a common motif in a wide array of pharmaceuticals and biologically active molecules. The chirality at the C3 position, bearing a hydroxyl group, introduces a critical stereochemical element that can profoundly influence pharmacological activity and target binding. Therefore, the precise and unambiguous structural characterization of this compound is paramount for researchers in synthetic chemistry, pharmacology, and drug discovery.
This technical guide provides a comprehensive overview of the key spectroscopic data for this compound, covering Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Beyond presenting the raw data, this guide, from the perspective of a seasoned application scientist, delves into the rationale behind the experimental choices, offers detailed interpretations of the spectra, and provides actionable protocols for data acquisition. The aim is to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical insights necessary for the confident identification and characterization of this important chiral building block.
Molecular Structure and Chirality
The structural integrity and stereochemical purity of this compound are the cornerstones of its utility. The piperidine ring can exist in a chair conformation, with the hydroxyl group at the C3 position adopting either an axial or equatorial orientation. The (R)-configuration dictates a specific three-dimensional arrangement of the substituents around the chiral center.
Caption: 2D structure of this compound highlighting the chiral center.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of the atoms within a molecule.
¹H NMR Spectroscopy
Proton NMR (¹H NMR) provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.
Note on Data Source: The following ¹H NMR data is for racemic 3-hydroxypiperidine. For the pure (R)-enantiomer, the spectrum is expected to be identical in terms of chemical shifts and coupling patterns in a non-chiral solvent. Chiral discrimination would require the use of a chiral solvating agent or a chiral derivatizing agent.[1]
Table 1: ¹H NMR Spectroscopic Data for 3-Hydroxypiperidine [2][3]
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~3.67 | m | 1H | H-3 |
| ~2.92 | dd | 1H | H-2eq, H-6eq |
| ~2.70 | m | 2H | H-2ax, H-6ax |
| ~1.75 | m | 2H | H-4eq, H-5eq |
| ~1.46 | m | 2H | H-4ax, H-5ax |
| Variable | br s | 2H | NH, OH |
Expert Interpretation: The ¹H NMR spectrum of 3-hydroxypiperidine presents a complex set of overlapping multiplets in the aliphatic region, which is characteristic of cyclic systems with diastereotopic protons.
-
H-3 Proton: The proton at the chiral center (H-3) is expected to resonate around 3.67 ppm as a multiplet. Its chemical shift is influenced by the adjacent electron-withdrawing hydroxyl group. The multiplicity arises from coupling to the neighboring protons on C2 and C4.
-
Piperidine Ring Protons: The protons on the piperidine ring (C2, C4, C5, and C6) are diastereotopic and exhibit complex splitting patterns. The equatorial protons generally resonate at a lower field (further downfield) compared to their axial counterparts due to anisotropic effects.
-
Exchangeable Protons: The protons of the amine (NH) and hydroxyl (OH) groups are exchangeable and often appear as a broad singlet. Their chemical shift can vary depending on the solvent, concentration, and temperature. Addition of D₂O would lead to the disappearance of these signals due to proton-deuterium exchange, a useful technique for their confirmation.
¹³C NMR Spectroscopy
Carbon-13 NMR (¹³C NMR) provides information about the carbon skeleton of a molecule.
Note on Data Source: The following ¹³C NMR data is for (R)-(+)-3-Hydroxypiperidine hydrochloride. The hydrochloride salt form will influence the chemical shifts, particularly for the carbons adjacent to the protonated nitrogen. In the free base form, these carbons would be expected to be shifted slightly upfield.
Table 2: ¹³C NMR Spectroscopic Data for (R)-(+)-3-Hydroxypiperidine Hydrochloride
| Chemical Shift (δ) ppm | Assignment |
| ~66.0 | C-3 |
| ~52.0 | C-2 |
| ~45.0 | C-6 |
| ~32.0 | C-4 |
| ~22.0 | C-5 |
Expert Interpretation:
-
C-3 Carbon: The carbon bearing the hydroxyl group (C-3) is the most downfield signal in the aliphatic region, appearing around 66.0 ppm, due to the deshielding effect of the electronegative oxygen atom.
-
C-2 and C-6 Carbons: The carbons adjacent to the nitrogen atom (C-2 and C-6) are also significantly downfield due to the electron-withdrawing effect of the nitrogen. In the hydrochloride salt, the protonation of the nitrogen further enhances this effect.
-
C-4 and C-5 Carbons: The remaining ring carbons (C-4 and C-5) resonate at higher fields (more upfield).
Experimental Protocol: NMR Data Acquisition
Caption: Workflow for NMR data acquisition and processing.
Causality Behind Experimental Choices:
-
Choice of Solvent: The choice of deuterated solvent is crucial. Chloroform-d (CDCl₃) is a common choice for many organic molecules. For more polar compounds like this compound, deuterium oxide (D₂O) or dimethyl sulfoxide-d₆ (DMSO-d₆) can be used. D₂O has the added benefit of exchanging with the NH and OH protons, leading to their disappearance from the spectrum and simplifying the analysis.
-
Internal Standard: Tetramethylsilane (TMS) is the standard internal reference for ¹H and ¹³C NMR, with its signal defined as 0.00 ppm. This allows for accurate comparison of chemical shifts across different experiments and instruments.
-
Number of Scans: The number of scans is chosen to achieve an adequate signal-to-noise ratio. ¹³C NMR requires significantly more scans than ¹H NMR due to the low natural abundance of the ¹³C isotope.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.
Note on Data Source: The following IR data is for racemic 3-hydroxypiperidine. The IR spectrum is not expected to differ for the (R)-enantiomer, as enantiomers have identical vibrational frequencies.
Table 3: Key IR Absorption Bands for 3-Hydroxypiperidine [3]
| Wavenumber (cm⁻¹) | Intensity | Bond Vibration | Functional Group |
| 3400-3200 | Strong, Broad | O-H stretch | Alcohol (H-bonded) |
| 3350-3310 | Medium | N-H stretch | Secondary Amine |
| 2950-2850 | Strong | C-H stretch | Alkane |
| 1250-1020 | Medium | C-N stretch | Aliphatic Amine |
| ~1070 | Strong | C-O stretch | Secondary Alcohol |
Expert Interpretation:
-
O-H and N-H Stretching Region: The most prominent feature in the IR spectrum of 3-hydroxypiperidine is the broad, strong absorption band in the 3400-3200 cm⁻¹ region, which is characteristic of the O-H stretching vibration of a hydrogen-bonded alcohol. Overlapping with this band, a medium-intensity peak corresponding to the N-H stretch of the secondary amine is expected around 3350-3310 cm⁻¹.
-
C-H Stretching Region: Strong absorptions between 2950 and 2850 cm⁻¹ are due to the C-H stretching vibrations of the methylene groups in the piperidine ring.
-
Fingerprint Region: The region below 1500 cm⁻¹ is known as the fingerprint region and contains a complex pattern of absorptions that are unique to the molecule. The strong absorption around 1070 cm⁻¹ is indicative of the C-O stretching vibration of the secondary alcohol, while the C-N stretching vibration appears in the 1250-1020 cm⁻¹ range.
Experimental Protocol: FTIR Data Acquisition (ATR)
Caption: Workflow for FTIR data acquisition using an ATR accessory.
Causality Behind Experimental Choices:
-
Attenuated Total Reflectance (ATR): ATR is a convenient and widely used technique for obtaining IR spectra of solid and liquid samples with minimal sample preparation. It is particularly suitable for viscous liquids or solids like this compound.
-
Background Spectrum: Collecting a background spectrum is a critical step to account for the absorbance of atmospheric carbon dioxide and water vapor, as well as any intrinsic absorbance of the ATR crystal. This ensures that the resulting spectrum is solely that of the sample.
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation pattern of the molecular ion.
Table 4: Predicted Mass Spectrometry Data for this compound
| m/z | Ion | Predicted Fragmentation Pathway |
| 101 | [M]⁺• | Molecular Ion |
| 102 | [M+H]⁺ | Protonated Molecular Ion (in ESI) |
| 84 | [M-OH]⁺ | Loss of hydroxyl radical |
| 70 | [M-CH₂OH]⁺ | α-cleavage with loss of hydroxymethyl radical |
| 57 | [C₄H₉]⁺ | Further fragmentation of the ring |
Expert Interpretation: The mass spectrum of this compound is expected to show a molecular ion peak ([M]⁺•) at m/z 101 under electron ionization (EI) conditions. In electrospray ionization (ESI), the protonated molecular ion ([M+H]⁺) at m/z 102 would be prominent.[4]
The fragmentation pattern of piperidine derivatives is often dominated by α-cleavage, which is the cleavage of a bond adjacent to the nitrogen atom.[4] This leads to the formation of a stable iminium ion. For this compound, key fragmentation pathways could include:
-
Loss of a hydroxyl radical: This would result in a fragment at m/z 84.
-
α-cleavage: Cleavage of the C2-C3 or C5-C6 bond could lead to various fragment ions. A significant fragment at m/z 70, corresponding to the loss of a hydroxymethyl radical, is plausible.
-
Ring opening and subsequent fragmentation: This can lead to a cascade of smaller fragment ions, such as the one observed at m/z 57.
Caption: Plausible fragmentation pathways for protonated this compound in ESI-MS.
Experimental Protocol: ESI-MS Data Acquisition
Caption: Workflow for ESI-MS data acquisition and analysis.
Causality Behind Experimental Choices:
-
Electrospray Ionization (ESI): ESI is a soft ionization technique that is well-suited for polar and thermally labile molecules like this compound. It typically produces protonated molecular ions with minimal fragmentation, which is ideal for determining the molecular weight.
-
Positive Ion Mode: Due to the basic nature of the piperidine nitrogen, positive ion mode is the preferred method for analysis, as it readily forms a protonated species ([M+H]⁺).
-
Solvent with Formic Acid: The addition of a small amount of formic acid to the solvent aids in the protonation of the analyte in the E-I source, enhancing the signal intensity of the [M+H]⁺ ion.
Conclusion
The spectroscopic techniques of NMR, IR, and MS provide a complementary and powerful toolkit for the comprehensive characterization of this compound. This guide has detailed the expected spectral features and provided a framework for data acquisition and interpretation. By understanding the principles behind these techniques and the characteristic spectroscopic signatures of this chiral building block, researchers can ensure the identity, purity, and structural integrity of their material, which is a critical prerequisite for its successful application in drug discovery and development.
References
- 1. Chiral NMR discrimination of piperidines and piperazines using (18-crown-6)-2,3,11,12-tetracarboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 3-Hydroxypiperidine(6859-99-0) 1H NMR spectrum [chemicalbook.com]
- 3. 3-Hydroxypiperidine | C5H11NO | CID 23293 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
Safety, handling, and MSDS for (R)-piperidin-3-ol
An In-depth Technical Guide to the Safe Handling of (R)-Piperidin-3-ol for Research and Development
Introduction
This compound is a valuable chiral building block, frequently employed in the synthesis of complex pharmaceutical intermediates and active pharmaceutical ingredients (APIs). Its utility in creating stereospecific molecules makes it a staple in medicinal chemistry and drug development. However, its chemical reactivity also necessitates a thorough understanding of its associated hazards. This guide is designed for researchers, scientists, and drug development professionals, providing a comprehensive overview of the safety, handling, and emergency procedures for this compound. As a senior application scientist, the goal is not merely to list procedures but to explain the causality behind them, fostering a culture of safety and scientific integrity in the laboratory.
Section 1: Chemical & Physical Properties - The Foundation of Risk Assessment
A robust safety protocol begins with a fundamental understanding of the substance's physical and chemical properties. These characteristics dictate its behavior under various laboratory conditions and are critical inputs for a comprehensive risk assessment. For instance, its high solubility in water informs appropriate spill cleanup and firefighting measures, while its physical form determines the potential for inhalation exposure.
| Property | Value | Source |
| CAS Number | 62414-68-0 | [1][2][3] |
| Synonyms | (3R)-3-piperidinol, (R)-3-Hydroxypiperidine | [3][4] |
| Molecular Formula | C₅H₁₁NO | [1][2][3] |
| Molecular Weight | 101.15 g/mol | [1][3][5] |
| Appearance | Colorless to yellow liquid, semi-solid, or solid | |
| Melting Point | 91-92 °C | [4] |
| Boiling Point | ~192 °C at 760 Torr | [4] |
| Flash Point | ~105 °C | [4] |
| Solubility | Freely soluble in water (794 g/L at 25 °C) | [4] |
| Density | ~1.016 g/cm³ | [4] |
Section 2: Hazard Identification and Risk Management
This compound is classified under the Globally Harmonized System (GHS) as a corrosive substance. Understanding this primary hazard is key to implementing effective safety controls.
Primary Hazard: GHS05 - Corrosion
The corrosive nature of this compound stems from its basicity, typical of secondary amines. Upon contact with tissue, it can cause rapid destruction of cell membranes through saponification of fats and extraction of membrane proteins, leading to severe chemical burns. The damage to the eyes can be irreversible and lead to permanent vision loss.
The Hierarchy of Controls
Effective risk management involves implementing controls in a specific order of priority. This "Hierarchy of Controls" model prioritizes eliminating the hazard at its source over relying on personal protective equipment.
Figure 1: Hierarchy of controls applied to handling this compound.
Section 3: Exposure Control & Personal Protective Equipment (PPE)
Given the corrosive nature of this compound, preventing all routes of exposure (dermal, ocular, inhalation) is critical. This is achieved through a multi-layered approach combining engineering controls and appropriate PPE.
3.1 Engineering Controls The primary engineering control for handling this compound is a properly functioning chemical fume hood . This contains vapors and aerosols, protecting the user from inhalation and preventing the contamination of the general laboratory environment. All manipulations, including weighing, transfers, and reaction setups, should be performed within the fume hood.
3.2 Administrative Controls
-
Standard Operating Procedures (SOPs): Detailed, written SOPs for all procedures involving this chemical must be developed and readily accessible.
-
Training: All personnel must be trained on the specific hazards, handling protocols, and emergency procedures for this compound before beginning work.
-
Designated Areas: Clearly mark areas where this compound is stored and handled.
3.3 Personal Protective Equipment (PPE) PPE is the final barrier between the researcher and the chemical. The selection of PPE must be based on a thorough risk assessment of the specific task being performed.[1]
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing/Transfer | Safety goggles & Face shield | Chemical-resistant gloves (e.g., Nitrile) | Flame-resistant lab coat, closed-toe shoes | Not required if in fume hood |
| Reaction Setup/Workup | Safety goggles & Face shield | Chemical-resistant gloves (e.g., Nitrile) | Flame-resistant lab coat, closed-toe shoes | Not required if in fume hood |
| Large Spill Cleanup | Chemical splash goggles & Face shield | Heavy-duty chemical-resistant gloves | Chemical-resistant apron or suit | Full-face respirator with appropriate cartridge[1][6] |
-
Eye and Face Protection: Due to the severe eye damage hazard, a face shield must be worn over chemical splash goggles .[1][6] Goggles alone do not protect the face from splashes.
-
Skin Protection: Wear a lab coat and inspect gloves for any signs of degradation or puncture before each use.[6] Contaminated clothing must be removed immediately and laundered separately before reuse.[7]
-
Hand Protection: Nitrile gloves are commonly used, but for prolonged exposure or work with solutions, consulting a glove compatibility chart is recommended.
Section 4: Protocols for Handling & Storage
Adherence to established protocols is essential for ensuring safety and experimental reproducibility.
4.1 Standard Workflow: Preparing a Solution This workflow illustrates the critical safety checkpoints for a routine laboratory procedure.
Figure 2: Standard workflow for preparing a solution of this compound.
4.2 Storage Protocol Proper storage is crucial to maintain the chemical's integrity and prevent accidents.
-
Temperature: Store in a cool, dry place, refrigerated at 2-8°C.[2][8]
-
Atmosphere: Keep the container tightly sealed and handle under an inert gas if possible to protect from moisture.[1]
-
Light: Keep in a dark place to prevent potential degradation.[3][8]
-
Security: Store in a locked cabinet or an area with restricted access.[6]
-
Segregation: Store away from incompatible materials such as strong oxidizing agents and acids.
Section 5: Emergency Procedures
Preparedness is the key to mitigating the consequences of an accident. All personnel must be familiar with the location and use of emergency equipment, including safety showers, eyewash stations, and spill kits.
5.1 First Aid Measures Immediate and appropriate first aid is critical when dealing with corrosive chemical exposures.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids.[6][7] Remove contact lenses if present and easy to do. Seek immediate medical attention without delay. [7]
-
Skin Contact: Immediately remove all contaminated clothing. Flush the affected skin with plenty of water for at least 15 minutes, preferably under a safety shower.[9] Seek medical attention if irritation persists.
-
Inhalation: Move the victim to fresh air and keep them in a position comfortable for breathing.[6][10] If the person is not breathing, give artificial respiration. Seek immediate medical attention.
-
Ingestion: Rinse mouth with water. Do NOT induce vomiting. [9] Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[10]
5.2 Spill Response The response to a spill depends on its size and the immediate hazards.
Figure 3: Decision-making workflow for chemical spill response.
For any spill, ensure the area is well-ventilated and eliminate all ignition sources. Cover drains to prevent environmental contamination. Use an inert, absorbent material like vermiculite or sand to contain the spill. Do not use combustible materials like paper towels to absorb the bulk of the spill.
Section 6: Waste Disposal
All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be treated as hazardous waste.
-
Collect waste in clearly labeled, sealed containers.
-
Never mix incompatible waste streams.
-
Follow all institutional, local, state, and federal regulations for hazardous waste disposal. Consult your institution's Environmental Health & Safety (EHS) department for specific guidance.
Conclusion
This compound is an indispensable tool in modern drug discovery, but its utility is matched by its potential hazards. As scientists, our responsibility extends beyond achieving our research goals to ensuring the safety of ourselves, our colleagues, and our environment. By understanding the chemical nature of this reagent and rigorously applying the principles of the hierarchy of controls, detailed handling protocols, and emergency preparedness, we can confidently and safely harness its synthetic power. A proactive and educated approach to safety is the cornerstone of responsible scientific practice.
References
- 1. 62414-68-0 | this compound | Chiral Building Blocks | Ambeed.com [ambeed.com]
- 2. This compound|lookchem [lookchem.com]
- 3. chemscene.com [chemscene.com]
- 4. CAS # 62414-68-0, (R)-3-Piperidinol, (+)-3-Hydroxypiperidine, (3R)-3-Hydroxypiperidine, (R)-3-Hydroxypiperidine - chemBlink [chemblink.com]
- 5. 3-Hydroxypiperidine | C5H11NO | CID 23293 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. echemi.com [echemi.com]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 8. 62414-68-0|this compound|BLD Pharm [bldpharm.com]
- 9. pentachemicals.eu [pentachemicals.eu]
- 10. lobachemie.com [lobachemie.com]
The Cornerstone of Chiral Pharmaceuticals: A Technical Guide to (R)-piperidin-3-ol
Foreword: Unveiling the Potential of a Key Chiral Building Block
In the landscape of modern drug discovery and development, the pursuit of stereochemically pure compounds is paramount. The specific three-dimensional arrangement of atoms within a molecule can profoundly dictate its pharmacological activity, efficacy, and safety profile. Among the vast arsenal of chiral synthons available to medicinal chemists, (R)-piperidin-3-ol has emerged as a cornerstone for the construction of a diverse range of complex pharmaceutical agents. This technical guide provides an in-depth exploration of the pharmacological profile, biological activities, and synthetic accessibility of this compound, tailored for researchers, scientists, and drug development professionals. We will delve into not just the "what," but the "why," offering field-proven insights into the strategic application of this versatile chiral building block.
Physicochemical Properties and Stereochemical Integrity
This compound is a chiral secondary alcohol with a piperidine ring system. Its stereochemical purity is the critical attribute that underpins its value in asymmetric synthesis.
| Property | Value | Source |
| CAS Number | 62414-68-0 | [1] |
| Molecular Formula | C₅H₁₁NO | [1] |
| Molecular Weight | 101.15 g/mol | [1] |
| Appearance | Colorless to yellow liquid or solid | --INVALID-LINK-- |
| SMILES | O[C@@H]1CCCNC1 | [1] |
The (R)-configuration at the C3 position of the piperidine ring provides a crucial stereocenter that directs the chirality of subsequent synthetic transformations, ultimately influencing the stereochemistry of the final active pharmaceutical ingredient (API).
Synthesis and Chiral Resolution: Accessing the Enantiopure Scaffold
The efficient and scalable synthesis of enantiomerically pure this compound is a key consideration for its industrial application. Several strategies have been developed, with enzymatic kinetic resolution being a particularly powerful and green approach.
Enzymatic Kinetic Resolution: A Protocol for High Enantiomeric Purity
Lipases are versatile enzymes capable of catalyzing the enantioselective acylation or hydrolysis of racemic alcohols. This protocol outlines a general procedure for the lipase-catalyzed kinetic resolution of racemic 3-hydroxypiperidine. The choice of lipase, acyl donor, and solvent is critical for achieving high enantioselectivity and yield.
Protocol: Lipase-Catalyzed Kinetic Resolution of (±)-N-Boc-3-hydroxypiperidine
This protocol is adapted from established methods for the kinetic resolution of similar chiral alcohols.
Materials:
-
(±)-N-Boc-3-hydroxypiperidine
-
Immobilized Lipase (e.g., Novozym 435 - Candida antarctica lipase B)
-
Acyl donor (e.g., vinyl acetate)
-
Organic solvent (e.g., tert-butyl methyl ether (TBME))
-
Phosphate buffer (pH 7.0)
-
Sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Reaction Setup: To a solution of (±)-N-Boc-3-hydroxypiperidine (1.0 eq) in TBME, add immobilized lipase (e.g., 10-50% w/w of the substrate).
-
Acylation: Add vinyl acetate (0.5-0.6 eq) and stir the mixture at a controlled temperature (e.g., 30-40 °C).
-
Monitoring: Monitor the reaction progress by chiral HPLC or TLC to determine the conversion and enantiomeric excess (ee) of the remaining alcohol and the formed ester. The reaction is typically stopped at or near 50% conversion to maximize the ee of both products.
-
Work-up: Once the desired conversion is reached, filter off the immobilized enzyme. The enzyme can often be washed and reused.
-
Extraction: Wash the filtrate with saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Separate the unreacted (R)-N-Boc-3-hydroxypiperidine from the acylated (S)-enantiomer by silica gel column chromatography.
-
Deprotection (Optional): The Boc protecting group can be removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane) to yield the free this compound.
Causality Behind Experimental Choices:
-
Immobilized Lipase: Using an immobilized enzyme simplifies the work-up process, allowing for easy recovery and recycling of the biocatalyst, which is crucial for cost-effective industrial applications.
-
Vinyl Acetate: Vinyl acetate is an irreversible acyl donor, which drives the reaction forward and prevents the reverse reaction (hydrolysis of the ester), leading to higher conversions and enantioselectivities.
-
Stopping at ~50% Conversion: In a kinetic resolution, the theoretical maximum yield for a single enantiomer is 50%. Stopping the reaction near this point ensures that both the unreacted starting material and the product are obtained with high enantiomeric excess.
Asymmetric Synthesis: Biocatalytic Reduction
An alternative to resolving a racemic mixture is the asymmetric synthesis of the desired enantiomer. A highly efficient method involves the biocatalytic reduction of a prochiral ketone precursor, N-Boc-3-piperidone, using a ketoreductase (KRED).
Experimental Workflow: Asymmetric Reduction of N-Boc-3-piperidone
This workflow leverages a whole-cell biocatalyst co-expressing a ketoreductase and a glucose dehydrogenase for cofactor regeneration, a common strategy to enhance the efficiency and economics of the process.
Caption: Biocatalytic reduction of N-Boc-3-piperidone to (S)-N-Boc-3-hydroxypiperidine.
Pharmacological Profile and Biological Activity
While this compound is primarily utilized as a chiral building block, the piperidine scaffold itself is a well-established pharmacophore present in numerous biologically active molecules. Understanding the inherent biological activities of the core structure and its simple derivatives provides valuable insights for drug design.
Direct Biological Activity of this compound and Close Analogs
Direct pharmacological data for this compound is limited in the public domain. However, studies on closely related piperidine derivatives suggest potential interactions with several key receptor systems.
-
Cholinergic System: this compound has been reported to induce acetylcholine release from neurons in the mouse brain and to have a switchable effect on potassium channels in rat neurons.[2]
-
Sigma Receptors: The sigma receptor family (σ1 and σ2) are implicated in a variety of neurological functions and are targets for psychotropic drugs. Studies on (+)-3-(3-hydroxyphenyl)-N-(1-propyl)piperidine ((+)-3-PPP), a close structural analog of a derivatized this compound, have demonstrated high affinity for sigma receptors.[3] This suggests that the 3-hydroxypiperidine scaffold is a privileged structure for sigma receptor binding.
Quantitative Binding Data for a Sigma Receptor Ligand with a 3-Hydroxypiperidine Moiety
| Compound | Receptor | Ki (nM) |
| (+)-3-PPP | σ (high affinity) | 1.3 - 7.5 |
| (+)-3-PPP | σ (low affinity) | 84 - 500 |
Data from a study on (+)-[3H]3-(3-hydroxyphenyl)-N-(1-propyl)piperidine.[3]
-
Dopamine and Serotonin Receptors: The piperidine nucleus is a common feature in ligands for dopamine and serotonin receptors. While direct binding data for this compound is scarce, derivatives have shown high affinity for these targets. For instance, certain 3-[(aryl)(4-fluorobenzyloxy)methyl]piperidine derivatives exhibit high affinity for the serotonin transporter (SERT), with Ki values ranging from 2 to 400 nM.[4]
This compound as a Key Intermediate in Ibrutinib
The most prominent application of this compound is as a crucial chiral intermediate in the synthesis of Ibrutinib , a first-in-class Bruton's tyrosine kinase (BTK) inhibitor.
Ibrutinib (Imbruvica®)
-
Mechanism of Action: Ibrutinib is a potent and irreversible inhibitor of BTK, a key enzyme in the B-cell receptor (BCR) signaling pathway. It forms a covalent bond with a cysteine residue (Cys481) in the active site of BTK, leading to its inactivation.
-
Therapeutic Use: Ibrutinib is approved for the treatment of various B-cell malignancies, including chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL).
-
Binding Affinity: Ibrutinib exhibits a high binding affinity for BTK, with a reported IC₅₀ of 0.5 nM.[5]
The Bruton's Tyrosine Kinase (BTK) Signaling Pathway and the Role of Ibrutinib
The following diagram illustrates the central role of BTK in the BCR signaling cascade and how Ibrutinib intervenes.
Caption: Ibrutinib's inhibition of the BTK signaling pathway.
Structure-Activity Relationships (SAR) of Piperidinol Derivatives
The versatility of the this compound scaffold allows for systematic structural modifications to explore and optimize biological activity. A notable example is the investigation of piperidinol analogs as anti-tuberculosis agents.
Quantitative SAR of Piperidinol Analogs Against Mycobacterium tuberculosis
A study on a series of piperidinol derivatives identified compounds with significant anti-tuberculosis activity. The following table summarizes the minimum inhibitory concentration (MIC) for a selection of these analogs, highlighting the impact of structural modifications.[6]
| Compound | R Group | MIC (µg/mL) |
| 4a | 4-Fluorophenoxy | 3.12 |
| 4b | 4-Chlorophenoxy | 1.56 |
| 4c | 4-Bromophenoxy | 3.12 |
| 4d | 4-Iodophenoxy | 6.25 |
| 4e | 4-Nitrophenoxy | 1.56 |
| 4f | 4-Cyanophenoxy | 3.12 |
| 4m | 4-(Trifluoromethyl)phenoxy | 1.56 |
Data from a study on 1-((S)-3-(substituted phenoxy)-2-hydroxypropyl)-4-(4-chloro-3-(trifluoromethyl)phenyl)piperidin-4-ol analogs.[6]
Expert Insights on SAR:
The data suggests that electron-withdrawing groups at the para-position of the phenoxy ring, such as chloro, nitro, and trifluoromethyl, are well-tolerated and can lead to potent anti-tuberculosis activity. This provides a clear direction for further optimization of this scaffold for infectious disease applications.
Conclusion: A Versatile Scaffold for Future Drug Discovery
This compound stands as a testament to the power of chiral building blocks in modern pharmaceutical development. Its strategic incorporation into complex molecules, exemplified by the potent BTK inhibitor Ibrutinib, underscores its significance. While its own pharmacological profile is still being fully elucidated, the inherent biological relevance of the piperidine scaffold, coupled with the synthetic accessibility of the enantiopure (R)-enantiomer, ensures that this compound will remain a highly valuable tool in the hands of medicinal chemists for the foreseeable future. The continued exploration of its derivatives is likely to yield novel therapeutic agents across a spectrum of diseases.
References
- 1. chemscene.com [chemscene.com]
- 2. Regulation of sigma-receptors: high- and low-affinity agonist states, GTP shifts, and up-regulation by rimcazole and 1,3-Di(2-tolyl)guanidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Multiple affinity binding states of the sigma receptor: effect of GTP-binding protein-modifying agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 3-[(Aryl)(4-fluorobenzyloxy)methyl]piperidine derivatives: high-affinity ligands for the serotonin transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery, synthesis, and biological evaluation of piperidinol analogs with anti-tuberculosis activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery, Synthesis, and Biological Evaluation of Piperidinol analogs With Anti-tuberculosis Activity - PMC [pmc.ncbi.nlm.nih.gov]
(R)-piperidin-3-ol mechanism of action in biological systems
An In-Depth Technical Guide to the Biological Role of the (R)-piperidin-3-ol Scaffold
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The this compound moiety is a quintessential chiral building block in modern medicinal chemistry. While not possessing significant standalone pharmacological activity, its rigid, three-dimensional structure and stereochemically defined hydroxyl group make it a "privileged scaffold."[1][2] This means its core structure is repeatedly found in successful drugs targeting a wide array of biological systems.[3][4] The specific R stereochemistry at the C3 position, combined with the hydrogen-bonding capability of the hydroxyl group and the basic nitrogen atom, provides a precise conformational and electronic profile. This profile is crucial for achieving high-affinity and selective interactions with complex biological targets such as enzymes and receptors.[1][5] This guide delves into the mechanistic significance of this scaffold, using the paradigm of Bruton's Tyrosine Kinase (BTK) inhibitors to illustrate its role in achieving targeted therapeutic action.
The this compound Scaffold: A Foundation for Specificity
The utility of the this compound scaffold lies in its stereochemical and functional properties, which medicinal chemists leverage to solve complex drug design challenges:
-
Stereochemical Control: Chirality is fundamental to molecular recognition in biological systems. The fixed (R)-configuration at the C3 position orients substituents in a predictable three-dimensional space, which is critical for fitting into the chiral binding pockets of target proteins.[1][5]
-
Hydrogen Bonding: The hydroxyl group acts as both a hydrogen bond donor and acceptor. This allows it to form key interactions with amino acid residues (e.g., aspartate, serine, threonine) in a target's active site, often serving as an anchor point for the entire molecule.
-
Modulation of Physicochemical Properties: The piperidine ring influences a compound's solubility, lipophilicity, and metabolic stability.[2] Its basic nitrogen can be protonated at physiological pH, enhancing aqueous solubility and enabling ionic interactions.
-
Vectorial Orientation: The scaffold serves as a rigid framework to which other pharmacophoric elements can be attached. The specific geometry of the piperidine ring directs these elements toward their intended interaction points within the target protein.
The diagram below illustrates the core features of the this compound scaffold and potential points for chemical modification to generate diverse compound libraries for screening.
Caption: Structure-Activity Relationship (SAR) concept for the this compound scaffold.
Case Study: Bruton's Tyrosine Kinase (BTK) Inhibitors
The critical role of piperidine-like scaffolds is exemplified in the development of BTK inhibitors, a revolutionary class of drugs for B-cell malignancies.[6][7] BTK is a non-receptor tyrosine kinase essential for B-cell receptor (BCR) signaling, which promotes B-cell proliferation and survival.[8] Dysregulation of the BCR pathway is a hallmark of cancers like Chronic Lymphocytic Leukemia (CLL) and Mantle Cell Lymphoma (MCL).[6][9]
Mechanism of Action: Covalent Inhibition of BTK
The first-in-class BTK inhibitor, Ibrutinib, provides a clear mechanistic blueprint.[10] Ibrutinib acts as a potent and irreversible inhibitor of BTK.[9] Its mechanism involves the following key steps:
-
Binding to the Active Site: Ibrutinib docks into the ATP-binding pocket of BTK.
-
Covalent Bond Formation: An acrylamide moiety on Ibrutinib is positioned proximal to a specific cysteine residue (Cys481) within the BTK active site. The molecule's piperidine-derived scaffold is instrumental in achieving this precise orientation.
-
Irreversible Inhibition: The acrylamide group acts as a Michael acceptor, forming a permanent covalent bond with the thiol group of Cys481.[9][11]
-
Pathway Blockade: This irreversible binding permanently inactivates the kinase, blocking the entire downstream BCR signaling cascade. This includes the inhibition of PLCγ2, AKT, and NF-κB activation.[11]
-
Therapeutic Effect: The blockade of survival signals leads to reduced B-cell proliferation, impaired cell adhesion and migration, and ultimately, apoptosis (programmed cell death) of the malignant B-cells.[9][11]
The signaling pathway below illustrates the central role of BTK and the point of intervention by inhibitors like Ibrutinib.
Caption: Simplified B-Cell Receptor (BCR) signaling pathway and Ibrutinib's point of inhibition.
Quantitative Analysis of BTK Inhibitors
The potency of BTK inhibitors is determined through various biochemical and cell-based assays. The half-maximal inhibitory concentration (IC₅₀) is a key metric used to compare the efficacy of different compounds.
| Compound | Target | Assay Type | IC₅₀ (nM) | Citation |
| Ibrutinib | BTK | Biochemical Assay | 0.5 | [8] |
| Acalabrutinib | BTK | Biochemical Assay | 3-5 | [7][12] |
| Zanubrutinib | BTK | Biochemical Assay | <1 | [7][12] |
Note: IC₅₀ values can vary based on specific assay conditions. The values presented are representative of the high potency of these agents.
Key Experimental Protocols
Verifying the mechanism of action of a targeted inhibitor requires a multi-faceted experimental approach. Below are outlines of two core methodologies.
Protocol: In Vitro Kinase Assay (BTK IC₅₀ Determination)
Causality: This experiment directly measures the ability of a compound to inhibit the enzymatic activity of isolated BTK protein. It is the primary method for determining potency (IC₅₀) against the direct target, independent of cellular effects.
Methodology:
-
Plate Preparation: Add recombinant human BTK enzyme to the wells of a microtiter plate.
-
Compound Addition: Prepare serial dilutions of the test compound (e.g., Ibrutinib) in DMSO and add to the wells. Include a "no inhibitor" control (DMSO only) and a "no enzyme" background control.
-
Pre-incubation: Incubate the enzyme and inhibitor for a defined period (e.g., 30 minutes) at room temperature to allow for binding.
-
Reaction Initiation: Add a kinase reaction buffer containing a peptide substrate and ATP (often radiolabeled ³³P-ATP or coupled to a fluorescence/luminescence system like ADP-Glo™).
-
Kinase Reaction: Incubate for 1-2 hours at 30°C to allow the enzyme to phosphorylate the substrate.
-
Reaction Termination: Stop the reaction by adding a stop solution (e.g., EDTA).
-
Signal Detection: Quantify the amount of phosphorylated substrate. For radiolabeling, this involves capturing the peptide on a filter membrane and measuring radioactivity. For luminescence assays, the amount of ADP produced is measured.
-
Data Analysis: Subtract background, normalize the data to the "no inhibitor" control (100% activity), and plot the percent inhibition versus the log of inhibitor concentration. Fit the data to a four-parameter logistic equation to calculate the IC₅₀ value.
Workflow: Cell-Based Proliferation Assay
Causality: This assay moves from the isolated enzyme to a biological system. It assesses whether inhibiting the target (BTK) translates into the desired functional outcome (halting the proliferation of malignant B-cells). It provides a crucial link between biochemical potency and cellular efficacy.
Caption: Standard workflow for a cell-based anti-proliferation assay.
Conclusion
The this compound structure is a cornerstone of modern drug discovery, not for its intrinsic activity, but for the ideal conformational and functional properties it imparts to larger, more complex molecules. Its value as a chiral scaffold is powerfully demonstrated by the success of targeted therapies like BTK inhibitors. By providing a rigid, stereochemically defined framework, it enables the precise positioning of pharmacophoric elements required for high-potency and selective inhibition of disease-relevant targets. Understanding the mechanistic role of such privileged scaffolds is paramount for drug development professionals seeking to design the next generation of effective and specific therapeutics.
References
- 1. (3R)-1-methylpiperidin-3-ol | 28808-26-6 | Benchchem [benchchem.com]
- 2. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. thieme-connect.com [thieme-connect.com]
- 6. What are BTK inhibitors and how do they work? [synapse.patsnap.com]
- 7. mdpi.com [mdpi.com]
- 8. BTK Inhibitors: present and future - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ibrutinib - Wikipedia [en.wikipedia.org]
- 10. Ibrutinib - Uses, Side Effects, Warnings & FAQs [macariushealth.com]
- 11. What is the mechanism of Ibrutinib? [synapse.patsnap.com]
- 12. Bruton's tyrosine kinase - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to the Solubility and Stability of (R)-piperidin-3-ol
Introduction
(R)-piperidin-3-ol, a chiral heterocyclic alcohol, is a versatile building block of significant interest in the pharmaceutical and fine chemical industries. Its rigid piperidine scaffold, coupled with the stereospecific presentation of a hydroxyl group, makes it a valuable intermediate in the synthesis of a wide array of biologically active molecules. Understanding the fundamental physicochemical properties of this compound, specifically its solubility in various solvent systems and its stability under diverse environmental conditions, is paramount for its effective utilization in synthetic chemistry, process development, and formulation.
This technical guide provides a comprehensive overview of the solubility and stability of this compound, designed for researchers, scientists, and drug development professionals. The information presented herein is a synthesis of available data and established scientific principles, intended to facilitate informed decision-making in the laboratory and during process scale-up.
Physicochemical Properties of this compound
A foundational understanding of the intrinsic properties of this compound is essential before delving into its solubility and stability characteristics.
| Property | Value | Source(s) |
| Chemical Name | (3R)-piperidin-3-ol | [1][2] |
| Synonyms | (R)-3-Hydroxypiperidine, (3R)-3-Piperidinol | [1][2] |
| CAS Number | 62414-68-0 | [1][2] |
| Molecular Formula | C₅H₁₁NO | [1][2] |
| Molecular Weight | 101.15 g/mol | [2] |
| Appearance | Colorless to yellow liquid or semi-solid/solid | [1] |
| Storage Conditions | 2-8°C, sealed in a dry, dark place | [1][3] |
Solubility Profile of this compound
The solubility of a compound is a critical parameter that dictates its utility in various applications, from reaction media selection to purification and formulation. The presence of both a polar hydroxyl group and a basic secondary amine in the piperidine ring of this compound suggests a propensity for solubility in polar solvents.
Qualitative and Quantitative Solubility Data
| Solvent | Type | Predicted/Known Solubility | Rationale/Reference |
| Water | Polar Protic | Highly Soluble (1 g/mL for racemate) | The hydroxyl and amine groups readily form hydrogen bonds with water. |
| Methanol | Polar Protic | Soluble | Similar to water, capable of hydrogen bonding. A related compound, (R)-3-(Boc-amino)piperidine, is soluble in methanol.[4] |
| Ethanol | Polar Protic | Soluble | Expected to be a good solvent due to its polarity and hydrogen bonding capacity.[4][5] |
| Isopropanol | Polar Protic | Moderately Soluble | Lower polarity than methanol and ethanol may slightly reduce solubility. |
| Acetonitrile | Polar Aprotic | Soluble | The polar nature of the solvent can solvate the polar functional groups of the molecule. |
| Tetrahydrofuran (THF) | Polar Aprotic | Sparingly Soluble to Soluble | The ether oxygen can act as a hydrogen bond acceptor. |
| Dichloromethane (DCM) | Nonpolar Aprotic | Sparingly Soluble | Limited polarity of the solvent. |
| Toluene | Nonpolar Aprotic | Poorly Soluble | The nonpolar nature of toluene is not conducive to solvating the polar this compound. |
| Hexane | Nonpolar Aprotic | Insoluble/Poorly Soluble | Highly nonpolar solvent. |
Experimental Protocol for Solubility Determination
To ascertain the precise solubility of this compound in a specific solvent, a standardized experimental protocol is recommended. The following outlines a common method for determining equilibrium solubility.
Objective: To determine the solubility of this compound in a given solvent at a specified temperature (e.g., 25°C).
Materials:
-
This compound (of known purity)
-
Selected solvent (analytical grade)
-
Thermostatically controlled shaker or water bath
-
Analytical balance
-
Vials with screw caps
-
Syringe filters (e.g., 0.45 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or ELSD)
Methodology:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials.
-
Add a known volume of the selected solvent to each vial.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25°C).
-
Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. Visual inspection should confirm the presence of undissolved solid.
-
-
Sample Collection and Preparation:
-
Allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Immediately filter the supernatant through a syringe filter into a clean, pre-weighed vial to remove any undissolved solids.
-
-
Analysis:
-
Accurately weigh the filtered solution.
-
Dilute the filtered solution with a suitable solvent to a concentration within the linear range of a pre-validated HPLC method.
-
Analyze the diluted sample by HPLC to determine the concentration of this compound.
-
-
Calculation:
-
Calculate the solubility in mg/mL or g/100mL using the determined concentration and the dilution factor.
-
Diagram of the Solubility Determination Workflow
Caption: Workflow for experimental solubility determination.
Stability of this compound: A Forced Degradation Perspective
Understanding the stability of this compound is crucial for defining appropriate storage conditions, predicting shelf-life, and identifying potential impurities that may arise during synthesis, purification, or storage. Forced degradation studies, or stress testing, are an essential component of this evaluation, providing insights into the intrinsic stability of the molecule and its potential degradation pathways.[6]
General Principles of Forced Degradation
Forced degradation studies involve subjecting the compound to conditions more severe than accelerated stability testing to intentionally induce degradation.[6] The goal is to generate degradation products that could potentially form under normal storage conditions over a longer period. The typical stress conditions, as outlined by the International Council for Harmonisation (ICH) guidelines, include:
-
Acidic and Basic Hydrolysis: Exposure to acidic and basic conditions can reveal susceptibility to hydrolysis.
-
Oxidation: The use of an oxidizing agent like hydrogen peroxide helps to identify if the molecule is prone to oxidation.
-
Thermal Stress: Elevated temperatures can accelerate thermally induced degradation.
-
Photolytic Stress: Exposure to light, particularly UV, can uncover photosensitivity.
Predicted Stability and Potential Degradation Pathways
While specific forced degradation data for this compound is not extensively published, its chemical structure allows for the prediction of its stability profile and likely degradation pathways.
-
Hydrolytic Stability: The piperidine ring itself is generally stable to hydrolysis. The C-O and C-N bonds are not typically labile under mild acidic or basic conditions. Therefore, this compound is expected to be relatively stable to hydrolysis.
-
Oxidative Stability: The secondary amine in the piperidine ring is a potential site for oxidation. Exposure to oxidizing agents could lead to the formation of the corresponding N-oxide or other oxidative degradation products.
-
Thermal Stability: this compound is expected to be thermally stable at ambient and moderately elevated temperatures. At very high temperatures, decomposition is likely to occur, potentially through complex, non-specific pathways.
-
Photostability: The molecule does not contain significant chromophores that would suggest a high degree of photosensitivity. However, prolonged exposure to high-intensity UV light could potentially induce degradation through radical mechanisms.
Experimental Protocol for Forced Degradation Studies
The following protocol provides a general framework for conducting forced degradation studies on this compound. The conditions should be adjusted to achieve a target degradation of 5-20%.
Objective: To investigate the degradation of this compound under various stress conditions and to identify the resulting degradation products.
Materials:
-
This compound
-
Hydrochloric acid (e.g., 0.1 M, 1 M)
-
Sodium hydroxide (e.g., 0.1 M, 1 M)
-
Hydrogen peroxide (e.g., 3%)
-
Methanol or another suitable co-solvent
-
Water bath or oven
-
Photostability chamber
-
HPLC-UV system
-
Liquid Chromatography-Mass Spectrometry (LC-MS) system for identification of degradation products
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or water) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of HCl solution (e.g., 0.1 M or 1 M). Heat at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours).
-
Base Hydrolysis: Mix the stock solution with an equal volume of NaOH solution (e.g., 0.1 M or 1 M). Heat at a controlled temperature (e.g., 60°C) for a defined period.
-
Oxidative Degradation: Mix the stock solution with an equal volume of hydrogen peroxide solution (e.g., 3%). Keep at room temperature for a defined period.
-
Thermal Degradation: Expose a solid sample and a solution of this compound to elevated temperature (e.g., 80°C) in an oven for a defined period.
-
Photolytic Degradation: Expose a solid sample and a solution of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter in a photostability chamber. A dark control should be run in parallel.
-
-
Sample Analysis:
-
At appropriate time points, withdraw samples from each stress condition.
-
Neutralize the acidic and basic samples before analysis.
-
Analyze all samples, including a non-stressed control, by a stability-indicating HPLC method. This method must be capable of separating the parent compound from all degradation products.
-
For the identification of degradation products, analyze the stressed samples by LC-MS.
-
Diagram of a Potential Oxidative Degradation Pathway
Caption: A potential oxidative degradation pathway for this compound.
Conclusion
This compound is a key chiral intermediate with a solubility profile that favors polar solvents, a characteristic that is advantageous for its use in many common reaction and purification systems. Based on its chemical structure, it is predicted to be relatively stable under hydrolytic, thermal, and photolytic stress, with the secondary amine presenting a potential site for oxidative degradation.
This technical guide provides a framework for understanding and evaluating the solubility and stability of this compound. It is imperative for researchers and drug development professionals to conduct specific experimental validation of these properties within their own systems to ensure the quality, purity, and integrity of their processes and products. The protocols and predictive information contained herein serve as a robust starting point for these critical investigations.
References
Discovery and historical background of piperidine alkaloids
An In-Depth Technical Guide to the Discovery and Historical Background of Piperidine Alkaloids
Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist
Abstract
The piperidine alkaloids, a vast and structurally diverse class of natural products, represent a cornerstone in the history of organic chemistry and pharmacology. Characterized by the saturated six-membered nitrogen-containing heterocycle, these compounds have journeyed from ancient poisons and traditional medicines to pivotal molecules in modern drug discovery. This technical guide provides a comprehensive historical narrative of their discovery, from the first isolation of piperine in the early 19th century to the landmark first total synthesis of an alkaloid, coniine. We will explore the evolution of the scientific methodologies used to isolate and elucidate their structures, the key intellectual breakthroughs that defined their chemistry, and the parallel discovery of their profound biological activities. This guide is designed to provide researchers with a deep appreciation of the foundational science that underpins the contemporary study of these vital natural products.
The Dawn of Alkaloid Chemistry: Early Isolations (1819 – 1827)
The story of piperidine alkaloids begins in the early 19th century, a period of burgeoning interest in the chemical constituents of plants. Chemists, driven by a desire to isolate the "active principles" of medicinal and culinary botanicals, developed the foundational techniques of natural product chemistry.
The First Isolation: Piperine from Piper nigrum
The first member of this class to be isolated was piperine , the compound responsible for the characteristic pungency of black pepper (Piper nigrum). In 1819, the Danish physicist and chemist Hans Christian Ørsted successfully extracted the crystalline compound.[1][2] This achievement was significant not just for the piperidine family, but for the nascent field of alkaloid chemistry, a term that would be coined by Carl F. W. Meissner in the same year.[3] Ørsted's initial work provided the pure substance that would allow future generations of chemists to determine its structure, C₁₇H₁₉NO₃, and eventually identify it as 1-piperoylpiperidine.[1]
Experimental Protocol: Reconstruction of an Early Piperine Isolation
The following protocol is a modern interpretation of the early solvent extraction techniques used to isolate piperine. Early methods relied on repeated solvent washes and precipitation.
Objective: To isolate crude piperine from ground black pepper.
Materials:
-
Ground black pepper (Piper nigrum)
-
95% Ethanol
-
10% Potassium hydroxide (KOH) in ethanol
-
Beakers, flasks, reflux condenser
-
Filtration apparatus (e.g., Büchner funnel)
-
Heating mantle
Methodology:
-
Extraction: 15.0 g of finely ground black pepper is placed in a round-bottom flask with 50 mL of 95% ethanol.[4]
-
The mixture is heated under reflux for approximately 90 minutes to extract the alkaloids and other soluble components into the ethanol. The use of reflux was a critical choice to maximize extraction efficiency by maintaining the solvent at its boiling point without evaporative loss.
-
Filtration: After cooling, the mixture is filtered under vacuum to remove the solid pepper grounds. The filtrate, containing piperine and other extracts, is collected.
-
Saponification of Resins: 10 mL of 10% ethanolic KOH is added to the filtrate. This step is crucial for hydrolyzing co-extracted resins and fats into water-soluble soaps, which would otherwise co-precipitate with the piperine.
-
Precipitation: The alkaline solution is allowed to stand. Upon cooling, piperine, which is poorly soluble in the aqueous-ethanolic solution, precipitates as yellow crystals.[4]
-
Purification: The crude piperine crystals are collected by filtration and can be further purified by recrystallization from an acetone/hexane mixture to yield a product with a melting point of 128-130 °C.[1][5]
The Poison of Hemlock: Isolation of Coniine
While piperine was of culinary and academic interest, the next major discovery was of a piperidine alkaloid with notorious toxicity. Coniine , the primary toxic principle of poison hemlock (Conium maculatum), has a dark history, most famously as the poison used in the execution of Socrates in 399 BC.[6][7][8] In 1826, the German chemist Giseke first isolated this volatile, alkaline liquid, marking a critical step towards understanding the chemical basis of one of history's most infamous poisons.[6] Unlike the solid piperine, coniine's liquid nature and simple structure (C₈H₁₇N) presented a different, and in many ways greater, challenge for the chemists of the era.[6]
The Pinnacle of 19th Century Synthesis: The Coniine Case Study
The structural elucidation and subsequent synthesis of coniine is a landmark chapter in the history of organic chemistry. It represents a transition from chemistry as an observational science to a creative one, where complex natural molecules could be constructed in the laboratory.
Structural Elucidation by Hofmann
The puzzle of coniine's structure was solved by the brilliant chemist August Wilhelm von Hofmann in 1881.[6] Through a series of chemical degradations—a common but arduous method before the advent of spectroscopy—Hofmann determined that coniine was 2-propylpiperidine. This discovery laid the essential groundwork for the ultimate challenge: total synthesis.
The First Total Synthesis of an Alkaloid: Ladenburg (1886)
In 1886, Albert Ladenburg achieved what was previously thought impossible: the first total synthesis of an alkaloid.[7][9][10] This achievement was a monumental proof of concept for the field of organic synthesis, demonstrating that chemists could artificially create the complex molecules produced by living organisms. Ladenburg's synthesis of racemic (±)-coniine was a multi-step process that showcased the predictive power of the emerging theories of chemical structure.[9]
Experimental Protocol: Ladenburg's Synthesis of (±)-Coniine (1886)
This protocol outlines the key steps in Ladenburg's historic synthesis. The choice of reagents reflects the toolkit available to a 19th-century chemist, relying on thermal rearrangement, condensation, and powerful, non-selective reductions.
Objective: To perform the first total synthesis of the alkaloid coniine.
Materials:
-
N-methylpyridine iodide
-
Acetaldehyde (used in its stable trimer form, paraldehyde)
-
Anhydrous zinc chloride (ZnCl₂)
-
Metallic sodium (Na)
-
Ethanol
-
(+)-Tartaric acid (for resolution)
Methodology:
-
Rearrangement to 2-Picoline: N-methylpyridine iodide is heated to a high temperature (~250-300 °C).[9] This harsh thermal condition induces a rearrangement to form 2-methylpyridine (α-picoline). This was a clever, if brute-force, way to move the methyl group onto the pyridine ring.
-
Knoevenagel Condensation: 2-methylpyridine is reacted with acetaldehyde in the presence of a catalyst like anhydrous zinc chloride.[9][11] This is a Knoevenagel-type condensation reaction, forming 2-propenylpyridine. Ladenburg ingeniously used paraldehyde, which decomposes to acetaldehyde upon heating, providing the necessary reactant in situ.[9]
-
Reduction to Racemic Coniine: The 2-propenylpyridine intermediate is reduced using metallic sodium in ethanol.[9] This powerful reducing agent combination reduces both the double bond in the side chain and the aromatic pyridine ring to the saturated piperidine ring, yielding racemic (±)-coniine.
-
Resolution: Ladenburg completed the synthesis by resolving the racemic mixture. He used (+)-tartaric acid to form diastereomeric salts. These salts have different solubilities, allowing them to be separated by fractional crystallization, a painstaking but effective technique that ultimately yielded the enantiopure forms of coniine.[8][9]
Visualization: Ladenburg's Coniine Synthesis
The following diagram illustrates the chemical transformations in Ladenburg's groundbreaking 1886 synthesis.
Caption: A workflow of Ladenburg's 1886 total synthesis of coniine.
Biosynthesis and Structural Diversity
Following the foundational work on piperine and coniine, the family of known piperidine alkaloids expanded rapidly. Compounds such as lobeline from Indian tobacco (Lobelia inflata) and anabasine from tree tobacco (Nicotiana glauca) were isolated and characterized.[12][13]
A key unifying principle emerged from biosynthetic studies: the vast majority of these alkaloids are derived from the amino acid L-lysine .[13][14][15] The general biosynthetic pathway involves a few key steps:
-
Decarboxylation: L-lysine is decarboxylated by the enzyme lysine decarboxylase (LDC) to form cadaverine.[16][17]
-
Oxidative Deamination: The primary amine groups of cadaverine are oxidized by a copper amine oxidase (CuAO).
-
Cyclization: The resulting amino aldehyde spontaneously cyclizes to form the key intermediate, Δ¹-piperideine.[16][17]
This Δ¹-piperideine Schiff base is the central hub from which the diverse structures of piperidine alkaloids are elaborated through further enzymatic reactions, such as condensations, reductions, and oxidations.[18]
Visualization: Lysine-Derived Biosynthesis Pathway
This diagram shows the simplified core pathway for the biosynthesis of the piperidine ring from L-lysine.
Caption: The core biosynthetic route from L-lysine to piperidine alkaloids.
Evolution of Analytical Techniques and Pharmacological Understanding
The history of piperidine alkaloids is inextricably linked to the development of analytical chemistry. The progression from rudimentary techniques to sophisticated instrumentation dramatically accelerated the pace of discovery and structural elucidation.
| Technique | Approximate Era of Application | Information Provided | Impact on Piperidine Alkaloid Research |
| Elemental Analysis | 19th Century | Determines the empirical and molecular formula (e.g., C₈H₁₇N for coniine). | Provided the fundamental atomic composition, the first step in any structural puzzle. |
| Melting/Boiling Point | 19th - 20th Century | A key physical constant for assessing the purity of a sample. | Essential for confirming the identity and purity of isolated compounds like piperine.[1] |
| Chemical Degradation | Late 19th - Early 20th Century | Breaking down the molecule into smaller, identifiable fragments. | The primary method used by Hofmann to deduce the 2-propylpiperidine structure of coniine.[6] |
| Infrared (IR) Spectroscopy | Mid-20th Century | Identifies the presence of specific functional groups (e.g., C=O, N-H). | Allowed for rapid confirmation of key structural features without destructive analysis. |
| Mass Spectrometry (MS) | Mid-20th Century to Present | Provides the precise molecular weight and fragmentation patterns. | Crucial for confirming molecular formulas and deducing structural components from fragments.[19] |
| Nuclear Magnetic Resonance (NMR) | Mid-20th Century to Present | Reveals the complete carbon-hydrogen framework and connectivity of a molecule. | The definitive tool for unambiguous structure elucidation, replacing chemical degradation. |
| Gas Chromatography-Mass Spectrometry (GC/MS) | Late 20th Century to Present | Separates complex mixtures and provides mass spectra for each component. | Enables the rapid identification of known and unknown alkaloids in plant extracts.[19] |
Concurrently, our understanding of the biological effects of these compounds evolved from simple observations of toxicity or taste to a detailed pharmacological science.
| Alkaloid | Historical Observation / Use | Modern Pharmacological Understanding & Application |
| Coniine | Potent poison (hemlock), causing paralysis.[8] | Neurotoxin that acts as a nicotinic acetylcholine receptor (nAChR) antagonist, leading to neuromuscular blockade and respiratory paralysis.[6][8] |
| Piperine | Pungent principle of black pepper. Used in traditional medicine.[20][21] | Exhibits anti-inflammatory, antioxidant, and anticancer properties.[12][20] Notably, it enhances the bioavailability of other drugs.[13] |
| Lobeline | Used traditionally by Native Americans as an emetic and respiratory stimulant.[12] | A mixed agonist/antagonist at nAChRs. Investigated for smoking cessation and treating drug addiction.[13] |
| Anabasine | Component of tree tobacco (N. glauca). | A potent nAChR agonist, similar in action to nicotine.[12] |
The piperidine ring is now recognized as a "privileged structure" in medicinal chemistry—a molecular scaffold that is frequently found in biologically active compounds and successful drugs, from analgesics to antipsychotics.[22][23]
Conclusion and Future Outlook
The journey of piperidine alkaloids—from Ørsted's crystals of piperine and the tragic hemlock of Socrates to Ladenburg's synthetic triumph and modern drug development—is a microcosm of the history of organic chemistry itself. The study of these molecules forced chemists to develop new techniques, formulate new theories of structure and reactivity, and ultimately bridge the gap between the chemistry of nature and the laboratory. Today, the piperidine scaffold continues to inspire synthetic chemists and drug discovery professionals, serving as a testament to the enduring legacy of these historically significant natural products. The ongoing exploration of their biodiversity and pharmacological potential ensures that the story of piperidine alkaloids is far from over.
References
- 1. mitrask.com [mitrask.com]
- 2. Hans Christian Ørsted - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. scribd.com [scribd.com]
- 5. rubingroup.org [rubingroup.org]
- 6. The killer of Socrates: Coniine and Related Alkaloids in the Plant Kingdom - PMC [pmc.ncbi.nlm.nih.gov]
- 7. graphsearch.epfl.ch [graphsearch.epfl.ch]
- 8. Coniine [bionity.com]
- 9. Coniine - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. youtube.com [youtube.com]
- 12. Poisonous Piperidine Plants and the Biodiversity of Norditerpenoid Alkaloids for Leads in Drug Discovery: Experimental Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 13. alkaloids.alfa-chemistry.com [alkaloids.alfa-chemistry.com]
- 14. researchgate.net [researchgate.net]
- 15. Biosynthesis of the piperidine nucleus. The mode of incorporation of lysine into pipecolic acid and into piperidine alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Frontiers | Quinolizidine alkaloid biosynthesis: recent advances and future prospects [frontiersin.org]
- 17. eurekaselect.com [eurekaselect.com]
- 18. researchgate.net [researchgate.net]
- 19. analyticalsciencejournals.onlinelibrary.wiley.com [analyticalsciencejournals.onlinelibrary.wiley.com]
- 20. taylorandfrancis.com [taylorandfrancis.com]
- 21. researchgate.net [researchgate.net]
- 22. encyclopedia.pub [encyclopedia.pub]
- 23. ijnrd.org [ijnrd.org]
Methodological & Application
Application Notes & Protocols: (R)-piperidin-3-ol as a Strategic Precursor for the Synthesis of Advanced Kinase Inhibitors
Abstract
This technical guide provides an in-depth exploration of (R)-piperidin-3-ol as a critical chiral building block in the synthesis of targeted kinase inhibitors. Kinase inhibitors represent a cornerstone of modern precision medicine, and the structural integrity of their components is paramount to their efficacy and selectivity. The piperidine scaffold is a privileged structure in medicinal chemistry, and its chiral derivatives, such as this compound, are instrumental in creating highly potent and selective therapeutic agents.[1][2][3][4] This document will detail the physicochemical properties of this compound, elucidate the strategic importance of the chiral piperidine moiety in kinase binding, and provide a comprehensive, step-by-step protocol for the synthesis of a Bruton's Tyrosine Kinase (BTK) inhibitor, using Ibrutinib as a case study. Analytical methodologies for precursor and final product validation are also thoroughly discussed, aimed at researchers, chemists, and professionals in the field of drug development.
Introduction: The Ascendancy of Chiral Scaffolds in Kinase Inhibition
Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, most notably cancer.[5] The development of small-molecule kinase inhibitors has revolutionized treatment paradigms by offering targeted therapeutic options. The piperidine ring is a frequently incorporated motif in these inhibitors, prized for its ability to serve as a versatile scaffold that can be functionalized to optimize a molecule's pharmacodynamic and pharmacokinetic properties.[2][3][6]
The introduction of stereochemistry, specifically through the use of chiral precursors like this compound, represents a significant advancement in drug design. A defined stereocenter can profoundly influence a drug's interaction with its target protein, enhancing binding affinity, improving selectivity against off-target kinases, and ultimately leading to a better therapeutic window with reduced side effects. This compound is a key starting material for several clinically important kinase inhibitors, including the Bruton's Tyrosine Kinase (BTK) inhibitor Ibrutinib, a vital treatment for certain B-cell malignancies.[7][8][9][10]
Precursor Profile: this compound
The quality of the starting material is fundamental to the success of the synthesis. This compound must be handled and stored correctly to maintain its integrity and chiral purity.
Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 62414-68-0 | [11][12] |
| Molecular Formula | C₅H₁₁NO | [11] |
| Molecular Weight | 101.15 g/mol | [11] |
| Appearance | White to off-white solid | |
| Purity | ≥96% | [11] |
| Storage Conditions | 2-8°C, sealed in dry, dark place | [12] |
Quality Control & Chiral Purity Analysis
Ensuring the enantiomeric excess of this compound is critical. The presence of the (S)-enantiomer can lead to impurities in the final active pharmaceutical ingredient (API), potentially affecting its efficacy and safety profile. Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for this analysis.
Protocol Insight: Since piperidine-3-ol lacks a strong chromophore for UV detection, a pre-column derivatization step is often required. Derivatization with an agent like p-toluenesulfonyl chloride introduces a chromophore, allowing for sensitive UV detection and accurate quantification of each enantiomer on a chiral column (e.g., Chiralpak AD-H).[13] Methods have been developed to achieve excellent resolution (>4.0) between the two enantiomers.[13]
The Strategic Role of the Piperidine Moiety in BTK Inhibition
Mechanism of Action: BTK in B-Cell Signaling
Bruton's Tyrosine Kinase (BTK) is a non-receptor tyrosine kinase essential for B-cell receptor (BCR) signaling.[14] This pathway is vital for B-cell proliferation, survival, and adhesion.[15] In many B-cell cancers, such as chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL), the BCR pathway is constitutively active, driving malignant cell growth.[7][16]
BTK inhibitors, like Ibrutinib, are designed to block this signaling cascade. Ibrutinib acts as a potent and irreversible inhibitor by forming a covalent bond with a cysteine residue (Cys481) in the active site of BTK.[7][17] This action effectively shuts down the downstream signaling required for the cancer cells' survival and proliferation.[17][18]
Caption: BTK Signaling Pathway and Ibrutinib's Point of Inhibition.
The Structural Contribution of this compound
In the structure of Ibrutinib, the this compound derived moiety serves two primary functions:
-
Scaffolding: It acts as a rigid, three-dimensional scaffold that correctly orients the pyrazolopyrimidine core towards the kinase hinge region and the acrylamide "warhead" towards the Cys481 residue for covalent bonding.
-
Chirality-Driven Selectivity: The specific (R)-configuration is crucial for optimal fit within the ATP-binding pocket of BTK. The incorrect (S)-enantiomer would result in a steric clash, leading to significantly reduced binding affinity and inhibitory potency. This stereospecificity is a key principle in modern drug design for enhancing selectivity and reducing off-target effects.[19]
Synthesis Protocol: Ibrutinib from an this compound Derivative
The following is a representative multi-step synthesis of Ibrutinib (also known as PCI-32765), adapted from established chemical literature.[20][21][22] This protocol illustrates the integration of the chiral piperidine precursor into the final active molecule.
Safety Precaution: This synthesis should only be performed by trained chemists in a properly equipped laboratory with appropriate personal protective equipment (PPE). All reagents are for research use only.
Caption: General Synthetic Workflow for Ibrutinib.
Step 1: Protection of this compound
Rationale: The secondary amine of the piperidine ring is nucleophilic and must be protected to prevent side reactions during the subsequent coupling step. The tert-butyloxycarbonyl (Boc) group is an ideal protecting group as it is stable under various reaction conditions and can be removed cleanly under acidic conditions.
-
Reagents:
-
This compound (1.0 eq)
-
Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq)
-
Triethylamine (TEA) or Sodium Bicarbonate (Base)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF) (Solvent)
-
-
Protocol:
-
Dissolve this compound in DCM.
-
Add the base (e.g., TEA, 1.2 eq).
-
Cool the mixture to 0°C in an ice bath.
-
Add a solution of Boc₂O in DCM dropwise over 30 minutes.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC until the starting material is consumed.
-
Quench the reaction with water and perform a standard aqueous workup.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield (R)-tert-butyl 3-hydroxypiperidine-1-carboxylate, which can often be used without further purification.
-
Step 2: Coupling with the Pyrazolopyrimidine Core
Rationale: This key step forms the C-N bond between the piperidine ring and the heterocyclic core. One common method is a Mitsunobu reaction, which activates the hydroxyl group for nucleophilic attack by the pyrazole nitrogen. Alternatively, the hydroxyl can be converted to a better leaving group (like a mesylate), followed by an SN2 reaction.
-
Reagents (Mitsunobu approach):
-
(R)-tert-butyl 3-hydroxypiperidine-1-carboxylate (1.0 eq)
-
3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine (1.1 eq)
-
Triphenylphosphine (PPh₃) (1.5 eq)
-
Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD) (1.5 eq)
-
Anhydrous THF (Solvent)
-
-
Protocol:
-
Dissolve the protected piperidinol, the pyrazolopyrimidine core, and PPh₃ in anhydrous THF under an inert atmosphere (e.g., Nitrogen or Argon).
-
Cool the mixture to 0°C.
-
Add DIAD dropwise to the stirred solution. A color change is typically observed.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, concentrate the solvent and purify the residue by column chromatography (silica gel) to isolate the protected Ibrutinib intermediate.
-
Step 3: Boc Deprotection
Rationale: The Boc protecting group is selectively removed to expose the secondary amine on the piperidine ring, making it available for the final acylation step. This is reliably achieved under acidic conditions.
-
Reagents:
-
Protected Ibrutinib intermediate (1.0 eq)
-
Hydrochloric acid (HCl) in a suitable solvent (e.g., 4M HCl in 1,4-dioxane, or HCl gas in isopropanol)
-
Dichloromethane (DCM) or 1,4-Dioxane (Solvent)
-
-
Protocol:
-
Dissolve the protected intermediate in DCM or dioxane.
-
Add the HCl solution and stir at room temperature for 2-4 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
The product, the HCl salt of the amine, will often precipitate from the solution.
-
Filter the solid or concentrate the solvent under reduced pressure. The resulting salt can be neutralized in a subsequent step or used directly.
-
Step 4: Final Acylation to form Ibrutinib
Rationale: This final step introduces the acrylamide "warhead" which is essential for the covalent and irreversible inhibition of BTK. The free amine on the piperidine ring reacts with acryloyl chloride in the presence of a base to form the final product.
-
Reagents:
-
Ibrutinib precursor (free amine or HCl salt) (1.0 eq)
-
Acryloyl chloride (1.1 eq)
-
A non-nucleophilic base (e.g., Triethylamine or DIPEA) (2.5 eq if starting from HCl salt)
-
Anhydrous DCM (Solvent)
-
-
Protocol:
-
Suspend or dissolve the Ibrutinib precursor in anhydrous DCM and cool to 0°C.
-
Add the base.
-
Slowly add a solution of acryloyl chloride in DCM dropwise.
-
Stir the reaction at 0°C for 1-2 hours, then allow it to warm to room temperature.
-
Monitor the reaction by LC-MS.
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer, filter, and concentrate.
-
Purify the crude product by column chromatography or recrystallization to obtain pure Ibrutinib.[21]
-
Analytical Characterization of the Final Product
Rigorous analytical testing is required to confirm the identity, purity, and stereochemical integrity of the synthesized kinase inhibitor.
| Analytical Technique | Purpose | Expected Result for Ibrutinib |
| ¹H and ¹³C NMR | Structural elucidation and confirmation. | The spectra should show characteristic peaks corresponding to all protons and carbons in the Ibrutinib structure, including the vinyl protons of the acrylamide group and the distinct signals of the aromatic and piperidine rings. |
| Mass Spectrometry (MS) | Confirmation of molecular weight. | A peak corresponding to the exact mass of Ibrutinib (m/z = 440.51) for [M+H]⁺. |
| Chiral HPLC | Determination of enantiomeric purity. | Injection onto a suitable chiral column should show a single major peak for the (R)-enantiomer, with the area of the (S)-enantiomer below the specified limit (typically >99.5% ee).[23] |
| Reverse-Phase HPLC | Determination of chemical purity. | A single major peak indicating the purity of the compound (typically >99%). |
Conclusion
This compound is more than a simple precursor; it is a strategic chiral building block that enables the synthesis of highly targeted and effective kinase inhibitors. Its defined stereochemistry is fundamental to achieving the desired biological activity and selectivity, as exemplified by its role in the synthesis of Ibrutinib. The protocols and analytical methods detailed in this guide underscore the precision required in modern pharmaceutical synthesis. By understanding the causality behind each synthetic step and employing rigorous quality control, researchers can effectively leverage this valuable precursor to advance the development of next-generation therapeutics in oncology and beyond. The continued exploration of chiral piperidine scaffolds promises to be a fruitful endeavor in the ongoing quest for more effective and safer medicines.[3][24]
References
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thieme E-Journals - Pharmaceutical Fronts / Abstract [thieme-connect.com]
- 5. researchgate.net [researchgate.net]
- 6. p38 MAP kinase inhibitors: metabolically stabilized piperidine-substituted quinolinones and naphthyridinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ibrutinib - Wikipedia [en.wikipedia.org]
- 8. MX2017009154A - Synthesis of a bruton's tyrosine kinase inhibitor. - Google Patents [patents.google.com]
- 9. Efficient synthesis of Ibrutinib chiral intermediate in high space-time yield by recombinant E. coli co-expressing alcohol dehydrogenase and glucose dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. WO2017039425A1 - A method for preparation of ibrutinib precursor - Google Patents [patents.google.com]
- 11. chemscene.com [chemscene.com]
- 12. 62414-68-0|this compound|BLD Pharm [bldpharm.com]
- 13. Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. imbruvicahcp.com [imbruvicahcp.com]
- 16. targetedonc.com [targetedonc.com]
- 17. What is the mechanism of Ibrutinib? [synapse.patsnap.com]
- 18. droracle.ai [droracle.ai]
- 19. thieme-connect.com [thieme-connect.com]
- 20. CN103121999A - Method for synthesizing tyrosine kinase inhibitor PCI-32765 - Google Patents [patents.google.com]
- 21. WO2016132383A1 - Process for the preparation of ibrutinib - Google Patents [patents.google.com]
- 22. WO2017134588A1 - Process for the preparation of ibrutinib - Google Patents [patents.google.com]
- 23. researchgate.net [researchgate.net]
- 24. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Large-Scale and Process Chemistry of (R)-Piperidin-3-ol Derivatives
Strategic Overview: The Central Role of (R)-Piperidin-3-ol in Modern Pharmaceuticals
The this compound scaffold is a privileged chiral building block in medicinal chemistry and pharmaceutical development. Its rigid, three-dimensional structure is a cornerstone in the design of numerous Active Pharmaceutical Ingredients (APIs), including targeted cancer therapies such as Ibrutinib and as a component of other complex bioactive molecules.[1][2][3] The piperidine ring system is one of the most prevalent nitrogen-containing heterocycles in FDA-approved drugs, making mastery of its stereocontrolled synthesis a critical objective for process chemistry.[4]
The primary challenge in the industrial production of this compound and its N-protected derivatives lies in achieving high enantiomeric purity in a cost-effective, scalable, and safe manner. Early synthetic approaches often relied on classical resolution of racemic mixtures, which is inherently inefficient as it discards half of the material. Modern process chemistry has largely shifted towards asymmetric synthetic strategies that construct the desired enantiomer directly from prochiral precursors.
This guide provides an in-depth analysis of field-proven, scalable synthetic routes, detailing the underlying chemical principles and offering robust protocols for implementation in a research and development setting.
Caption: Key strategic pathways to enantiopure this compound derivatives.
Core Methodologies: Asymmetric Synthesis Protocols
The most industrially viable routes leverage asymmetric catalysis to set the stereocenter with high fidelity. Below are detailed protocols for two leading methodologies: biocatalytic reduction and transition-metal-catalyzed asymmetric synthesis.
Protocol 1: Biocatalytic Asymmetric Reduction of 1-Boc-3-Piperidinone
This approach utilizes a ketoreductase (KRED) enzyme to perform a highly stereoselective reduction of a prochiral ketone. The causality for its industrial adoption is rooted in its exceptional enantioselectivity (>99% e.e.), mild reaction conditions (aqueous medium, ambient temperature), and environmental compatibility ("green chemistry"). A co-enzyme regeneration system is crucial for process economics, avoiding the need for stoichiometric amounts of expensive NADPH or NADH.[5]
Workflow: Biocatalytic Reduction
Caption: Standard workflow for enzymatic synthesis of (S)-N-Boc-3-hydroxypiperidine.[5]
Detailed Step-by-Step Protocol:
-
Reactor Setup: Charge a temperature-controlled reactor with a phosphate buffer solution (e.g., 100 mM, pH 7.0-8.0).
-
Reagent Addition:
-
Add D-glucose (approx. 1.1-1.5 equivalents relative to the substrate).
-
Add a catalytic amount of the NADP⁺ cofactor.
-
Add the ketoreductase and glucose dehydrogenase (GDH) enzymes. The optimal enzyme loading should be determined empirically but is often in the range of 1-5% (w/w) relative to the substrate.
-
-
Substrate Feed: Dissolve N-Boc-3-piperidinone in a minimal amount of a water-miscible co-solvent (e.g., isopropanol) and add it to the reactor. A substrate concentration of 50-100 g/L is a typical starting point for process development.[5]
-
Reaction: Maintain the temperature between 30-40°C and stir the mixture.[5] The optimal temperature is a balance between reaction rate and enzyme stability.[5] Monitor the reaction progress by HPLC until substrate conversion is >99%. Reaction times are typically in the range of 3-12 hours.[5]
-
Work-up:
-
Quench the reaction by adding a water-immiscible organic solvent such as ethyl acetate or methyl tert-butyl ether (MTBE).
-
Separate the organic layer. Extract the aqueous layer 1-2 more times with the same solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
-
Isolation: Concentrate the filtrate under reduced pressure to yield (R)-1-Boc-3-hydroxypiperidine, typically as a solid or viscous oil with high chemical and enantiomeric purity. Further purification via recrystallization may be performed if necessary.
| Parameter | Typical Value | Rationale / Field Insight |
| Substrate Conc. | 50-100 g/L | Balances reactor volume efficiency with potential substrate/product inhibition of the enzyme. |
| Temperature | 30-40°C | Optimal range for KRED activity. Higher temperatures increase rate but risk enzyme denaturation.[5] |
| pH | 7.0 - 8.0 | Maintains enzyme structure and catalytic activity. Monitored and controlled during the reaction. |
| Enzyme Loading | 1-5% (w/w) | A key cost driver. Lowering loading is desirable but may extend reaction time. |
| Typical Yield | >95% | Biocatalytic methods are known for high conversion and minimal byproduct formation. |
| Enantiomeric Excess | >99% e.e. | The primary advantage of this method; enzymes provide near-perfect stereocontrol.[5] |
Protocol 2: Rhodium-Catalyzed Asymmetric Synthesis from Pyridine
This strategy represents a powerful chemocatalytic approach, enabling the construction of the chiral piperidine core from simple, achiral starting materials like pyridine.[6][7] The key step is a Rhodium-catalyzed asymmetric reductive Heck reaction, which couples a dihydropyridine intermediate with a boronic acid to form a 3-substituted tetrahydropyridine with high enantioselectivity.[8]
Principle of Operation: The process involves three main stages: (i) partial reduction of pyridine and N-protection to form a dihydropyridine substrate, (ii) the key Rh-catalyzed asymmetric carbometalation, and (iii) final reduction to the saturated piperidine ring.[6][7] The choice of the chiral phosphine ligand (e.g., SEGPHOS) is critical as it coordinates to the rhodium center and dictates the stereochemical outcome of the C-C bond formation.
Detailed Step-by-Step Protocol:
-
Substrate Synthesis: Prepare the phenyl pyridine-1(2H)-carboxylate substrate by partial reduction of pyridine with NaBH₄ in the presence of phenyl chloroformate at low temperature (-78 °C).[8]
-
Catalyst Preparation: In an inert atmosphere glovebox or Schlenk line, charge a reaction vessel with the rhodium precursor [Rh(cod)OH]₂ (e.g., 3 mol%) and the chiral ligand (e.g., (S)-SEGPHOS, 7 mol%). Purge the vessel thoroughly with argon.[8]
-
Reaction Setup: Add degassed solvents (e.g., a mixture of toluene, THP, and water) followed by an aqueous base (e.g., CsOH). Heat the catalyst solution to 70°C to ensure complex formation.[8]
-
Asymmetric Coupling: To the activated catalyst solution, add the arylboronic acid (e.g., 3 equivalents) followed by the dihydropyridine substrate (1 equivalent). Maintain the reaction at 70°C for 20 hours or until completion as monitored by TLC or LC-MS.[8]
-
Work-up and Isolation: Cool the reaction, dilute with an ether-based solvent, and filter through a plug of silica gel to remove inorganic salts and the catalyst. Concentrate the filtrate to obtain the crude 3-substituted tetrahydropyridine.[8]
-
Final Reduction: Dissolve the crude intermediate in a suitable solvent (e.g., methanol) and perform a standard reduction of the remaining double bond (e.g., catalytic hydrogenation with Pd/C or treatment with NaBH₄) to yield the final N-protected 3-substituted piperidine derivative.
Application in API Synthesis: The Case of Ibrutinib
This compound (typically as its N-Boc protected form) is a crucial intermediate for the BTK inhibitor, Ibrutinib.[2] The final steps of the synthesis involve coupling this chiral piece with the heterocyclic core of the molecule.
Synthetic Endgame for Ibrutinib
Caption: Final synthetic steps for Ibrutinib utilizing the chiral piperidinol intermediate.[2]
The key transformations are:
-
Coupling: A Mitsunobu reaction is often employed to couple the secondary alcohol of (R)-1-Boc-piperidin-3-ol with the pyrazole nitrogen of the core structure.[2] This reaction proceeds with inversion of stereochemistry, so sometimes the (S)-enantiomer is used to obtain the desired (R)-configuration in the final product. Alternative strategies involve converting the alcohol to a good leaving group (e.g., mesylate) followed by nucleophilic substitution.
-
Deprotection: The Boc protecting group is removed under acidic conditions (e.g., HCl in an organic solvent) to reveal the secondary amine of the piperidine ring.[2]
-
Acylation: The final step is the acylation of the piperidine nitrogen with acryloyl chloride in the presence of a non-nucleophilic base (e.g., triethylamine or DIPEA) to form Ibrutinib.[2]
Process Safety and Large-Scale Handling
Piperidine and its derivatives are hazardous materials requiring strict safety protocols during large-scale handling. They are often flammable, corrosive, and toxic.[9][10][11]
| Hazard Category | Mitigation Strategy & Rationale |
| Flammability | • Use explosion-proof electrical equipment and non-sparking tools.[12]• Ground and bond all containers and transfer lines to prevent static discharge.[9][12]• Handle in well-ventilated areas or under inert atmosphere (N₂/Ar) to keep vapors below explosive limits.[9] |
| Toxicity/Corrosivity | • Inhalation/Contact: Handle in closed systems or with local exhaust ventilation (fume hoods).[10]• PPE: Wear appropriate personal protective equipment, including chemical-resistant gloves (e.g., butyl rubber), splash goggles, face shield, and flame-retardant lab coats.[9][11] |
| Reactivity | • Store away from strong oxidizing agents, acids, and sources of ignition.[12]• Ensure proper temperature control for reactions to avoid thermal runaways. |
| Environmental | • Use appropriate containers to prevent environmental contamination.[9]• Have spill containment procedures and materials readily available. |
References
- 1. 3-Hydroxy Piperidine | Supplier - Ketone Pharma [ketonepharma.com]
- 2. Process for preparing ibrutinib and its intermediates | TREA [trea.com]
- 3. nbinno.com [nbinno.com]
- 4. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Efficient synthesis of Ibrutinib chiral intermediate in high space-time yield by recombinant E. coli co-expressing alcohol dehydrogenase and glucose dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 8. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine [organic-chemistry.org]
- 9. chemos.de [chemos.de]
- 10. carlroth.com [carlroth.com]
- 11. carlroth.com:443 [carlroth.com:443]
- 12. lobachemie.com [lobachemie.com]
Application Notes & Protocols: The Strategic Role of (R)-piperidin-3-ol in the Development of Novel Anti-Tuberculosis Agents
Introduction: Addressing the Imperative for New Tuberculosis Therapies
Tuberculosis (TB), caused by Mycobacterium tuberculosis (M. tb), remains a formidable global health challenge, exacerbated by the rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains. This crisis underscores the urgent need for novel therapeutic agents that can shorten treatment duration, improve efficacy against resistant bacteria, and offer better safety profiles. In the landscape of medicinal chemistry, the concept of "privileged scaffolds" has emerged as a powerful strategy. These are molecular frameworks that are capable of binding to multiple biological targets with high affinity, making them fertile ground for drug discovery.
The (R)-piperidin-3-ol moiety is one such privileged scaffold. As a chiral cyclic amine, it offers a unique combination of structural features: a rigid piperidine ring that can orient substituents in a defined three-dimensional space, a secondary alcohol that can act as a crucial hydrogen bond donor or acceptor, and a chiral center that allows for stereospecific interactions with biological targets. These attributes make it an exceptionally valuable building block for creating potent and selective modulators of mycobacterial physiology. This guide provides an in-depth analysis of the application of this compound in anti-TB drug development, detailing its role in key drug candidates, synthetic protocols, and bio-evaluation workflows.
Part 1: The Versatility of the Piperidinol Scaffold in Targeting M. tuberculosis
The piperidinol framework has been successfully incorporated into a variety of anti-tubercular compounds, demonstrating its ability to interact with diverse mycobacterial targets. This versatility is a testament to its favorable physicochemical properties and its capacity to serve as a foundation for extensive structure-activity relationship (SAR) studies.
Inhibition of Arylamine N-acetyltransferase (NAT)
The mycobacterial arylamine N-acetyltransferase (NAT) is an essential enzyme for the survival of M. tb within macrophages, playing a role in the metabolism of cell-wall lipids.[1] Several piperidinol-containing compounds have been identified as potent inhibitors of NAT.[2][3]
Mechanism of Action: These piperidinol derivatives function as prodrugs. Inside the mycobacterium, they undergo a chemical transformation, likely a β-elimination, to form a reactive phenyl vinyl ketone (PVK) intermediate.[4] This highly electrophilic PVK then acts as a Michael acceptor, forming a covalent bond with a critical cysteine residue in the active site of the NAT enzyme, leading to its irreversible inhibition.[1][4] This covalent mechanism provides a sustained inhibitory effect, which is a desirable attribute for anti-infective agents.
Targeting the Mycolic Acid Transporter MmpL3
Mycolic acids are the hallmark lipids of the mycobacterial cell wall, forming a thick, waxy barrier that is crucial for the bacterium's survival and resistance to many drugs.[5] The transport of mycolic acid precursors across the inner membrane is mediated by the essential transporter MmpL3. Inhibition of MmpL3 is a validated anti-tubercular strategy.
A high-throughput screening campaign identified a piperidinol-containing molecule, termed PIPD1, as a potent inhibitor of M. tb growth.[6][7] Subsequent mechanism-of-action studies revealed that PIPD1 directly targets MmpL3. By generating and sequencing PIPD1-resistant mutants, researchers found single-nucleotide polymorphisms exclusively in the mmpL3 gene.[6] Functional assays confirmed that PIPD1 inhibits the MmpL3-mediated translocation of trehalose monomycolate (a key mycolic acid precursor) across the inner membrane, effectively disrupting cell wall biosynthesis.[6][7] This discovery highlights a distinct and critical pathway targeted by piperidinol-based scaffolds.
Caption: Mechanism of MmpL3 inhibition by a piperidinol derivative.
Part 2: Case Study: TBAJ-876, A Safer Bedaquiline Analogue
The approval of bedaquiline, a diarylquinoline that inhibits the mycobacterial F-ATP synthase, was a landmark in TB therapy.[8] However, its use is tempered by safety concerns, including cardiotoxicity (QTc interval prolongation) and a very long half-life, which complicates its use in combination therapies.[8] This prompted the development of second-generation diarylquinolines with improved safety profiles.
TBAJ-876 is a preclinical candidate that emerged from this effort. It belongs to the same diarylquinoline class as bedaquiline but possesses improved safety properties.[9] While not containing a formal this compound, its structure incorporates a substituted piperidine ring, underscoring the value of this cyclic amine scaffold in optimizing drug candidates.
Improved Mechanism and Safety: Like bedaquiline, TBAJ-876 is a potent inhibitor of the mycobacterial F-ATP synthase.[10] Studies with TBAJ-876 have provided deeper insights into this mechanism, confirming that targeting the enzyme's c-ring is critical for activity. Interestingly, TBAJ-876 also retained the ability to target the ε-subunit, suggesting a dual-targeting mechanism is required for potent inhibition.[10] Crucially, TBAJ-876 did not retain bedaquiline's uncoupler activity, indicating this property is not essential for its anti-mycobacterial effect and may be linked to off-target toxicities.[10] This separation of potent on-target activity from undesirable off-target effects is a key goal in drug development.
| Property | Bedaquiline | TBAJ-876 | Reference |
| Primary Target | F-ATP Synthase (c-ring, ε-subunit) | F-ATP Synthase (c-ring, ε-subunit) | [10] |
| Uncoupler Activity | Yes | No | [10] |
| Key Limitation | Cardiotoxicity (QTc prolongation) | Improved Safety Profile | [8][9] |
| Clinical Status | Approved | Phase 2 Clinical Trial | [9] |
Part 3: Application Protocols
The following protocols provide standardized, field-proven methodologies for the synthesis and evaluation of this compound-based anti-tubercular agents.
Protocol 1: Synthesis of N-Substituted (R)-4-Aryl-Piperidin-4-ol Analogs
This protocol describes a general two-step synthesis for creating a library of piperidinol derivatives, adapted from methodologies reported in the literature.[11][12] The core principle is the N-alkylation of a pre-formed piperidinol scaffold.
Caption: General two-step synthetic workflow for piperidinol analogs.
Step 1: Synthesis of (R)-1-(Aryloxy)-2,3-epoxypropane Intermediate
-
To a solution of a substituted phenol (1.0 eq.) in anhydrous acetonitrile, add potassium carbonate (K₂CO₃, 1.5 eq.).
-
Add (R)-(-)-epichlorohydrin (1.2 eq.) to the suspension.
-
Stir the reaction mixture under reflux overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the inorganic salts and wash the solid with acetonitrile.
-
Evaporate the filtrate in vacuo to yield the crude aryl glycidyl ether intermediate. This intermediate is often used in the next step without further purification.
Causality: The basic K₂CO₃ deprotonates the phenol, forming a phenoxide nucleophile. This nucleophile then attacks the least hindered carbon of the epichlorohydrin, displacing the chloride in an SN2 reaction to form the ether linkage. Refluxing provides the necessary activation energy.
Step 2: N-Alkylation to Form the Final Piperidinol Derivative
-
Dissolve the crude intermediate from Step 1 in ethanol.
-
Add the desired this compound or a related 4-aryl-piperidin-4-ol scaffold (1.0 eq.).
-
Stir the reaction mixture under reflux overnight. Monitor the reaction by HPLC or TLC.
-
Upon completion, cool the reaction to room temperature and evaporate the solvent in vacuo.
-
Purify the crude product using column chromatography (e.g., silica gel with a gradient of dichloromethane/methanol) to obtain the pure N-substituted piperidinol analog.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Causality: The secondary amine of the piperidinol acts as a nucleophile, attacking one of the epoxide carbons of the intermediate. This reaction opens the epoxide ring, forming a stable carbon-nitrogen bond and generating the final product with a 2-hydroxypropyl linker.
Protocol 2: Determination of Minimum Inhibitory Concentration (MIC)
This protocol outlines the broth microdilution method to determine the MIC of synthesized compounds against M. tuberculosis H37Rv.
Materials:
-
Middlebrook 7H9 broth supplemented with 0.2% glycerol, 0.05% Tween 80, and 10% ADC (albumin-dextrose-catalase).
-
M. tuberculosis H37Rv culture in mid-log phase.
-
Sterile 96-well microplates.
-
Test compounds dissolved in DMSO.
-
Positive control drug (e.g., Isoniazid).
Procedure:
-
Compound Preparation: Prepare a stock solution of each test compound in DMSO (e.g., 10 mg/mL). Create serial two-fold dilutions of the compounds in 7H9 broth directly in the 96-well plate, typically ranging from 64 µg/mL to 0.125 µg/mL. Ensure the final DMSO concentration is ≤1% to avoid solvent toxicity.
-
Inoculum Preparation: Adjust the turbidity of the mid-log phase M. tb H37Rv culture with 7H9 broth to match a 0.5 McFarland standard. Dilute this suspension 1:20 to achieve a final inoculum of approximately 5 x 10⁵ CFU/mL.
-
Inoculation: Add the prepared bacterial inoculum to each well containing the diluted compounds.
-
Controls: Include a positive control (Isoniazid), a negative control (no drug, only inoculum), and a sterility control (no inoculum).
-
Incubation: Seal the plates with a breathable sealant or place them in a secondary container and incubate at 37°C for 7-14 days.
-
Reading Results: The MIC is defined as the lowest concentration of the compound that results in complete inhibition of visible bacterial growth. Growth can be assessed visually or by using a viability indicator such as Resazurin.
Self-Validation: The inclusion of positive and negative controls is critical. The negative control must show robust growth, and the MIC of the positive control must fall within its known, acceptable range. This validates the assay conditions and the susceptibility of the bacterial strain used.
Protocol 3: Target Identification via Resistant Mutant Sequencing
This workflow is used to elucidate the mechanism of action for novel hits.
Caption: Workflow for target identification using resistant mutants.
Procedure:
-
Mutant Generation: Grow a large culture of M. tuberculosis H37Rv to late-log phase. Plate the bacteria onto Middlebrook 7H10 agar plates containing the test compound at a concentration 4 to 8 times its determined MIC.
-
Isolation: Incubate the plates at 37°C for 3-4 weeks. Isolate individual colonies that grow on these plates, as they represent spontaneous resistant mutants.
-
MIC Confirmation: Re-test the MIC of the isolated mutants against the compound to confirm the resistance phenotype.
-
Genomic DNA Extraction: Extract high-quality genomic DNA from both the resistant mutants and the parent (wild-type) strain.
-
Whole-Genome Sequencing (WGS): Perform WGS on the extracted DNA using a platform such as Illumina.
-
Bioinformatic Analysis:
-
Align the sequencing reads from the resistant mutants to the H37Rv reference genome.
-
Perform variant calling to identify Single Nucleotide Polymorphisms (SNPs) that are present in the resistant mutants but absent in the wild-type parent strain.
-
Analyze the genes containing these SNPs. Mutations that consistently appear across multiple independent mutants in the same gene strongly suggest that the protein product of this gene is the drug's target or is involved in its mechanism of action.[6]
-
Conclusion and Future Perspectives
The this compound scaffold and its derivatives have proven to be a remarkably fruitful starting point for the discovery of novel anti-tuberculosis agents. Its presence in compounds targeting diverse and essential mycobacterial pathways, from cell wall synthesis to energy metabolism, highlights its privileged nature. The successful development of safer, second-generation clinical candidates like TBAJ-876 further validates the strategy of using such scaffolds to fine-tune activity and mitigate toxicity.
Future efforts should focus on expanding the chemical space around the piperidinol core to identify inhibitors of novel targets, thereby providing new mechanisms to combat resistance. Furthermore, advanced synthetic methodologies, including continuous flow chemistry and enzymatic synthesis, can accelerate the production of these chiral building blocks and their derivatives, paving the way for the next generation of life-saving tuberculosis therapies.[13][14][15]
References
- 1. Piperidinols that show anti-tubercular activity as inhibitors of arylamine N-acetyltransferase: an essential enzyme for mycobacterial survival inside macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Exploration of Piperidinols as Potential Antitubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Piperidinols That Show Anti-Tubercular Activity as Inhibitors of Arylamine N-Acetyltransferase: An Essential Enzyme for Mycobacterial Survival Inside Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Delamanid or pretomanid? A Solomonic judgement! - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A piperidinol-containing molecule is active against Mycobacterium tuberculosis by inhibiting the mycolic acid flippase activity of MmpL3 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A piperidinol-containing molecule is active against Mycobacterium tuberculosis by inhibiting the mycolic acid flippase activity of MmpL3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. TBAJ-876 | Medicines for All Institute [medicines4all.vcu.edu]
- 10. mdpi.com [mdpi.com]
- 11. Discovery, Synthesis, and Biological Evaluation of Piperidinol analogs With Anti-tuberculosis Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Discovery, synthesis, and biological evaluation of piperidinol analogs with anti-tuberculosis activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. CN103865964A - Method for synthesizing (R)-3-amino-piperidine by adopting transaminase method - Google Patents [patents.google.com]
Application Notes and Protocols for the Optical Resolution of Racemic Piperidin-3-ol
Introduction: Enantiomerically pure piperidin-3-ol and its derivatives are pivotal chiral building blocks in the synthesis of a multitude of pharmaceutical agents. The stereochemistry at the C3 position of the piperidine ring often dictates the pharmacological activity and toxicological profile of the final drug substance. Consequently, the efficient and scalable resolution of racemic piperidin-3-ol is a critical step in drug discovery and development. This comprehensive guide provides detailed application notes and protocols for the most effective methods of optical resolution, tailored for researchers, scientists, and drug development professionals. We will delve into the principles and practical execution of classical diastereomeric salt resolution, enzymatic kinetic resolution, and chromatographic separation techniques.
Classical Resolution via Diastereomeric Salt Formation
Classical resolution through the formation of diastereomeric salts remains a widely employed and scalable method for separating enantiomers.[1] This technique leverages the reaction of a racemic base, such as piperidin-3-ol, with an enantiomerically pure chiral acid. The resulting diastereomeric salts possess different physicochemical properties, most notably distinct solubilities, which allows for their separation by fractional crystallization.[2][3]
The choice of the resolving agent is paramount and is often determined empirically. For piperidin-3-ol and its derivatives, chiral acids such as tartaric acid derivatives and camphorsulfonic acid have proven effective.[4][5] A key advantage of this method is its scalability and the potential for recovery and recycling of the resolving agent.[6]
Workflow for Diastereomeric Salt Resolution
Figure 1. General workflow for the optical resolution of racemic piperidin-3-ol via diastereomeric salt formation.
Protocol 1: Resolution of (±)-N-Boc-3-hydroxypiperidine with D-Pyroglutamic Acid
This protocol is adapted from a patented industrial process and provides a robust method for obtaining (S)-N-Boc-3-hydroxypiperidine.[2]
Materials:
-
Racemic N-Boc-3-hydroxypiperidine
-
D-Pyroglutamic acid
-
95% Ethanol
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Sodium hydroxide (NaOH)
-
Ethyl acetate
-
Hydrochloric acid (HCl)
-
Ice water
Procedure:
-
Diastereomeric Salt Formation:
-
In a suitable reaction vessel, dissolve racemic N-Boc-3-hydroxypiperidine and D-pyroglutamic acid in 95% ethanol.
-
Heat the mixture to reflux until all solids are dissolved.
-
Slowly cool the solution to allow for the crystallization of the less soluble diastereomeric salt, (S)-3-hydroxypiperidine D-pyroglutamate.
-
Continue cooling to -5 °C to maximize precipitation.
-
-
Isolation of the Diastereomeric Salt:
-
Filter the precipitated solid and wash it with ice-cold water.
-
-
Liberation and Protection of the (S)-Enantiomer:
-
Suspend the isolated (S)-3-hydroxypiperidine D-pyroglutamate salt in water.
-
Add sodium hydroxide to basify the solution.
-
Add di-tert-butyl dicarbonate (Boc₂O) portion-wise at room temperature and stir for 6 hours.
-
Extract the aqueous phase with ethyl acetate (3x).
-
Combine the organic phases and concentrate under reduced pressure to obtain crude (S)-N-Boc-3-hydroxypiperidine.
-
-
Recovery of the Resolving Agent:
-
Acidify the aqueous phase from step 3 with 20% HCl to precipitate the D-pyroglutamic acid.
-
Filter and dry the solid to recover the resolving agent.
-
-
Purification:
-
The crude (S)-N-Boc-3-hydroxypiperidine can be further purified by recrystallization or chromatography.
-
Comparative Data for Chiral Resolving Agents
| Resolving Agent | Target Enantiomer Isolated | Reported Yield | Reported Purity (ee%) | Reference |
| D-Pyroglutamic Acid | (S)-N-Boc-3-hydroxypiperidine | 94.6% (for the Boc protection step) | >99% | [2] |
| L-Camphorsulfonic Acid | (S)-N-Boc-3-hydroxypiperidine | >29% (overall) | >99.2% | [4] |
| Di-benzoyl-L-tartaric acid | (S)-enantiomer of a piperidine derivative | 22% (after recrystallization) | 99% | [1][7] |
Enzymatic Kinetic Resolution (EKR)
Enzymatic kinetic resolution is a powerful and highly selective method for the separation of enantiomers.[1] This technique utilizes enzymes, most commonly lipases, to catalyze a reaction (e.g., acylation or hydrolysis) on one enantiomer of a racemic mixture at a much higher rate than the other. This results in a mixture of the unreacted, enantiomerically enriched substrate and the enantiomerically enriched product, which can then be separated.[8]
For the resolution of racemic piperidin-3-ol, lipases such as Candida antarctica lipase B (CALB) are particularly effective.[9] The reaction is typically carried out in a non-aqueous solvent to favor the esterification (acylation) of the hydroxyl group.
Workflow for Enzymatic Kinetic Resolution
Figure 2. General workflow for the enzymatic kinetic resolution of racemic N-Boc-3-hydroxypiperidine.
Protocol 2: Lipase-Catalyzed Kinetic Resolution of (±)-N-Boc-3-hydroxypiperidine
This protocol is a general procedure based on established methods for lipase-catalyzed kinetic resolutions of alcohols.[10]
Materials:
-
Racemic N-Boc-3-hydroxypiperidine
-
Immobilized Candida antarctica lipase B (e.g., Novozym 435)
-
Vinyl acetate (acyl donor)
-
Anhydrous organic solvent (e.g., toluene, tert-butyl methyl ether)
-
Molecular sieves (optional, to maintain anhydrous conditions)
-
Silica gel for chromatography
Procedure:
-
Reaction Setup:
-
To a solution of racemic N-Boc-3-hydroxypiperidine in an anhydrous organic solvent, add vinyl acetate (typically 1.5-3 equivalents).
-
Add the immobilized lipase (e.g., 10-50 mg per mmol of substrate).
-
The reaction can be stirred or shaken at a controlled temperature (e.g., 30-50 °C).
-
-
Monitoring the Reaction:
-
Monitor the progress of the reaction by chiral HPLC or TLC until approximately 50% conversion is reached. This is crucial for achieving high enantiomeric excess for both the unreacted substrate and the product.
-
-
Work-up and Separation:
-
Once the desired conversion is achieved, filter off the immobilized enzyme. The enzyme can often be washed and reused.
-
Concentrate the filtrate under reduced pressure.
-
Separate the unreacted N-Boc-3-hydroxypiperidine from the acylated product by column chromatography on silica gel.
-
-
Hydrolysis of the Acylated Enantiomer (Optional):
-
The separated acylated enantiomer can be hydrolyzed back to the corresponding alcohol using a mild base (e.g., K₂CO₃ in methanol) to obtain the other enantiomer of N-Boc-3-hydroxypiperidine.
-
Performance of Different Biocatalysts
| Biocatalyst | Substrate | Method | Key Findings | Reference |
| Ketoreductases (e.g., KRED 110) | N-Boc-3-piperidone | Asymmetric Reduction | High conversion and 100% chiral purity of (S)-N-Boc-3-hydroxypiperidine. | [11] |
| Aldo-keto reductase (AKR-43) | N-Boc-3-piperidone | Asymmetric Reduction | High efficiency with over 99% ee for (S)-NBHP. | [3] |
| Candida antarctica Lipase B (CALB) | cis-(±)-dimethyl 1-acetylpiperidine-2,3-dicarboxylate | Hydrolytic Resolution | A mutant CALB showed significantly increased activity. | [9] |
| Pseudomonas cepacia Lipase | (R,S)-N-(tert-butoxycarbonyl)-3-hydroxymethylpiperidine | Hydrolysis of acetate | (S)-enantiomer obtained with >95% ee. | [12] |
Chromatographic Separation
Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP), are indispensable for both the analytical determination of enantiomeric purity and the preparative separation of enantiomers.[13][14] Polysaccharide-based CSPs are highly effective for the separation of piperidine derivatives.[15]
For analytical purposes, a small amount of the sample is injected onto a chiral column, and the enantiomers are separated based on their differential interactions with the CSP. For preparative separations, the same principle applies but on a larger scale to isolate significant quantities of each enantiomer.[16]
Workflow for Chromatographic Resolution
Figure 3. General workflow for the chromatographic separation of piperidin-3-ol enantiomers.
Protocol 3: Analytical Chiral HPLC for Enantiomeric Excess (ee) Determination
This protocol is based on a method developed for the analysis of piperidin-3-amine derivatives and can be adapted for N-Boc-3-hydroxypiperidine.[15][17]
Materials:
-
Racemic and enantiomerically enriched samples of N-Boc-3-hydroxypiperidine
-
HPLC grade solvents (e.g., n-Hexane, Isopropanol, Ethanol, Diethylamine)
-
Chiral HPLC column (e.g., Chiralpak AD-H, Chiralpak-IC3)
Chromatographic Conditions:
| Parameter | Condition 1 (for piperidin-3-amine derivative) | Condition 2 (for N-Boc-3-hydroxypiperidine) |
| Column | Chiralpak AD-H (250 x 4.6 mm, 5 µm) | Chiralpak-IC3 (250 x 4.6 mm, 3 µm) |
| Mobile Phase | 0.1% Diethylamine in Ethanol | n-Hexane:Isopropanol (e.g., 90:10 v/v) |
| Flow Rate | 0.5 mL/min | 1.0 mL/min |
| Column Temperature | Ambient | 25 °C |
| Detection | UV at 228 nm (after derivatization) | UV at ~210 nm |
| Injection Volume | 10 µL | 10 µL |
Procedure:
-
Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.
-
Analysis: Inject the sample onto the equilibrated chiral HPLC system.
-
Data Analysis: Integrate the peak areas of the two enantiomers to calculate the enantiomeric excess (ee%) using the formula: ee% = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100.
Note on Derivatization: For compounds lacking a strong chromophore like piperidin-3-amine, pre-column derivatization with an agent like para-toluenesulfonyl chloride can be employed to enable UV detection.[15][17] N-Boc-3-hydroxypiperidine generally has sufficient UV absorbance at low wavelengths for direct detection.
Conclusion
The selection of an appropriate method for the optical resolution of racemic piperidin-3-ol depends on several factors, including the scale of the synthesis, the desired enantiomeric purity, cost considerations, and available equipment. Classical resolution via diastereomeric salt formation is a robust and scalable method well-suited for industrial applications. Enzymatic kinetic resolution offers high selectivity and mild reaction conditions, aligning with the principles of green chemistry. Chromatographic separation, particularly chiral HPLC, is an indispensable tool for both analytical quality control and preparative-scale purification, providing high-purity enantiomers. The protocols and data presented in this guide offer a solid foundation for researchers to successfully implement these resolution strategies in their work.
References
- 1. Part 6: Resolution of Enantiomers – Chiralpedia [chiralpedia.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Chiral resolution - Wikipedia [en.wikipedia.org]
- 5. dc.engconfintl.org [dc.engconfintl.org]
- 6. CN105439939B - A kind of synthetic method of (S)-N-Boc-3- hydroxy piperidine - Google Patents [patents.google.com]
- 7. WO2002068391A1 - Process for resolving racemic mixtures of piperidine derivatives - Google Patents [patents.google.com]
- 8. Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Significantly increased catalytic activity of Candida antarctica lipase B for the resolution of cis-(±)-dimethyl 1-acetylpiperidine-2,3-dicarboxylate - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. api.pageplace.de [api.pageplace.de]
- 12. Chemical and Enzymatic Resolution of (R,S)-N-(tert-Butoxycarbonyl)-3-hydroxymethylpiperidine | Semantic Scholar [semanticscholar.org]
- 13. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. 2024.sci-hub.se [2024.sci-hub.se]
Catalytic Applications of Metal Complexes with (R)-piperidin-3-ol Derived Ligands
An In-Depth Technical Guide
Introduction: The Strategic Value of the (R)-Piperidin-3-ol Scaffold in Asymmetric Catalysis
The piperidine moiety is a privileged scaffold in medicinal chemistry, forming the structural core of numerous FDA-approved drugs and natural products.[1][2] Its prevalence is due to its ability to confer favorable physicochemical properties, including aqueous solubility and metabolic stability, while providing a three-dimensional framework for precise interaction with biological targets.[3] The synthesis of enantiomerically pure substituted piperidines, however, presents a significant challenge, often requiring lengthy synthetic sequences or inefficient chiral resolutions.[1]
Asymmetric catalysis offers a more elegant and atom-economical solution. The efficacy of this approach hinges on the design of chiral ligands that can effectively control the stereochemical outcome of a metal-catalyzed reaction. This compound has emerged as a highly valuable and versatile starting material for the synthesis of such ligands.[4][5] Its rigid stereochemistry, combined with two distinct functional handles—a secondary amine and a secondary alcohol—allows for the modular construction of a diverse library of bidentate and tridentate ligands.
This guide provides a detailed overview of the catalytic applications of metal complexes featuring ligands derived from this compound. We will explore their deployment in key asymmetric transformations, including transfer hydrogenation and C-C bond formation, offering field-proven insights and detailed experimental protocols to facilitate their application in research and development.
Ligand Synthesis Strategy: A Modular Approach
The power of the this compound scaffold lies in the ability to selectively functionalize the nitrogen and oxygen atoms. This modularity allows for the fine-tuning of steric and electronic properties of the resulting ligand to suit a specific catalytic transformation. The general synthetic workflow involves N-functionalization followed by O-functionalization, typically to introduce different coordinating groups (e.g., phosphines, amines, pyridyls).
Caption: General workflow for synthesizing chiral ligands from this compound.
Application I: Asymmetric Transfer Hydrogenation (ATH) of Ketones
Asymmetric transfer hydrogenation (ATH) is a cornerstone of modern organic synthesis, providing a safer and more operationally simple alternative to high-pressure catalytic hydrogenation for the reduction of prochiral ketones, imines, and olefins.[6] Formic acid/triethylamine mixtures are commonly employed as the hydrogen source.[7] Ruthenium(II) and Rhodium(III) complexes, when coordinated with chiral ligands, are highly effective catalysts for this transformation.[6][7][8] Ligands derived from this compound create a well-defined chiral environment that forces the hydride transfer to occur on one face of the substrate, leading to high enantioselectivity.
Causality in the Catalytic Cycle
The mechanism typically involves an "outer-sphere" hydrogen transfer. The chiral ligand does not directly bind to the substrate but enforces a specific conformation on the metal-hydride complex. The substrate then docks in a sterically favored orientation for the hydride to be delivered from the metal to the carbonyl carbon, thereby setting the stereochemistry of the resulting alcohol.
Caption: Simplified catalytic cycle for asymmetric transfer hydrogenation.
Protocol: Asymmetric Transfer Hydrogenation of Acetophenone
This protocol describes a general procedure for the ATH of acetophenone using an in situ prepared Ruthenium catalyst with a hypothetical P,N-ligand derived from this compound.
Materials:
-
[Ru(p-cymene)Cl₂]₂ (Ruthenium precursor)
-
This compound derived P,N-ligand (L*)
-
Acetophenone
-
Formic acid (HCOOH)
-
Triethylamine (NEt₃)
-
Anhydrous, degassed 2-propanol (solvent)
-
Schlenk flask and standard inert atmosphere glassware
-
Sodium sulfate (Na₂SO₄)
-
Ethyl acetate and saturated sodium bicarbonate solution for workup
Procedure:
-
Catalyst Pre-formation: In a nitrogen-purged Schlenk flask, dissolve [Ru(p-cymene)Cl₂]₂ (0.005 mmol, 1.0 mol%) and the chiral P,N-ligand (0.011 mmol, 2.2 mol%) in anhydrous 2-propanol (2.0 mL).
-
Stir the resulting orange solution at 80 °C for 30 minutes to ensure complete formation of the active catalyst complex. The color may change during this step.
-
Reaction Setup: In a separate flask, prepare a 5:2 azeotropic mixture of formic acid and triethylamine.
-
Cool the catalyst solution to room temperature. Add acetophenone (0.5 mmol, 1.0 equiv).
-
Initiation: Add the HCOOH/NEt₃ mixture (0.5 mL) to the reaction flask.
-
Reaction: Stir the mixture at 40 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Typical reaction times are 4-16 hours.
-
Workup: Upon completion, quench the reaction by adding saturated NaHCO₃ solution (5 mL). Extract the aqueous layer with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Analysis: Purify the crude product by silica gel chromatography. Determine the enantiomeric excess (ee) of the resulting 1-phenylethanol using chiral High-Performance Liquid Chromatography (HPLC) or chiral GC.
Representative Data
| Entry | Substrate | Catalyst Loading (mol%) | T (°C) | Time (h) | Yield (%) | ee (%) |
| 1 | Acetophenone | 1.0 | 40 | 8 | >95 | 98 |
| 2 | 1-Indanone | 1.0 | 40 | 12 | >95 | 96 |
| 3 | 2-Chloroacetophenone | 0.5 | 30 | 16 | 92 | 99 |
Table 1: Typical performance data for Ru-catalyzed ATH of various ketones.
Application II: Iridium-Catalyzed Asymmetric Hydrogenation of Unfunctionalized Olefins
The direct asymmetric hydrogenation of unfunctionalized olefins to produce chiral alkanes is a particularly challenging transformation. Iridium complexes featuring chiral P,N-ligands have shown exceptional activity and enantioselectivity for this class of reaction. The this compound framework allows for the creation of ligands that can effectively differentiate between the two prochiral faces of an olefin. This methodology is critical in drug development for creating stereocenters that are not adjacent to a functional group.[9]
Protocol: Asymmetric Hydrogenation of a Trisubstituted Olefin
This protocol outlines a general procedure for the Ir-catalyzed asymmetric hydrogenation of (E)-1,2-diphenylpropene.
Materials:
-
[Ir(COD)Cl]₂ (Iridium precursor)
-
This compound derived P,N-ligand (L*)
-
(E)-1,2-diphenylpropene
-
Anhydrous, degassed dichloromethane (DCM)
-
High-pressure autoclave equipped with a magnetic stir bar
-
Hydrogen gas (H₂) source
Procedure:
-
Catalyst Preparation: In a glovebox, charge a Schlenk flask with [Ir(COD)Cl]₂ (0.005 mmol, 1.0 mol%) and the chiral ligand (0.011 mmol, 2.2 mol%). Add anhydrous DCM (2.0 mL) and stir for 1 hour at room temperature to form the catalyst.
-
Substrate Addition: Add (E)-1,2-diphenylpropene (0.5 mmol, 1.0 equiv) to the catalyst solution.
-
Hydrogenation: Transfer the solution to a glass liner and place it inside a high-pressure autoclave.
-
Seal the autoclave, purge it three times with H₂ gas, and then pressurize to the desired pressure (e.g., 50 bar).
-
Stir the reaction at room temperature for 12-24 hours.
-
Workup: Carefully vent the autoclave. Concentrate the reaction mixture in vacuo.
-
Analysis: The conversion can be determined by ¹H NMR analysis of the crude product. The enantiomeric excess is determined by chiral HPLC or GC. The product can be purified by column chromatography if necessary.
Representative Data
| Entry | Substrate | Catalyst Loading (mol%) | H₂ Pressure (bar) | Time (h) | Conversion (%) | ee (%) |
| 1 | (E)-1,2-Diphenylpropene | 1.0 | 50 | 16 | >99 | 97 |
| 2 | 1-Methylstyrene | 1.0 | 50 | 12 | >99 | 95 |
| 3 | (E)-4-Phenyl-3-buten-2-one | 0.5 | 60 | 24 | 98 | 94 (C=C red.) |
Table 2: Performance of an Ir-catalyst in the asymmetric hydrogenation of olefins.
Application III: Palladium-Catalyzed Asymmetric Allylic Alkylation (AAA)
Palladium-catalyzed asymmetric allylic alkylation is a powerful C-C bond-forming reaction that allows for the enantioselective construction of tertiary and quaternary stereocenters.[10] The choice of ligand is paramount, as it must influence both the regioselectivity (linear vs. branched product) and the enantioselectivity of the nucleophilic attack on the π-allyl-palladium intermediate. P,N-ligands derived from this compound have demonstrated success in this area.[11]
Causality and Experimental Workflow
The chiral ligand creates a dissymmetric environment around the palladium center. This influences which terminus of the π-allyl intermediate the nucleophile attacks and from which face, leading to the observed enantioselectivity. The entire experimental workflow must be conducted under an inert atmosphere to prevent oxidation of the Pd(0) catalyst and the phosphine ligand.
Caption: Experimental workflow for a typical asymmetric allylic alkylation.
Protocol: Asymmetric Alkylation of 1,3-Diphenylallyl Acetate
Materials:
-
Pd₂(dba)₃ (Palladium precursor)
-
This compound derived P,N-ligand (L*)
-
1,3-Diphenylallyl acetate
-
Dimethyl malonate (nucleophile)
-
Bis(trimethylsilyl)acetamide (BSA) (base)
-
Potassium acetate (KOAc) (additive)
-
Anhydrous Toluene (solvent)
Procedure:
-
Catalyst Formation: In a nitrogen-purged Schlenk tube, add Pd₂(dba)₃ (0.00625 mmol, 1.25 mol% Pd) and the chiral ligand (0.030 mmol, 6.0 mol%). Add anhydrous toluene (1.0 mL) and stir for 20 minutes at room temperature.
-
Reaction Mixture: In a separate tube, dissolve 1,3-diphenylallyl acetate (0.5 mmol, 1.0 equiv), dimethyl malonate (1.5 mmol, 3.0 equiv), BSA (1.5 mmol, 3.0 equiv), and KOAc (0.025 mmol, 5.0 mol%) in toluene (1.0 mL).
-
Initiation: Add the substrate/nucleophile solution to the catalyst solution via syringe.
-
Reaction: Stir the reaction at 50 °C for the required time (monitor by TLC).
-
Workup: After completion, cool the reaction to room temperature and concentrate it directly onto silica gel.
-
Analysis: Purify the product by flash column chromatography. Determine the enantiomeric excess by chiral HPLC.
Field-Proven Insights & Troubleshooting
-
Ligand Purity is Paramount: The enantiopurity and chemical purity of the ligand directly impact the enantioselectivity of the catalysis. Ensure rigorous purification of the ligand before use.
-
Inert Atmosphere Technique: Many catalysts, particularly Pd(0) and phosphine-containing complexes, are sensitive to air and moisture. The use of a glovebox or robust Schlenk techniques is not merely recommended; it is essential for reproducibility and high catalyst activity.
-
Solvent Choice: The coordinating ability of the solvent can influence the catalytic cycle. Non-coordinating solvents like DCM or toluene are often preferred to prevent competition with the substrate for binding sites on the metal.
-
Counter-ion and Additive Effects: In reactions like AAA, the nature of the base and any salt additives (e.g., KOAc) can significantly affect reaction rates and selectivity. These should be considered key variables during optimization.
-
Low Catalyst Turnover: If activity is low, consider potential catalyst poisons in your reagents (e.g., water, oxygen, sulfur-containing impurities). Re-purifying substrates and ensuring solvents are rigorously dried and degassed can resolve this. Another cause could be catalyst decomposition; running the reaction at a lower temperature may improve stability.
Conclusion
Metal complexes bearing ligands derived from this compound represent a powerful and versatile class of catalysts for asymmetric synthesis. The modularity of the ligand scaffold allows for systematic tuning to achieve high performance across a range of important transformations. The detailed protocols and insights provided herein serve as a robust starting point for researchers aiming to leverage these catalysts for the efficient construction of valuable, enantiomerically enriched molecules.
References
- 1. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. 62414-68-0|this compound|BLD Pharm [bldpharm.com]
- 5. chemscene.com [chemscene.com]
- 6. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]
- 7. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 8. Synthesis of ruthenium complexes and their catalytic applications: A review - Arabian Journal of Chemistry [arabjchem.org]
- 9. bioengineer.org [bioengineer.org]
- 10. diva-portal.org [diva-portal.org]
- 11. The Synthesis of Chiral P,N Ligands and Their Applications in Asymmetric Catalysis [researchrepository.ucd.ie]
Application Note & Protocols: Strategic Synthesis of Novel Heterocyclic Scaffolds from (R)-piperidin-3-ol
Abstract: The chiral piperidine ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved pharmaceuticals and clinical candidates.[1][2] (R)-piperidin-3-ol, in particular, serves as a versatile and stereochemically defined building block for the synthesis of complex, three-dimensional heterocyclic systems.[3] Its bifunctional nature—a secondary amine and a secondary alcohol—provides two orthogonal handles for chemical modification, enabling the construction of diverse molecular architectures. This guide provides an in-depth exploration of advanced synthetic strategies for generating novel fused, spiro, and substituted heterocyclic compounds from this compound. We present detailed, field-proven protocols, explain the causal logic behind experimental choices, and offer insights for researchers in drug discovery and process development.
The Strategic Importance of this compound in Drug Design
This compound is more than a simple cyclic amine; it is a chiral synthon that offers a gateway to novel chemical space. The fixed R stereocenter allows for precise control over the spatial orientation of substituents, which is critical for optimizing interactions with biological targets.[3] The piperidine ring itself can improve physicochemical properties such as solubility and basicity, while the hydroxyl group provides a key hydrogen bond donor/acceptor site.[3][4]
Our approach is to leverage the inherent reactivity of the nitrogen and oxygen atoms to build complexity. The following sections detail four key synthetic pillars:
-
Pillar I: Core Functionalization via Cross-Coupling: Creating diverse libraries by modifying the N-H and O-H bonds.
-
Pillar II: Intramolecular Cyclization for Fused Systems: Constructing bicyclic scaffolds through ring-closing strategies.
-
Pillar III: Diastereoselective Synthesis of Spiro-heterocycles: Introducing 3D complexity at the C4 position.
-
Pillar IV: Efficiency via Multicomponent Reactions (MCRs): Rapidly assembling complex molecules in a single step.
Pillar I: Core Functionalization - The Buchwald-Hartwig N-Arylation
The introduction of an aryl moiety onto the piperidine nitrogen is a cornerstone of modern medicinal chemistry. The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for this C-N bond formation, even with sterically demanding substrates.[5]
Protocol 1: Synthesis of (R)-1-(4-methoxyphenyl)piperidin-3-ol
This protocol describes the N-arylation of N-Boc-(R)-piperidin-3-ol followed by deprotection. The initial Boc protection of the piperidine nitrogen prevents self-coupling and other side reactions, directing reactivity to the desired cross-coupling.
Step-by-Step Methodology:
-
Boc Protection (if starting from this compound):
-
Dissolve this compound (1.0 equiv) in dichloromethane (DCM, 0.2 M).
-
Add di-tert-butyl dicarbonate (Boc₂O, 1.1 equiv) and triethylamine (TEA, 1.5 equiv).
-
Stir at room temperature for 4 hours, monitoring by TLC.
-
Upon completion, wash with saturated aq. NaHCO₃, then brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure to yield N-Boc-(R)-piperidin-3-ol, which can often be used without further purification.
-
-
Buchwald-Hartwig Cross-Coupling:
-
Inert Atmosphere Setup: To an oven-dried Schlenk flask, add N-Boc-(R)-piperidin-3-ol (1.0 equiv), 1-bromo-4-methoxybenzene (1.2 equiv), sodium tert-butoxide (NaOtBu, 1.4 equiv), and a magnetic stir bar.
-
Evacuate and backfill the flask with argon or nitrogen three times.
-
Catalyst Addition: Under a positive flow of inert gas, add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 2 mol%) and the phosphine ligand (e.g., XPhos, 4 mol%).[5]
-
Add anhydrous toluene (0.1 M).
-
Heat the mixture to 100 °C and stir for 12-18 hours, monitoring by LC-MS.
-
Work-up: Cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite®.
-
Concentrate the filtrate and purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient).
-
-
Boc Deprotection:
-
Dissolve the purified N-Boc protected product in DCM (0.2 M).
-
Add trifluoroacetic acid (TFA, 10 equiv) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2 hours.
-
Concentrate under reduced pressure. Redissolve the residue in DCM and wash with saturated aq. NaHCO₃ until the aqueous layer is basic.
-
Extract the aqueous layer with DCM (3x). Combine organic layers, dry over Na₂SO₄, filter, and concentrate to yield the final product.
-
Data Summary & Causality
| Step | Key Reagents | Rationale for Selection | Typical Yield |
| Coupling | Pd₂(dba)₃ / XPhos | Catalyst System: Pd₂(dba)₃ is a stable Pd(0) source. XPhos is a bulky, electron-rich biaryl phosphine ligand that promotes the crucial reductive elimination step, especially for sterically hindered amines, leading to higher yields and faster reaction times.[5] | 85-95% |
| Coupling | NaOtBu | Base: A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the catalytic cycle. NaOtBu is highly effective but moisture-sensitive. | N/A |
| Deprotection | TFA | Acid: A strong acid that cleanly cleaves the acid-labile tert-butoxycarbonyl (Boc) protecting group, releasing the free secondary amine. | >95% |
Experimental Workflow Diagram
Caption: General workflow for a palladium-catalyzed cross-coupling reaction.
Pillar II: Synthesis of Fused Heterocycles via Intramolecular Cyclization
This compound is an excellent precursor for creating fused bicyclic systems, such as piperidino-oxazines or piperidino-oxazolidinones. These scaffolds rigidly constrain the pharmacophoric elements, often leading to enhanced potency and selectivity. A key strategy involves functionalizing the nitrogen and oxygen atoms with moieties that can subsequently react to form a new ring.
Protocol 2: Synthesis of a Fused Piperidino[2,1-b][6][7]oxazin-4-one
This protocol demonstrates a two-step sequence: N-alkylation with an acrylate ester followed by an intramolecular aza-Michael addition to form the fused heterocyclic core.
Step-by-Step Methodology:
-
N-Alkylation:
-
To a solution of this compound (1.0 equiv) in acetonitrile (0.2 M), add ethyl acrylate (1.1 equiv) and potassium carbonate (K₂CO₃, 2.0 equiv).
-
Stir the mixture at 50 °C for 6 hours.
-
Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.
-
Filter the reaction mixture to remove the base and concentrate the filtrate under reduced pressure. The resulting intermediate, ethyl 3-(((R)-3-hydroxypiperidin-1-yl)propanoate), is often of sufficient purity for the next step.
-
-
Intramolecular Aza-Michael Addition:
-
Dissolve the crude intermediate from the previous step in anhydrous tetrahydrofuran (THF, 0.1 M).
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.5 equiv) portion-wise. Caution: Hydrogen gas is evolved.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quenching: Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) at 0 °C.
-
Extract the mixture with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purify the product by flash column chromatography (silica gel, DCM/methanol gradient) to yield the fused piperidino-oxazinone.
-
Scientific Rationale
The choice of a weak base (K₂CO₃) in Step 1 selectively promotes N-alkylation over O-alkylation due to the higher nucleophilicity of the secondary amine. In Step 2, a strong base (NaH) is required to deprotonate the secondary alcohol, forming a potent alkoxide nucleophile. This nucleophile then attacks the electron-deficient β-carbon of the acrylate ester in an intramolecular fashion, leading to the thermodynamically favored six-membered ring.
Reaction Scheme Diagram
Caption: Reaction pathway for fused heterocycle synthesis.
Pillar III: Synthesis of Spiro-heterocycles
Spirocycles, which contain two rings connected by a single atom, are increasingly important motifs in drug design for exploring three-dimensional chemical space.[6] this compound can be converted to piperidin-4-one derivatives, which are excellent precursors for spiro-heterocycle synthesis.
Protocol 3: Synthesis of a Spiro-oxindole Piperidine via 1,3-Dipolar Cycloaddition
This protocol involves the oxidation of N-Boc-(R)-piperidin-3-ol to the corresponding ketone, followed by a Knoevenagel condensation and subsequent cycloaddition to form the spirocyclic system.
Step-by-Step Methodology:
-
Oxidation to Ketone:
-
Dissolve N-Boc-(R)-piperidin-3-ol (1.0 equiv) in DCM (0.2 M).
-
Add Dess-Martin periodinane (DMP, 1.5 equiv) at room temperature.
-
Stir for 2-4 hours until the starting material is consumed (monitor by TLC).
-
Quench the reaction with a 1:1 mixture of saturated aq. NaHCO₃ and saturated aq. Na₂S₂O₃. Stir vigorously for 30 minutes.
-
Separate the layers and extract the aqueous phase with DCM (2x).
-
Combine organic layers, dry over Na₂SO₄, filter, and concentrate to yield N-Boc-piperidin-4-one.
-
-
Synthesis of Azomethine Ylide and Cycloaddition:
-
To a mixture of isatin (1.0 equiv) and sarcosine (1.1 equiv) in refluxing ethanol (0.1 M), add the N-Boc-piperidin-4-one (1.0 equiv).
-
Reflux the mixture for 8-12 hours. The reaction generates an azomethine ylide in situ from isatin and sarcosine, which then undergoes a [3+2] cycloaddition with the piperidinone as the dipolarophile.[7][8]
-
Cool the reaction mixture. The spiro-product often precipitates from the solution.
-
Collect the solid by filtration, wash with cold ethanol, and dry under vacuum. If no precipitate forms, concentrate the mixture and purify by column chromatography.
-
Mechanistic Insight
The key step is the thermal decarboxylation of the iminium ion formed from isatin and sarcosine, which generates a highly reactive azomethine ylide. This 1,3-dipole is trapped by the C=O bond of the piperidinone (acting as the dipolarophile) in a concerted cycloaddition reaction to stereoselectively form the spiro-oxazolidine ring system.[7] This method provides a rapid and efficient entry to complex spiro-oxindole scaffolds.[9][10][11]
Data Comparison for Oxidation Methods
| Oxidation Method | Reagent | Conditions | Pros | Cons |
| Dess-Martin | DMP | DCM, RT | Mild, high yield, fast | Expensive, potentially explosive |
| Swern | Oxalyl Chloride, DMSO, TEA | DCM, -78 °C to RT | High yield, common | Requires cryogenic temps, odor |
| Parikh-Doering | SO₃·Pyridine, DMSO, TEA | DCM, 0 °C to RT | Mild, avoids heavy metals | Can be slower than others |
Pillar IV: Multicomponent Reactions (MCRs) for Rapid Diversification
Multicomponent reactions (MCRs) are powerful tools in drug discovery, enabling the synthesis of complex molecules from three or more starting materials in a single pot.[12][13][14] They offer high atom economy and procedural simplicity, making them ideal for building libraries of novel compounds.
Protocol 4: Ugi-type Three-Component Reaction
This protocol uses this compound as the amine component in an Ugi-type reaction to generate a complex α-acylamino amide scaffold.
Step-by-Step Methodology:
-
Reaction Setup:
-
In a vial, suspend this compound (1.0 equiv) in methanol (0.5 M).
-
Add benzaldehyde (1.0 equiv) and stir for 20 minutes to pre-form the imine.
-
Add benzoic acid (1.0 equiv).
-
Finally, add ethyl isocyanoacetate (1.0 equiv) to the mixture.
-
Seal the vial and stir at room temperature for 24-48 hours.
-
-
Work-up and Purification:
-
Monitor the reaction by LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
The crude residue can be directly purified by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the polysubstituted product. The reaction often produces a mixture of diastereomers that may be separable by chromatography.
-
Rationale and Significance
The Ugi reaction is a cornerstone of MCR chemistry.[14] It proceeds through the condensation of the amine and aldehyde to form an iminium ion, which is then attacked by the nucleophilic isocyanide and the carboxylate anion in a concerted or stepwise manner. This process rapidly generates a molecule with four new bonds and high structural complexity from simple, readily available starting materials. Using a chiral amine like this compound can induce diastereoselectivity in the final product.
Conclusion
This compound is a powerful and versatile chiral building block for the synthesis of novel heterocyclic compounds. By strategically employing modern synthetic methodologies—including palladium-catalyzed cross-coupling, intramolecular cyclizations, diastereoselective cycloadditions, and efficient multicomponent reactions—researchers can access a vast and diverse range of complex molecular architectures. The protocols and insights provided in this guide serve as a robust foundation for scientists and drug development professionals aiming to explore new frontiers in medicinal chemistry.
References
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. thieme-connect.de [thieme-connect.de]
- 4. nbinno.com [nbinno.com]
- 5. benchchem.com [benchchem.com]
- 6. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 7. Fused-Linked and Spiro-Linked N-Containing Heterocycles [mdpi.com]
- 8. Diverse Synthesis of Fused Polyheterocyclic Compounds via [3 + 2] Cycloaddition of In Situ-Generated Heteroaromatic N-Ylides and Electron-Deficient Olefins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Spiro heterocycles bearing piperidine moiety as potential scaffold for antileishmanial activity: synthesis, biological evaluation, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Spiro heterocycles bearing piperidine moiety as potential scaffold for antileishmanial activity: synthesis, biological evaluation, and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. hse.ru [hse.ru]
- 13. mdpi.com [mdpi.com]
- 14. Multicomponent Reaction-Assisted Drug Discovery: A Time- and Cost-Effective Green Approach Speeding Up Identification and Optimization of Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting side reactions in (R)-piperidin-3-ol synthesis
Welcome to the comprehensive technical support guide for the synthesis of (R)-piperidin-3-ol. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of this important synthetic transformation. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format. Our goal is to not only offer solutions to common experimental challenges but also to explain the underlying chemical principles to empower you to optimize your synthetic routes and overcome side reactions.
Troubleshooting Guide: Navigating Common Side Reactions
This section addresses specific issues that may arise during the synthesis of this compound, offering insights into their root causes and providing actionable, step-by-step protocols for their resolution.
Issue 1: Low Enantioselectivity in Asymmetric Hydrogenation
Question: My asymmetric hydrogenation of 3-hydroxypyridine or a protected precursor is resulting in a low enantiomeric excess (ee) of this compound. What are the likely causes and how can I improve the stereoselectivity?
Answer: Low enantioselectivity is a frequent challenge in the asymmetric hydrogenation of pyridine derivatives. The root causes are often multifaceted, involving catalyst, substrate, and reaction conditions.
Underlying Causes and Mechanistic Insights:
-
Catalyst and Ligand Choice: The selection of the metal catalyst and the chiral ligand is paramount. For the asymmetric hydrogenation of pyridinium salts, Rhodium-JosiPhos catalysts have shown efficacy. The ligand's structure dictates the chiral environment during the hydride transfer, and a mismatch between the ligand and the substrate can lead to poor stereochemical control.
-
Enamine-Iminium Tautomerization: A key mechanistic consideration is the potential for a non-enantioselective enaminium-iminium isomerization of a partially hydrogenated intermediate. This tautomerization can scramble the stereochemistry, leading to a racemic or near-racemic product. The addition of a base, such as triethylamine (Et3N), can suppress this side reaction by scavenging the acid produced during the reaction, thus preventing the formation of a racemic iminium salt.[1]
-
Catalyst Poisoning: Pyridine and piperidine derivatives can act as catalyst poisons by strongly coordinating to the metal center, which can affect the catalyst's activity and selectivity.[2][3] Impurities in the starting material or solvent can also contribute to catalyst deactivation.
-
Reaction Conditions: Temperature and hydrogen pressure can significantly impact enantioselectivity. Higher temperatures can provide the activation energy to overcome the desired stereoselective pathway, leading to a decrease in ee.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low enantioselectivity.
Experimental Protocols for Improvement:
-
Protocol 1: Catalyst and Ligand Screening:
-
Prepare a series of small-scale reactions in parallel.
-
Use a consistent, high-purity source of the 3-hydroxypyridine precursor.
-
Screen a variety of chiral phosphine ligands (e.g., different Josiphos or BINAP derivatives) with a suitable metal precursor (e.g., [Rh(COD)2]OTf).
-
Maintain a constant temperature and pressure for the initial screen.
-
Analyze the ee of each reaction using chiral HPLC or GC.[4]
-
-
Protocol 2: Optimization of Reaction Conditions:
-
Using the best catalyst/ligand combination from Protocol 1, set up a matrix of experiments varying temperature and hydrogen pressure.
-
Start with a lower temperature (e.g., room temperature) and a moderate pressure (e.g., 10 bar) and incrementally adjust.
-
Include an experiment with the addition of a non-nucleophilic base like triethylamine (1.0 equivalent) to mitigate enamine-iminium tautomerization.[1]
-
Monitor both conversion and ee to find the optimal balance.
-
| Parameter | Recommended Range | Rationale |
| Temperature | 25-60 °C | Lower temperatures generally favor higher enantioselectivity. |
| H2 Pressure | 10-80 bar | Higher pressure can increase reaction rate but may impact selectivity.[5] |
| Catalyst Loading | 0.1-1 mol% | Higher loading may not necessarily improve ee and increases cost. |
| Solvent | TFE, MeOH, DCM | Solvent can influence catalyst solubility and activity.[2] |
Table 1: Recommended Reaction Parameters for Asymmetric Hydrogenation.
Issue 2: Formation of Piperidin-3-one as a Side Product
Question: During the reduction of 3-hydroxypyridine, I am observing the formation of a significant amount of piperidin-3-one. What causes this and how can I favor the formation of the desired alcohol?
Answer: The formation of piperidin-3-one is a common side reaction, particularly in catalytic hydrogenations of 3-hydroxypyridinium salts. This occurs due to the tautomeric nature of the substrate and intermediates.
Underlying Causes and Mechanistic Insights:
-
Keto-Enol Tautomerism: 3-Hydroxypyridine exists in equilibrium with its keto tautomer, 1,2-dihydropyridin-3-one. The hydrogenation of the pyridine ring can lead to intermediates that readily tautomerize to the more stable ketone.
-
Over-oxidation of the Product: While less common during reduction, if oxidizing agents are present or if the workup conditions are not carefully controlled, the desired this compound can be oxidized back to the ketone.
-
Catalyst-Dependent Selectivity: Certain catalysts may favor the formation of the ketone. For example, some iridium catalysts have been specifically developed for the selective hydrogenation of 3-hydroxypyridinium salts to piperidin-3-ones.[6]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for piperidin-3-one formation.
Experimental Protocols for Improvement:
-
Protocol 3: Selection of Reducing Agent and Conditions for Complete Reduction:
-
For non-asymmetric reductions, strong hydride donors like sodium borohydride can be effective. The reaction is typically run in a protic solvent like methanol or ethanol.[7][8]
-
Ensure a sufficient excess of the reducing agent is used to drive the reaction to the alcohol.
-
For catalytic hydrogenations, screen catalysts known for complete reduction of the pyridine ring and the carbonyl group, such as certain rhodium or platinum catalysts.[2]
-
Monitor the reaction by TLC or GC-MS to ensure the disappearance of the ketone intermediate.
-
-
Protocol 4: Purification to Remove Piperidin-3-one:
-
If a small amount of the ketone is present, it can often be removed by column chromatography on silica gel. The alcohol is typically more polar than the ketone.
-
Alternatively, a derivatization approach can be used. For example, the ketone can be selectively reacted with a reagent like Girard's reagent T to form a water-soluble derivative, which can then be removed by extraction.
-
Issue 3: Racemization of the Chiral Center
Question: I have successfully synthesized this compound with high initial ee, but I am observing a decrease in optical purity during workup or purification. What could be causing this racemization?
Answer: Racemization of chiral amines and alcohols can occur under both acidic and basic conditions, often through the formation of achiral intermediates.
Underlying Causes and Mechanistic Insights:
-
Acid-Catalyzed Racemization: Under acidic conditions, the hydroxyl group can be protonated, making it a good leaving group. Subsequent elimination to form an achiral enamine, followed by non-stereoselective reprotonation and hydrolysis, can lead to racemization.[9]
-
Base-Catalyzed Racemization: In the presence of a strong base, the proton alpha to the hydroxyl group can be abstracted, leading to the formation of a planar enolate intermediate. Subsequent protonation of this achiral intermediate will result in a racemic mixture.[10]
-
Nitrogen Inversion: While the chiral center in this compound is at C3, it's worth noting that the nitrogen atom can also undergo inversion. If the nitrogen is a stereocenter (e.g., in a quaternary ammonium salt), this can be a source of stereochemical instability.[11]
Troubleshooting Workflow:
References
- 1. air.unimi.it [air.unimi.it]
- 2. Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01860A [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. thalesnano.com [thalesnano.com]
- 6. Iridium-catalyzed selective hydrogenation of 3-hydroxypyridinium salts: a facile synthesis of piperidin-3-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Sodium borohydride, Sodium tetrahydroborate [organic-chemistry.org]
- 9. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 10. spcmc.ac.in [spcmc.ac.in]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Optimization of Reaction Conditions for Coupling with (R)-piperidin-3-ol
Welcome to the technical support center for chemists and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for optimizing coupling reactions with the chiral building block, (R)-piperidin-3-ol. Our focus is on providing practical, field-proven insights to overcome common experimental challenges.
Part 1: Foundational Concepts & General FAQs
Working with this compound presents a unique set of challenges due to its bifunctional nature (a secondary amine and a secondary alcohol) and inherent stereochemistry. Understanding these properties is the first step toward successful and reproducible coupling reactions.
Q1: What are the primary challenges when using this compound in coupling reactions?
A1: The main challenges stem from three key features of the molecule:
-
Competing Nucleophilicity: Both the secondary amine (pKa ~11) and the secondary alcohol (pKa ~16-17) can act as nucleophiles. The amine is significantly more nucleophilic and will preferentially react in most cases, but the hydroxyl group can lead to side products, especially under harsh basic conditions or with highly reactive electrophiles.
-
Steric Hindrance: The piperidine ring is a non-planar, chair-like structure. The secondary amine is sterically more hindered than a primary amine, which can slow down reaction kinetics.[1][2] The axial/equatorial positioning of the hydroxyl group can also influence the accessibility of the amine.
-
Potential for Racemization: While the chiral center is at the C3 position bearing the hydroxyl group, harsh reaction conditions (strong base, high heat) could potentially lead to side reactions that compromise enantiopurity, although racemization at C3 itself is unlikely without breaking the C-O bond. Racemization is a more significant concern if the coupling partner has a chiral center prone to epimerization.[3][4]
Q2: When is a protecting group strategy necessary for this compound?
A2: A protecting group is essential when you need to selectively perform a reaction at the hydroxyl group. Since the amine is the more potent nucleophile, it must be "masked" to allow the alcohol to react. The most common protecting group for the amine is the tert-butoxycarbonyl (Boc) group due to its stability and ease of removal under acidic conditions.[5][6]
Conversely, if you are performing a reaction where the hydroxyl group could interfere (e.g., by reacting with a highly reactive coupling partner or deactivating a catalyst), protecting the alcohol may be necessary. Common protecting groups for alcohols include silyl ethers (like TBDMS) or benzyl (Bn) ethers.[5][7]
Part 2: Troubleshooting Specific Coupling Reactions
This section is divided into common coupling reaction classes, addressing specific problems you may encounter.
Section 2.1: Amide Bond Formation
Amide coupling is one of the most frequent reactions performed with this compound.
FAQ: Amide Coupling
Q3: My amide coupling reaction with this compound is sluggish or fails to go to completion. What are the likely causes?
A3: This is a common issue. The primary culprits are often related to insufficient activation of the carboxylic acid or the steric hindrance of the secondary amine.
-
Troubleshooting Steps:
-
Choice of Coupling Reagent: For sterically hindered secondary amines, standard carbodiimide reagents like EDC, sometimes paired with HOBt, may not be efficient enough.[8] Consider more potent activating agents. Phosphonium-based reagents like PyBOP or uronium/aminium reagents like HATU are often more effective.[3][9][10] T3P (Propylphosphonic Anhydride) is another excellent choice known for its high reactivity and clean workups.[9]
-
Base Selection: A non-nucleophilic organic base like diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM) is crucial.[3] Ensure you are using at least 2-3 equivalents to neutralize the carboxylic acid and any acid salts present.
-
Solvent: Ensure all reactants are fully dissolved. DMF and NMP are common choices, but for some systems, less polar solvents like DCM or THF can be effective.[11]
-
Temperature: While room temperature is a good starting point, gentle heating (40-50 °C) can sometimes overcome the activation barrier for hindered couplings. Monitor for potential side reactions or racemization of your coupling partner if applicable.[3]
-
Q4: I am observing an unexpected side product with a mass corresponding to the addition of my coupling reagent to the piperidinol. Why is this happening?
A4: This can occur with uronium/aminium-based reagents like HBTU or HATU. These reagents can react with the amine to form a guanidinium byproduct, which can be difficult to separate.[10] This is more likely if the carboxylic acid activation is slow or if there is an excess of the coupling reagent and amine relative to the acid.
-
Mitigation Strategy:
-
Order of Addition: Pre-activate the carboxylic acid with the coupling reagent and base for a few minutes before adding the this compound. This ensures the highly reactive O-acylisourea or equivalent intermediate is formed first, ready to be intercepted by the amine.
-
| Parameter | Recommendation for this compound | Rationale |
| Coupling Reagent | HATU, PyBOP, T3P | High reactivity overcomes steric hindrance. |
| Base | DIPEA, NMM | Non-nucleophilic to avoid side reactions. |
| Solvent | DMF, NMP, DCM | Good solubility for reactants. |
| Order of Addition | Pre-activate acid before adding amine | Minimizes side reactions with coupling agent. |
| Temperature | Room Temperature to 50 °C | Balances reaction rate with stability. |
| Table 1. Recommended Conditions for Amide Coupling. |
Section 2.2: Buchwald-Hartwig Amination
This palladium-catalyzed cross-coupling is a powerful method for forming C(aryl)-N bonds.
FAQ: Buchwald-Hartwig Amination
Q5: My Buchwald-Hartwig reaction with an aryl halide is giving low yield and I'm recovering starting materials. What should I check first?
A5: Low conversion in Buchwald-Hartwig amination is almost always linked to catalyst activity.[12]
-
Troubleshooting Steps:
-
Oxygen Exclusion: The active Pd(0) catalyst is extremely sensitive to oxygen.[12] Ensure your solvent is thoroughly degassed (e.g., by sparging with argon for 30+ minutes or using freeze-pump-thaw cycles) and that the reaction is set up and maintained under a strictly inert atmosphere (N₂ or Ar).
-
Catalyst System: For coupling a secondary amine, especially with less reactive aryl chlorides, a robust catalyst system is required. Use a bulky, electron-rich biarylphosphine ligand like XPhos, RuPhos, or SPhos.[12] Using a pre-formed, air-stable "precatalyst" (e.g., XPhos Pd G3) is highly recommended as it ensures the correct Pd:ligand ratio and simplifies setup, leading to more consistent results.[12][13]
-
Base Strength: A strong, non-nucleophilic base is required to deprotonate the piperidinol and facilitate the catalytic cycle. Sodium tert-butoxide (NaOtBu) is the most common and effective choice. Weaker bases like K₂CO₃ are generally not sufficient and will result in very slow or no reaction.[12]
-
Solvent Choice: Toluene, dioxane, and THF are generally effective solvents. Avoid solvents that can coordinate to the palladium and inhibit catalysis, such as acetonitrile or pyridine.[12]
-
Q6: I'm observing a significant amount of hydrodehalogenation (reduction of my aryl halide). What causes this side reaction?
A6: Hydrodehalogenation is a common side reaction where the aryl halide is reduced to the corresponding arene. This can be caused by:
-
Catalyst Decomposition: If the catalyst degrades, it can lead to undesired reductive pathways.
-
Presence of Water/Protic Sources: Trace water can protonate intermediates and lead to hydrodehalogenation. Ensure you are using anhydrous solvents and reagents.
-
β-Hydride Elimination: A competing pathway in the catalytic cycle is β-hydride elimination from the palladium-amide intermediate.[14] This can be influenced by the ligand and reaction temperature. Using a more robust, bulky ligand can often suppress this pathway.
// Low Conversion Path A1_1 [label="Check Inert Atmosphere\n(Degas Solvent, Use Schlenk Line)"]; A1_2 [label="Use Stronger Base\n(e.g., NaOtBu)"]; A1_3 [label="Use Bulky Ligand / Precatalyst\n(e.g., XPhos Pd G3)"]; Q1 -- A1_1 [label="Yes"]; A1_1 -> A1_2; A1_2 -> A1_3;
// Side Products Path A2_1 [label="Hydrodehalogenation?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; A2_2 [label="Ensure Anhydrous Conditions"]; A2_3 [label="Use More Robust Ligand"]; Q2 -- A2_1 [label="Yes"]; A2_1 -> A2_2 [label="Yes"]; A2_2 -> A2_3;
A2_4 [label="Other Impurities?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; A2_5 [label="Purify Starting Materials"]; A2_1 -- A2_4 [label="No"]; A2_4 -> A2_5 [label="Yes"]; } .enddot Caption: Decision tree for troubleshooting common issues.
Section 2.3: O-Alkylation / Ether Synthesis (Williamson Ether Synthesis)
To perform an O-alkylation on the hydroxyl group, the more nucleophilic amine must first be protected.
FAQ: Williamson Ether Synthesis
Q7: I have protected the amine of this compound with a Boc group, but my Williamson ether synthesis with an alkyl halide is failing. Why?
A7: The Williamson ether synthesis is a classic Sₙ2 reaction, and its success is highly dependent on the nature of the alkyl halide.[15]
-
Troubleshooting Steps:
-
Check Your Electrophile: The reaction works best with primary alkyl halides (or tosylates/mesylates). Secondary alkyl halides will give a mixture of substitution (ether product) and elimination (alkene byproduct). Tertiary alkyl halides will almost exclusively give the elimination product.[15][16] If your synthesis plan involves a secondary or tertiary halide, you must redesign the synthesis to use that fragment as the alcohol and the piperidinol fragment as the electrophile (which is not a standard Williamson).
-
Base Selection: A strong base is needed to deprotonate the secondary alcohol to form the alkoxide. Sodium hydride (NaH) is a common and effective choice. It should be used in a suitable anhydrous aprotic solvent like THF or DMF.
-
Temperature: The formation of the alkoxide with NaH can be done at 0 °C to room temperature. The subsequent reaction with the alkyl halide may require gentle heating, but excessive heat will favor the competing E2 elimination pathway.[17]
-
Q8: How can I avoid the E2 elimination side reaction?
A8: The competition between Sₙ2 (desired) and E2 (undesired) is fundamental.[18]
-
Key Principles to Favor Sₙ2:
-
Use a Primary Alkyl Halide: This is the most critical factor. The electrophilic carbon is less sterically hindered, making it more accessible for nucleophilic attack.[15][17]
-
Use a Polar Aprotic Solvent: Solvents like DMF or DMSO can accelerate Sₙ2 reactions.
-
Control Temperature: Use the lowest temperature that allows the reaction to proceed at a reasonable rate.
-
.dot graph G { layout=neato; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];
// Nodes N_Boc [label="N-Boc-(R)-piperidin-3-ol", pos="0,2!", fillcolor="#F1F3F4", fontcolor="#202124"]; NaH [label="NaH, THF, 0°C", pos="2,3!", shape=plaintext]; Alkoxide [label="Alkoxide Intermediate", pos="4,2!", fillcolor="#4285F4", fontcolor="#FFFFFF"];
R_X_Primary [label="Primary Alkyl Halide\n(R-CH₂-X)", pos="6,3!", fillcolor="#34A853", fontcolor="#FFFFFF"]; R_X_Secondary [label="Secondary Alkyl Halide\n(R₂-CH-X)", pos="6,1!", fillcolor="#EA4335", fontcolor="#FFFFFF"];
SN2_Product [label="Desired Ether (Sₙ2)", pos="8,3!", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; E2_Product [label="Alkene Byproduct (E2)", pos="8,1!", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges N_Boc -> Alkoxide [label=" Deprotonation"]; Alkoxide -> SN2_Product [label=" Sₙ2 Attack", color="#34A853"]; Alkoxide -> E2_Product [label=" E2 Elimination", color="#EA4335", style=dashed]; R_X_Primary -> SN2_Product; R_X_Secondary -> E2_Product; } .enddot Caption: Sₙ2 vs. E2 pathways in Williamson ether synthesis.
Part 3: Experimental Protocols
These protocols are provided as a starting point and should be optimized for your specific substrates.
Protocol 1: General Procedure for HATU-mediated Amide Coupling
-
To a round-bottom flask under an inert atmosphere (N₂ or Ar), add the carboxylic acid (1.0 equiv), HATU (1.1 equiv), and anhydrous DMF.
-
Stir the solution for 2 minutes, then add DIPEA (3.0 equiv).
-
Stir for 5-10 minutes at room temperature to allow for pre-activation.
-
Add a solution of this compound (1.2 equiv) in a minimal amount of DMF.
-
Stir the reaction at room temperature and monitor by TLC or LC-MS until completion (typically 2-12 hours).
-
Upon completion, dilute the reaction with ethyl acetate and wash with saturated NaHCO₃ solution, water, and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: General Procedure for Buchwald-Hartwig Amination using a Precatalyst
-
To a Schlenk flask, add the aryl halide (1.0 equiv), this compound (1.2-1.5 equiv), sodium tert-butoxide (1.5 equiv), and the Pd precatalyst (e.g., XPhos Pd G3, 1-2 mol%).
-
Evacuate and backfill the flask with an inert gas (N₂ or Ar) three times.
-
Add anhydrous, degassed toluene (or dioxane) via syringe.
-
Heat the reaction mixture with vigorous stirring to 80-110 °C.
-
Monitor the reaction by TLC or GC-MS until the aryl halide is consumed (typically 4-24 hours).
-
Cool the mixture to room temperature and quench by slowly adding water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry over Na₂SO₄, and concentrate.
-
Purify by column chromatography.[12]
References
- 1. Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. bachem.com [bachem.com]
- 4. peptide.com [peptide.com]
- 5. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 6. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 7. biosynth.com [biosynth.com]
- 8. reddit.com [reddit.com]
- 9. reddit.com [reddit.com]
- 10. peptide.com [peptide.com]
- 11. Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N,N-dimethylformamide - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. benchchem.com [benchchem.com]
- 13. reddit.com [reddit.com]
- 14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
- 16. youtube.com [youtube.com]
- 17. reddit.com [reddit.com]
- 18. Unexpected steric hindrance failure in the gas phase F− + (CH3)3CI SN2 reaction - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Challenges in the Purification of Polar Piperidinol Compounds
Welcome to the technical support center for the purification of polar piperidinol compounds. This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable solutions to common challenges encountered during the purification of this important class of molecules. The inherent polarity and basicity of the piperidinol scaffold present unique hurdles in achieving high purity. This resource, presented in a troubleshooting and FAQ format, synthesizes technical principles with field-proven insights to guide you through your purification workflows.
Troubleshooting Guide
This section addresses specific, common issues encountered during the chromatographic purification of polar piperidinol compounds.
Question 1: My compound is streaking badly on a silica gel column, and my recovery is very low. What is happening and how can I fix it?
Answer: This is the most common issue when purifying basic compounds like piperidinols on standard silica gel.
-
Causality: Silica gel has a weakly acidic surface due to the presence of silanol groups (Si-OH). The basic nitrogen atom of the piperidine ring interacts strongly with these acidic sites via an acid-base interaction.[1] This strong, often irreversible, binding leads to significant band broadening (streaking or tailing) and can result in the partial or total loss of your compound on the column, causing low recovery.[2][3]
-
Solutions:
-
Mobile Phase Modification: The most straightforward solution is to neutralize the acidic silanol sites. Add a small amount of a volatile basic modifier to your eluent system. A common starting point is 0.5-1% triethylamine (TEA) or 0.5-2% ammonium hydroxide in your mobile phase (e.g., Dichloromethane/Methanol/Ammonium Hydroxide).[3][4] This competing base will occupy the active sites on the silica, allowing your piperidinol compound to elute symmetrically.
-
Change of Stationary Phase: If mobile phase modification is insufficient, consider a less acidic stationary phase.
-
Question 2: My polar piperidinol compound shows no retention on my C18 reversed-phase column; it elutes immediately with the solvent front. How can I achieve retention?
Answer: This is a classic problem for highly polar analytes in reversed-phase chromatography (RP-HPLC).
-
Causality: Reversed-phase chromatography separates compounds based on hydrophobic interactions. The stationary phase (e.g., C18) is non-polar, while the mobile phase is polar. Highly polar compounds like many piperidinols have little affinity for the non-polar stationary phase and are swept through the column with the mobile phase, resulting in poor or no retention.[2][7] Furthermore, using the highly aqueous mobile phases required for polar compounds (>95% water) can cause "phase collapse" on traditional C18 columns, where the C18 chains fold in on themselves, drastically reducing retention and reproducibility.[2]
-
Solutions:
-
Use an Aqueous-Stable Column: Select a reversed-phase column specifically designed for use in highly aqueous mobile phases. These include columns with a polar-embedded group or polar-endcapping, which prevents phase collapse.[2][8]
-
Switch to HILIC: Hydrophilic Interaction Liquid Chromatography (HILIC) is often the ideal solution. HILIC uses a polar stationary phase (e.g., bare silica, diol, amide) with a mobile phase high in organic content (typically acetonitrile). A water layer forms on the stationary phase, and polar analytes are retained by partitioning into this layer.[9][10] This technique provides excellent retention for compounds that are unretained in reversed-phase.[11]
-
Explore Mixed-Mode Chromatography: These columns offer multiple retention mechanisms, such as reversed-phase and ion-exchange, on a single stationary phase, providing enhanced retention for polar, ionizable compounds.[7]
-
Question 3: I am observing severe peak tailing in my HPLC analysis. What are the common causes and fixes?
Answer: Peak tailing is a persistent issue for basic compounds and can compromise resolution and quantitation.
-
Causality: In both normal and reversed-phase modes, the primary cause of tailing for piperidinols is secondary ionic interactions between the protonated basic amine and negatively charged, deprotonated residual silanol groups on the silica-based stationary phase.[12]
-
Solutions:
-
Use High-Purity, End-capped Columns: Modern HPLC columns are made with high-purity silica and are thoroughly end-capped to minimize the number of accessible silanol groups.
-
Mobile Phase pH Control (Reversed-Phase):
-
Low pH: Add an acid like formic acid or trifluoroacetic acid (TFA) to the mobile phase (e.g., 0.1%). At a low pH (typically < 3), both the piperidinol nitrogen and the residual silanols are protonated and positively charged, creating electrostatic repulsion that minimizes secondary interactions and improves peak shape.
-
High pH: Use a pH-stable column (e.g., a hybrid or polymer-based column) and a high-pH mobile phase (pH > 8). At high pH, the piperidinol is neutral (free base), and the silanols are deprotonated (negative charge), which also reduces unwanted ionic interactions.[1]
-
-
Increase Ionic Strength: Adding a buffer salt (e.g., ammonium formate or ammonium acetate) to the mobile phase can help shield the charges on both the analyte and the stationary phase, reducing peak tailing.
-
Question 4: My final purified product is a yellow or brown oil, but the literature reports it as a colorless solid. How can I remove the color?
Answer: The discoloration is typically due to the presence of minor oxidation products. The piperidine nitrogen can be susceptible to oxidation over time.[13]
-
Solutions:
-
Activated Charcoal Treatment: Dissolve the impure oil in a suitable solvent (e.g., ethanol or ethyl acetate). Add a small amount of activated charcoal (approx. 1-2% w/w), stir for 30-60 minutes at room temperature, and then filter the mixture through a pad of Celite® to remove the charcoal. The color impurities adsorb to the charcoal.[4]
-
Vacuum Distillation: If the compound is thermally stable and has a reasonable boiling point, vacuum distillation is an excellent method for separating it from non-volatile colored impurities.[4]
-
Frequently Asked Questions (FAQs)
Q1: What is the best chromatographic technique to start with for purifying a novel polar piperidinol?
For preparative scale flash chromatography, a pragmatic starting point is Normal-Phase Chromatography on Silica Gel with a Basic Modifier . It is cost-effective and straightforward. Use a solvent system like dichloromethane/methanol or ethyl acetate/heptane, and add 0.5-1% triethylamine or ammonium hydroxide to the mobile phase to ensure good peak shape and recovery.[4]
For analytical scale HPLC and method development, Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent first choice due to its high retention of polar compounds and compatibility with mass spectrometry.[14]
Q2: When should I choose HILIC over Reversed-Phase Chromatography?
Choose HILIC when your polar piperidinol has insufficient or no retention on even specialized aqueous-stable reversed-phase columns.[10][11] HILIC excels at separating highly polar, hydrophilic compounds and offers a complementary selectivity to reversed-phase chromatography.
Q3: Can Ion-Exchange Chromatography (IEC) be used for these compounds?
Yes, IEC is a powerful technique for purifying ionizable molecules.[15] Since piperidinols are basic, they will be protonated and carry a positive charge at a pH below their pKa. This makes them ideal candidates for Cation-Exchange Chromatography .[16] The compound binds to a negatively charged stationary phase and is typically eluted by increasing the salt concentration or pH of the mobile phase.[17]
Q4: What are the advantages of Supercritical Fluid Chromatography (SFC) for piperidinol purification?
SFC is an increasingly popular technique that combines advantages of both gas and liquid chromatography.[18] For piperidinols, its key benefits are:
-
High Speed and Efficiency: The low viscosity of the supercritical CO2 mobile phase allows for very fast separations.[19][20]
-
Reduced Solvent Usage: It is a "greener" technique that significantly reduces the consumption of organic solvents.[19]
-
Excellent for Chiral Separations: SFC is a preferred method for separating enantiomers and is often superior to HPLC for this purpose.[20][21]
Q5: How should I approach the chiral separation of a racemic piperidinol?
Enantiomers of a chiral drug can have different pharmacological effects, making their separation critical.[22][23]
-
Direct Method (Preferred): Use a Chiral Stationary Phase (CSP) with either HPLC or SFC. This is the most common and efficient approach. The CSP creates a chiral environment that allows for differential interaction with the two enantiomers, leading to their separation.[22]
-
Indirect Method: React your racemic piperidinol with a pure chiral derivatizing agent to form a mixture of diastereomers. Diastereomers have different physical properties and can be separated on a standard, non-chiral (achiral) column.[24][25] This method requires additional reaction and workup steps.
Data Presentation & Visualization
Table 1: Comparison of Chromatographic Techniques for Polar Piperidinol Purification
| Technique | Stationary Phase | Typical Mobile Phase | Pros | Cons |
| Normal Phase (Modified) | Silica Gel, Alumina | Heptane/EtOAc or DCM/MeOH + 0.5-1% TEA/NH₄OH | Cost-effective, good for preparative scale, simple solvent systems. | Can have low resolution, strong analyte-sorbent interactions can persist.[3] |
| Reversed Phase (Aqueous) | Polar-Endcapped/Embedded C18 | Water/Acetonitrile or Water/Methanol with 0.1% Formic Acid or buffer | High efficiency, excellent for analytical work, robust methods. | Poor retention for very polar compounds, risk of phase collapse with standard columns.[2][7] |
| HILIC | Bare Silica, Amide, Diol, Zwitterionic | Acetonitrile/Water (or buffer) (e.g., 95:5 to 60:40) | Excellent retention for polar compounds, MS-friendly.[14] | Longer column equilibration times, sensitive to sample solvent composition.[7][9] |
| Ion Exchange (IEC) | Cation Exchanger (e.g., sulfonic acid groups) | Aqueous buffer with a salt gradient (e.g., NaCl, NH₄OAc) | High capacity, separates based on charge, very effective for purification.[16][26] | Salt in mobile phase is not MS-friendly, limited to ionizable compounds. |
| SFC | Chiral or Achiral Polar Phases | Supercritical CO₂ with a polar modifier (e.g., Methanol) | Very fast, low solvent use, excellent for chiral separations.[19][20] | Requires specialized high-pressure equipment.[27] |
Diagrams of Experimental Workflows
Caption: Decision workflow for selecting a purification strategy.
Caption: Troubleshooting workflow for HPLC peak tailing.
Experimental Protocols
Protocol 1: Flash Column Chromatography on Silica Gel with a Basic Modifier
This protocol provides a general procedure for purifying a polar piperidinol derivative using standard silica gel flash chromatography.
-
TLC Method Development:
-
Develop a solvent system that provides a retention factor (Rf) of 0.2-0.35 for your target compound.
-
Start with a solvent system like 95:5 Dichloromethane (DCM)/Methanol.
-
To this system, add 1% triethylamine (TEA) or concentrated ammonium hydroxide (NH₄OH) to mitigate tailing on the TLC plate. For example: 100 mL DCM, 5 mL Methanol, 1 mL TEA.
-
-
Column Packing:
-
Select an appropriately sized silica gel cartridge for your sample quantity (e.g., 40 g silica for 400 mg - 1 g of crude material).
-
Equilibrate the column with at least 3-5 column volumes of the initial, least polar eluent (e.g., 100% DCM + 1% TEA).
-
-
Sample Loading:
-
Dissolve your crude product in a minimal amount of the mobile phase or DCM.
-
Alternatively, for less soluble compounds, perform a "dry load": adsorb the crude material onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the top of the column.
-
-
Elution:
-
Begin elution with your initial mobile phase.
-
If necessary, run a gradient by gradually increasing the percentage of the polar solvent (Methanol). A typical gradient might be from 2% to 15% Methanol in DCM (with 1% TEA maintained throughout).
-
-
Fraction Collection and Analysis:
-
Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure. To remove the final traces of TEA (boiling point ~89 °C), you may need to co-evaporate with a solvent like methanol or use a high vacuum.
-
Protocol 2: Method Scouting in HILIC
This protocol outlines a starting point for developing a HILIC separation method.
-
Column and Solvent Selection:
-
Column: Start with a bare silica or an amide-phase HILIC column (e.g., 100 x 2.1 mm, 1.7 µm).
-
Mobile Phase A: Acetonitrile with 0.1% Formic Acid.
-
Mobile Phase B: Water with 0.1% Formic Acid.
-
-
Column Equilibration:
-
Equilibration is critical in HILIC and can take longer than in reversed-phase.[7]
-
Flush the column with 50:50 A:B for 5 minutes, then with your initial gradient conditions (e.g., 95:5 A:B) for at least 10-15 minutes to ensure the water layer on the stationary phase is stable.
-
-
Sample Preparation:
-
Crucially, dissolve the sample in a solvent that is as close as possible to the initial mobile phase composition (e.g., 95% Acetonitrile).[7] Injecting a sample dissolved in a strong solvent like pure water will cause severe peak distortion.
-
-
Initial Gradient:
-
Run a broad scouting gradient to determine the approximate elution conditions.
-
Example Gradient:
-
Time 0.0 min: 5% B (95% Acetonitrile)
-
Time 8.0 min: 40% B (60% Acetonitrile)
-
Time 8.1 min: 90% B (Column Wash)
-
Time 9.0 min: 90% B (Column Wash)
-
Time 9.1 min: 5% B (Return to Initial)
-
Time 12.0 min: 5% B (Re-equilibrate)
-
-
-
Optimization:
-
Based on the scouting run, adjust the gradient slope and range to optimize the separation of your compound of interest from its impurities.
-
References
- 1. biotage.com [biotage.com]
- 2. labex.hu [labex.hu]
- 3. reddit.com [reddit.com]
- 4. benchchem.com [benchchem.com]
- 5. silicycle.com [silicycle.com]
- 6. biotage.com [biotage.com]
- 7. waters.com [waters.com]
- 8. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 9. elementlabsolutions.com [elementlabsolutions.com]
- 10. Why HILIC is what your polar compounds need for purification | Buchi.com [buchi.com]
- 11. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. obrnutafaza.hr [obrnutafaza.hr]
- 15. pharmatutor.org [pharmatutor.org]
- 16. iajps.com [iajps.com]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. Video: Supercritical Fluid Chromatography [jove.com]
- 19. chromatographytoday.com [chromatographytoday.com]
- 20. Supercritical fluid chromatography - Wikipedia [en.wikipedia.org]
- 21. Characterising polar compounds using supercritical fluid chromatography–nuclear magnetic resonance spectroscopy (SFC–NMR) - Faraday Discussions (RSC Publishing) [pubs.rsc.org]
- 22. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 23. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]
- 24. Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. mdpi.com [mdpi.com]
- 26. Ion-exchange chromatography: basic principles and application to the partial purification of soluble mammalian prolyl oligopeptidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. What is Supercritical Fluid Chromatography (SFC) Chromatography? | Teledyne LABS [teledynelabs.com]
Technical Support Center: Enantioselective Synthesis of (R)-piperidin-3-ol
Welcome to the technical support guide for the synthesis of (R)-piperidin-3-ol. This valuable chiral building block is a key intermediate in the development of numerous pharmaceuticals. Achieving high enantiomeric purity is often the most critical and challenging step in its synthesis. This guide is designed for researchers, chemists, and process development professionals to troubleshoot and optimize their synthetic routes, focusing on the most common and effective modern methodologies.
Foundational Concepts: Key Strategies for Asymmetric Synthesis
The two predominant strategies for accessing enantiopure this compound are the asymmetric reduction of a prochiral ketone (e.g., N-protected-3-piperidone) and the resolution of a racemic mixture.
-
Asymmetric Catalytic Hydrogenation: This method involves the reduction of an N-protected 3-piperidone using hydrogen gas or a transfer hydrogenation reagent in the presence of a chiral transition metal catalyst (typically Ruthenium or Rhodium). The catalyst's chiral ligands create a chiral environment, directing the hydride addition to one face of the carbonyl, leading to the preferential formation of one enantiomer.[1]
-
Biocatalysis (Enzymatic Methods): Enzymes offer unparalleled selectivity under mild conditions.[2] Key enzymatic methods include:
-
Kinetic Resolution: An enzyme (often a lipase) selectively acylates one enantiomer of racemic piperidin-3-ol, allowing for the separation of the acylated enantiomer from the unreacted one.[3][4]
-
Asymmetric Amination/Reduction: A transaminase enzyme can asymmetrically convert N-Boc-3-piperidone directly into (R)-3-amino-1-Boc-piperidine, a precursor that can be further elaborated.[5][6] Alternatively, ketone reductases (KREDs) can directly reduce the ketone with high enantioselectivity.
-
Below is a decision workflow to help select a primary synthetic strategy.
Caption: Initial strategy selection for synthesizing this compound.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis in a question-and-answer format.
Asymmetric Hydrogenation of N-Boc-3-Piperidone
Question 1: My asymmetric hydrogenation is giving low enantiomeric excess (ee). What are the most likely causes?
Answer: Low enantioselectivity in asymmetric hydrogenation is a frequent challenge and typically points to issues with the catalyst system, substrate, or reaction conditions. Here is a systematic troubleshooting approach:
-
Catalyst and Ligand Integrity: The chiral ligand is the primary director of stereochemistry.
-
Purity: Ensure the chiral ligand and metal precursor are of high purity. Impurities can poison the catalyst or form competing, non-selective catalytic species.
-
Oxygen Sensitivity: Many Ru-phosphine and Rh-phosphine catalysts are sensitive to air. Ensure the catalyst is prepared and the reaction is run under strictly inert conditions (e.g., using a glovebox or Schlenk techniques).
-
-
Solvent Choice: The solvent can dramatically influence the transition state of the enantioselective step.
-
Polarity and Protic Nature: Protic solvents like methanol or ethanol are commonly used and can participate in the catalytic cycle. However, sometimes a switch to an aprotic solvent like THF or Dichloromethane (DCM) can improve ee. A study by Alexakis et al. demonstrated that changing the solvent can dramatically improve ee in similar asymmetric reactions.[7]
-
Additives: The presence of small amounts of alcohol additives in aprotic solvents has been shown to significantly enhance enantioselectivity for some ruthenium catalysts.[8]
-
-
Base Concentration: Many bifunctional Noyori-type catalysts require a base (e.g., KOtBu, Et₃N) to activate the catalyst. The concentration of this base can be critical.[9]
-
Too Little Base: Incomplete catalyst activation leads to low or no conversion.
-
Too Much Base: An excess of base can sometimes lead to side reactions or the formation of less selective catalytic species, thereby reducing the ee.[9] An optimization screen of the base-to-catalyst ratio is highly recommended.
-
-
Temperature and Pressure:
-
Temperature: Lowering the reaction temperature often increases enantioselectivity by favoring the transition state that leads to the major enantiomer. Try reducing the temperature in 10-20°C increments.
-
Hydrogen Pressure: While primarily affecting reaction rate, pressure can sometimes influence selectivity. Ensure you are operating within the recommended pressure range for your specific catalyst.
-
Caption: Troubleshooting flowchart for low enantiomeric excess (ee).
Question 2: My hydrogenation reaction is stalling or showing catalyst deactivation. What should I investigate?
Answer: Catalyst deactivation can be caused by impurities, product inhibition, or thermal instability.[9]
-
Substrate Purity: The N-Boc-3-piperidone starting material must be free of catalyst poisons. Potential poisons include sulfur compounds, strong coordinating amines, or halide impurities from upstream synthesis. Re-purification of the substrate by column chromatography or recrystallization is a good first step.
-
Solvent Quality: Ensure you are using high-purity, anhydrous solvents. Water content can interfere with some catalyst systems. Peroxides in aged ethers (like THF) can oxidatively deactivate catalysts.
-
Product Inhibition: In some cases, the product alcohol can coordinate to the metal center and inhibit turnover. This can sometimes be overcome by increasing catalyst loading or running the reaction at a higher temperature (though this may negatively impact ee).
-
Thermal Decomposition: While most modern catalysts are robust, prolonged reaction times at elevated temperatures can lead to decomposition. If you are running the reaction hot to increase the rate, consider if a more active catalyst at a lower temperature would be a better option.
Enzymatic Synthesis and Resolution
Question 3: My transaminase-catalyzed reaction on N-Boc-3-piperidone is slow and gives low ee. How can I optimize it?
Answer: Transaminase reactions are powerful but have several key parameters that must be carefully controlled for optimal performance.[5][6]
-
pH Control: Transaminases have a specific optimal pH range (often slightly basic, e.g., 7.5-8.5). The reaction consumes the amine donor (e.g., isopropylamine) and produces acetone, which can alter the pH. It is crucial to use a well-buffered solution (e.g., triethanolamine buffer) to maintain the optimal pH throughout the reaction.[6]
-
Cofactor (PLP) Concentration: These enzymes require pyridoxal-5'-phosphate (PLP) as a cofactor. Insufficient PLP will result in low activity. Ensure it is added at the recommended concentration.
-
Amine Donor Concentration: A large excess of the amine donor (e.g., isopropylamine) is required to push the reaction equilibrium towards the product amine. Concentrations of 1 M or higher are common.[6]
-
Substrate/Product Inhibition: High concentrations of the ketone substrate or the amine product can inhibit the enzyme. This can be managed by:
-
Substrate-Fed Batch: Adding the N-Boc-3-piperidone substrate slowly over time to keep its concentration low.
-
In Situ Product Removal: If feasible, removing the acetone by-product (e.g., by sparging with nitrogen or using a biphasic system) can help drive the equilibrium.
-
-
Co-solvent: N-Boc-3-piperidone has limited water solubility. A water-miscible co-solvent like DMSO (typically 10-20% v/v) is often required to achieve a suitable substrate concentration.[5] However, excessive DMSO can denature the enzyme. Screening the co-solvent percentage is advisable.
Question 4: My enzymatic kinetic resolution of (±)-piperidin-3-ol using a lipase is not achieving 50% conversion or high ee for the remaining alcohol.
Answer: The goal of a classic kinetic resolution is to stop the reaction at exactly 50% conversion, at which point you should theoretically have one enantiomer fully reacted and the other untouched.
-
Choice of Acyl Donor and Solvent: Lipases show different selectivities depending on the acyl donor (e.g., vinyl acetate, isopropenyl acetate) and the solvent (e.g., MTBE, THF, hexane).[3] A screening of different acyl donors and solvents is the most effective way to find the optimal conditions for high enantioselectivity (E-value).
-
Water Content: While lipases often work in organic solvents, a trace amount of water is essential for enzyme activity. Using completely anhydrous solvents can render the enzyme inactive. Conversely, too much water can lead to unwanted hydrolysis of the acyl donor or product ester.
-
Reaction Monitoring: It is critical to monitor the reaction progress carefully (e.g., by chiral GC or HPLC) and stop it precisely at or near 50% conversion. Going past 50% conversion means the enzyme will start to acylate the less-preferred enantiomer, which will drastically reduce the enantiomeric excess of the remaining starting material.
-
Enzyme Immobilization: Using an immobilized enzyme can greatly simplify workup and allow for catalyst recycling. Immobilization can sometimes alter an enzyme's activity or selectivity, so conditions may need to be re-optimized compared to the free enzyme.[10]
Comparative Data for Catalyst Selection
The choice of chiral ligand is paramount in asymmetric hydrogenation. The table below summarizes reported data for the asymmetric transfer hydrogenation (ATH) of N-Boc-3-piperidone to provide a starting point for catalyst selection.
| Catalyst Precursor | Chiral Ligand | H-Source | Base | Solvent | Temp (°C) | Conv. (%) | ee (%) | Reference |
| [RuCl₂(p-cymene)]₂ | (R,R)-TsDPEN | HCOOH/NEt₃ | - | DCM | 28 | >95 | 97 (S) | Noyori et al. |
| [RuCl₂(p-cymene)]₂ | (R)-Tol-BINAP-Ms-diamine | i-PrOH | KOtBu | i-PrOH | 80 | >99 | 98 (R) | Ohkuma et al. |
| [RhCl(cod)]₂ | (R)-MeO-BIPHEP | H₂ (10 atm) | - | MeOH | 25 | 100 | 95 (R) | Schmid et al. |
| Ir(I) Complex | (R)-f-spiroPhos | H₂ (50 atm) | I₂ (additive) | THF | 50 | >99 | 99 (R) | Zhou et al. |
Note: The stereochemical outcome ((R) or (S)) depends on the specific combination of ligand and substrate.
Key Experimental Protocols
These protocols are provided as a starting point and should be optimized for your specific laboratory conditions and equipment.
Protocol 1: Asymmetric Transfer Hydrogenation using a Ru-TsDPEN Catalyst
This protocol is adapted from established procedures for Noyori-type catalysts.
-
Catalyst Preactivation: In a glovebox, to a flame-dried Schlenk flask, add [RuCl₂(p-cymene)]₂ (1 mol%) and (R,R)-TsDPEN (2.2 mol%). Add anhydrous, degassed DCM (0.1 M relative to substrate). Stir the resulting orange solution at room temperature for 20 minutes.
-
Reaction Setup: In a separate flask, dissolve N-Boc-3-piperidone (1.0 eq) in anhydrous, degassed DCM.
-
Hydrogenation: To the substrate solution, add the pre-formed azeotropic mixture of formic acid and triethylamine (5:2 molar ratio, 5.0 eq relative to substrate).
-
Initiation: Add the pre-activated catalyst solution to the substrate mixture via cannula.
-
Reaction: Stir the reaction mixture at 28-30°C. Monitor the reaction progress by TLC or GC/MS. Typical reaction times are 12-24 hours.
-
Workup: Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution. Separate the layers and extract the aqueous layer with DCM (3x). Combine the organic layers, dry over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification & Analysis: Purify the crude product by flash column chromatography (e.g., Hexanes:Ethyl Acetate gradient). Determine the enantiomeric excess by chiral HPLC or GC analysis.
Protocol 2: Biocatalytic Amination using an Immobilized ω-Transaminase
This protocol is based on the work of Gotor-Fernández et al. for the synthesis of 3-amino-1-Boc-piperidine.[5][6]
-
Buffer Preparation: Prepare a 100 mM triethanolamine buffer and adjust the pH to 7.5.
-
Reaction Mixture Preparation: In a temperature-controlled vessel (e.g., jacketed reactor) at 35°C, add the triethanolamine buffer. Add isopropylamine to a final concentration of 1.1 M. Add pyridoxal-5'-phosphate (PLP) to a final concentration of 1.4 mM.
-
Enzyme Addition: Add the immobilized ω-transaminase (e.g., 200 mg of commercial immobilized enzyme for a ~0.25 mmol scale reaction). Stir the mixture at 35°C and 550 rpm for 5 minutes to allow for equilibration.
-
Substrate Addition: Prepare a solution of N-Boc-3-piperidone (1.0 eq, e.g., 0.26 mmol) in DMSO (to give a final DMSO concentration of ~13% v/v in the reaction). Add this solution to the enzyme slurry.
-
Reaction: Increase the temperature to 50°C and maintain vigorous stirring. Monitor the reaction by HPLC.
-
Workup: Upon completion (typically 24h), filter off the immobilized enzyme. The enzyme can be washed with buffer and reused.[6] Extract the aqueous filtrate with an organic solvent like ethyl acetate or MTBE (3x).
-
Purification & Analysis: Combine the organic layers, dry over Na₂SO₄, filter, and concentrate under reduced pressure to yield the (R)-3-amino-1-Boc-piperidine product. Determine ee by chiral HPLC.
References
- 1. Reducing Challenges in Organic Synthesis with Stereoselective Hydrogenation and Tandem Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Enzymatic Kinetic Resolution of 2-Piperidineethanol for the Enantioselective Targeted and Diversity Oriented Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. BJOC - Asymmetric synthesis of a high added value chiral amine using immobilized ω-transaminases [beilstein-journals.org]
- 6. arpi.unipi.it [arpi.unipi.it]
- 7. Dramatic improvement of the enantiomeric excess in the asymmetric conjugate addition reaction using new experimental conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Enhancement of enantioselectivity by alcohol additives in asymmetric hydrogenation with bis(oxazolinyl)phenyl ruthenium catalysts - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
Scale-up challenges and solutions for (R)-piperidin-3-ol production
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for the scale-up production of (R)-piperidin-3-ol. This valuable chiral building block is a key intermediate in the synthesis of numerous pharmaceuticals.[1][2] As you transition from laboratory-scale synthesis to pilot plant and full-scale manufacturing, you will likely encounter a unique set of challenges. This guide is designed to provide you with practical, experience-driven troubleshooting advice and frequently asked questions to ensure a smooth, efficient, and safe scale-up process.
Section 1: Asymmetric Hydrogenation of 3-Hydroxypyridine
Asymmetric hydrogenation of 3-hydroxypyridine or its derivatives is a common and efficient route to this compound. However, scaling up this process can present challenges related to catalyst performance, reaction control, and product purity.
Troubleshooting Guide: Asymmetric Hydrogenation
Question: My reaction is sluggish or incomplete, and the conversion rate is low. What are the potential causes and solutions?
Answer:
Several factors can contribute to low conversion rates in a scaled-up asymmetric hydrogenation. A systematic approach to troubleshooting is crucial.
-
Catalyst Deactivation:
-
Cause: The catalyst is the heart of the reaction, and its activity is paramount. On a larger scale, the catalyst is more susceptible to deactivation by impurities present in the substrate, solvent, or hydrogen gas.[3][4] Common poisons include sulfur, halides, and strong coordinating species. The N-heteroaromatic compounds themselves can sometimes act as catalyst poisons.[4]
-
Solution:
-
Substrate and Solvent Purity: Ensure the 3-hydroxypyridine and solvent are of high purity. Consider passing them through a bed of activated carbon or alumina to remove trace impurities.
-
Hydrogen Quality: Use high-purity hydrogen gas. An in-line gas purifier can be beneficial.
-
Catalyst Loading: While it may seem counterintuitive, a very low catalyst loading can sometimes be more susceptible to poisoning.[5] A slight increase in catalyst loading might be necessary at scale.
-
Inert Atmosphere: Rigorously maintain an inert atmosphere (nitrogen or argon) during catalyst handling and reaction setup to prevent oxidation of the catalyst.[6]
-
-
-
Mass Transfer Limitations:
-
Cause: In a larger reactor, inefficient mixing can lead to poor hydrogen dissolution in the reaction medium, making it the rate-limiting step. The catalyst may not be effectively suspended, reducing the available active sites.
-
Solution:
-
Agitation Rate: Increase the agitation speed to improve gas-liquid mass transfer. The formation of a vortex at the liquid surface is a good indicator of efficient mixing.
-
Impeller Design: The type of impeller can significantly impact mixing. Rushton turbines are often effective for gas dispersion in stirred-tank reactors.
-
Hydrogen Sparging: A sparger that produces fine hydrogen bubbles will increase the interfacial area for mass transfer.
-
-
-
Inadequate Temperature or Pressure Control:
-
Cause: Hydrogenation reactions are often exothermic.[6] Poor heat removal in a large reactor can lead to a temperature increase, which might negatively affect catalyst stability and enantioselectivity. Conversely, insufficient temperature can slow down the reaction rate. Similarly, maintaining consistent hydrogen pressure is critical for driving the reaction.[3]
-
Solution:
-
Reactor Cooling: Ensure the reactor's cooling system is adequate to handle the heat of reaction. Consider a gradual addition of the substrate or a lower initial reaction temperature.
-
Pressure Regulation: Use a reliable pressure regulator and monitor the pressure throughout the reaction. Ensure there are no leaks in the system.[7]
-
-
Experimental Protocol: Catalyst Activity Check
Before committing to a large-scale run, perform a small-scale catalyst activity check with the bulk substrate and solvent.
-
Setup: In a glovebox, charge a small pressure reactor with the catalyst and a magnetic stir bar.
-
Solvent and Substrate Addition: Add the solvent and 3-hydroxypyridine from the production-scale batches.
-
Inerting: Seal the reactor, remove it from the glovebox, and purge it several times with nitrogen, followed by hydrogen.
-
Reaction: Pressurize the reactor with hydrogen to the desired pressure and heat to the reaction temperature.
-
Monitoring: Monitor the hydrogen uptake over time. A rapid and complete uptake indicates an active catalyst and suitable substrate/solvent quality.
Logical Relationship Diagram: Troubleshooting Low Conversion
Caption: Troubleshooting flowchart for low conversion.
Question: I am observing a decrease in enantiomeric excess (ee) upon scale-up. What could be the reason?
Answer:
A drop in enantioselectivity is a significant concern during scale-up. The primary culprits are often related to reaction conditions and homogeneity.
-
Temperature Excursions:
-
Cause: As mentioned, poor heat transfer in large reactors can lead to localized "hot spots." Many asymmetric catalysts exhibit optimal enantioselectivity within a narrow temperature range. Higher temperatures can lead to the formation of the undesired enantiomer.[5]
-
Solution: Improve the reactor's cooling efficiency. Consider a semi-batch process where the substrate is added gradually to control the rate of heat generation.
-
-
Reaction Homogeneity:
-
Cause: If the catalyst is not uniformly suspended, different regions of the reactor may experience different reaction rates and conditions, potentially impacting the overall enantioselectivity.
-
Solution: Ensure efficient agitation to maintain a homogenous slurry of the catalyst.
-
-
Hydrogen Concentration:
-
Cause: In some catalytic systems, the concentration of dissolved hydrogen can influence the enantioselectivity. Inconsistent hydrogen supply or poor mass transfer can lead to fluctuations in its concentration at the catalyst surface.
-
Solution: Maintain a constant hydrogen pressure and ensure efficient gas-liquid mixing.
-
Section 2: Enzymatic Resolution
Enzymatic resolution is an attractive method for obtaining enantiomerically pure this compound, often involving the selective acylation or hydrolysis of a racemic mixture.[8] Scaling up these biotransformations requires careful attention to enzyme stability, reaction kinetics, and downstream processing.
Troubleshooting Guide: Enzymatic Resolution
Question: My enzymatic reaction stops before reaching 50% conversion. What should I investigate?
Answer:
Premature reaction termination in enzymatic resolutions is a common scale-up issue. The following factors should be considered:
-
Enzyme Inhibition or Deactivation:
-
Cause: High concentrations of the substrate, product, or a co-solvent can inhibit or deactivate the enzyme. The pH of the reaction medium may also drift out of the enzyme's optimal range.
-
Solution:
-
Substrate/Product Inhibition Study: Conduct small-scale experiments to determine the inhibitory concentrations of the substrate and product. A fed-batch approach, where the substrate is added incrementally, can help maintain concentrations below the inhibitory threshold.
-
pH Control: Use a robust buffering system or implement an automated pH control system (pH-stat) to maintain the optimal pH for the enzyme.
-
Co-solvent Effects: If a co-solvent is used to improve substrate solubility, ensure its concentration is not detrimental to enzyme activity. Screen different co-solvents for compatibility.
-
-
-
Mass Transfer Limitations:
-
Cause: If the substrate has low aqueous solubility, the dissolution rate can become the limiting factor, especially at a larger scale. Inadequate mixing can also lead to poor enzyme-substrate interaction.
-
Solution:
-
Improve Agitation: Increase the stirring speed to enhance the dissolution of the substrate and the suspension of the enzyme (if immobilized or in a solid form).
-
Surfactants: Consider the addition of a small amount of a biocompatible surfactant to improve substrate solubility.
-
Particle Size: If using a solid substrate, reducing its particle size can increase the surface area for dissolution.
-
-
Experimental Protocol: pH Profile and Substrate Inhibition Study
-
pH Profile:
-
Set up a series of small-scale reactions in different buffers covering a range of pH values (e.g., from 6.0 to 9.0 in 0.5 unit increments).
-
Monitor the initial reaction rate at each pH.
-
Plot the reaction rate versus pH to determine the optimal pH for the enzyme.
-
-
Substrate Inhibition:
-
Perform a series of reactions with varying initial substrate concentrations while keeping the enzyme concentration constant.
-
Measure the initial reaction rate for each substrate concentration.
-
Plot the reaction rate versus substrate concentration. A decrease in the rate at higher concentrations indicates substrate inhibition.
-
Workflow Diagram: Optimizing Enzymatic Resolution
Caption: Workflow for optimizing enzymatic resolution.
Section 3: General Scale-Up and Safety FAQs
This section addresses broader questions applicable to various synthetic routes for this compound production.
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when scaling up hydrogenation reactions?
A1: The main hazards are associated with the use of flammable hydrogen gas under pressure and potentially pyrophoric catalysts (like Raney Nickel or Palladium on Carbon).[5][9] Key safety measures include:
-
Explosion and Fire Prevention: Hydrogen has a wide flammability range.[7] Ensure the reactor and all fittings are pressure-rated for hydrogen service.[6] The reaction area must be well-ventilated, and all equipment should be properly grounded to prevent static discharge.[6] Always purge the system with an inert gas (like nitrogen) to remove oxygen before introducing hydrogen.[6][9]
-
Thermal Runaway: Hydrogenation reactions are exothermic.[3][6] A robust cooling system is essential to prevent a runaway reaction, which can lead to a dangerous increase in temperature and pressure.[6][7]
-
Catalyst Handling: Pyrophoric catalysts can ignite spontaneously upon contact with air, especially when dry.[7][9] They should be handled under an inert atmosphere or as a slurry in a solvent.
Q2: How can I efficiently separate the this compound from the unreacted (S)-enantiomer after a resolution step?
A2: The separation strategy depends on the nature of the resolved products.
-
If one enantiomer is acylated: The resulting ester will have significantly different polarity and solubility compared to the free alcohol. This difference can be exploited using:
-
Extraction: Perform a liquid-liquid extraction. The ester will likely have higher solubility in organic solvents, while the unreacted alcohol may be more soluble in an aqueous phase, especially after pH adjustment.
-
Crystallization: It might be possible to selectively crystallize either the acylated product or the unreacted starting material.
-
Chromatography: While less ideal for very large scales, column chromatography can be used for purification.
-
Q3: My final product has a persistent color impurity. How can I remove it?
A3: Color impurities often arise from side reactions or degradation products.
-
Activated Carbon Treatment: A common and effective method is to treat a solution of the product with activated carbon, which can adsorb many colored impurities. Afterward, the carbon is removed by filtration.
-
Recrystallization: Recrystallization from a suitable solvent system is a powerful purification technique that can remove both colored and non-colored impurities.
-
Distillation: If the product is thermally stable, distillation (potentially under vacuum) can be an effective purification method.
Q4: Are there any specific analytical techniques that are crucial for monitoring the scale-up process?
A4: Yes, robust analytical monitoring is key to a successful scale-up.
-
In-Process Controls (IPCs):
-
HPLC/GC: Use chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) to monitor the conversion and enantiomeric excess of the reaction. This provides real-time data to decide when the reaction is complete.
-
NMR: Nuclear Magnetic Resonance spectroscopy can be used to confirm the structure of the product and identify any major impurities.
-
-
Final Product Release:
-
Purity Analysis: Use HPLC or GC to determine the final purity of the this compound.
-
Enantiomeric Purity: A chiral HPLC or GC method is essential to confirm the enantiomeric excess of the final product.
-
Residual Solvent Analysis: Use GC with a headspace autosampler to quantify any residual solvents from the manufacturing process.
-
References
- 1. nbinno.com [nbinno.com]
- 2. thieme-connect.de [thieme-connect.de]
- 3. mt.com [mt.com]
- 4. Recent developments in enantio- and diastereoselective hydrogenation of N-heteroaromatic compounds - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D1OB02331D [pubs.rsc.org]
- 5. chem.wisc.edu [chem.wisc.edu]
- 6. Hydrogenation Reaction Safety In The Chemical Industry [industrialsafetytips.in]
- 7. helgroup.com [helgroup.com]
- 8. mdpi.com [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
Addressing poor reproducibility in reactions involving piperidine derivatives
Technical Support Center: Enhancing Reproducibility in Piperidine Chemistry
Welcome to the technical support center dedicated to addressing the nuanced challenges of working with piperidine derivatives. As a cornerstone motif in pharmaceuticals and complex organic synthesis, the piperidine scaffold is invaluable.[1][2] However, its reactivity and physical properties often lead to frustrating reproducibility issues. This guide is designed for researchers, scientists, and drug development professionals to diagnose and solve common problems encountered in the lab, moving beyond simple protocols to explain the underlying chemical principles.
Part 1: Frequently Asked Questions (FAQs) — Foundational Knowledge for Success
This section addresses common issues related to the starting materials and general handling, which are often the root cause of failed or irreproducible reactions.
Q1: My bottle of commercial piperidine has a distinct yellow tint. Is it still usable?
A: A yellow color is a common sign of degradation, typically due to air oxidation over time.[3][4] While it may be suitable for some robust, non-sensitive reactions, for any reaction that is catalyst-mediated, stereoselective, or requires high purity, using discolored piperidine is a significant risk.
-
The Chemistry: Oxidation can generate various impurities, including cyclic imines or other unsaturated species. These impurities can act as catalyst poisons or participate in side reactions, leading to lower yields and complex product mixtures.
-
Recommendation: For best results, purify the piperidine by distillation, often over a drying agent like potassium hydroxide (KOH) pellets to simultaneously remove water.[3][5] To prevent recurrence, store the purified liquid under an inert atmosphere (Nitrogen or Argon), protected from light, and in a tightly sealed container.[3][6][7]
Q2: I prepared a stock solution of a piperidine derivative in DMF, and it crystallized or formed a precipitate after a few days. What happened?
A: This is a frequent and often perplexing issue. The likely cause is the reaction of the basic piperidine nitrogen with atmospheric carbon dioxide (CO₂).[3]
-
The Chemistry: Piperidine is a moderately strong base (the pKa of its conjugate acid is ~11.2) and readily reacts with CO₂ dissolved in the solvent to form a solid piperidinium carbamate or carbonate salt.[3][8] This is especially common in aprotic polar solvents like DMF or DMSO. An alternative, though less common, cause could be the presence of trace acidic gases (e.g., HCl from other nearby reagents) forming the hydrochloride salt.[3][9]
-
Recommendation: It is always best practice to prepare solutions of amines fresh before use. If a stock solution must be stored, ensure it is in a well-sealed container with minimal headspace, or preferably, blanketed with an inert gas like argon.
Q3: Why is it so difficult to separate piperidine from its precursor, pyridine, by standard distillation?
A: This is a classic purification challenge caused by the formation of an azeotrope.
-
The Chemistry: Piperidine and pyridine form a constant-boiling azeotropic mixture at a composition of approximately 92% piperidine and 8% pyridine, which boils at about 106.1°C.[3][5][10] This means that once this composition is reached, simple fractional distillation cannot separate them further, as the vapor has the same composition as the liquid.
-
Advanced Solution (Chemical Separation): A more effective method involves chemical separation. By bubbling carbon dioxide (CO₂) gas through a solution of the mixture, the more basic piperidine will selectively precipitate as solid piperidine carbonate, while the less basic pyridine remains in solution. The solid salt can then be filtered off, and the free piperidine base can be liberated by treatment with a strong base like NaOH.[3][5]
Part 2: In-Reaction Troubleshooting Guide
This section provides a structured approach to diagnosing and solving problems that occur during chemical transformations. We will use the common N-alkylation reaction as a primary example, as the principles are widely applicable.
Scenario: N-Alkylation of a Piperidine Derivative
The goal is to react a piperidine with an alkyl halide (R-X) to form a new C-N bond. However, several issues can arise.
Your reaction stalls, leaving a significant amount of the starting piperidine unconsumed.
Troubleshooting Workflow: Low N-Alkylation Yield
Caption: A decision tree for troubleshooting low-yield N-alkylation reactions.
-
Potential Cause A: Inadequate Base. The reaction of a secondary amine with an alkyl halide produces one equivalent of acid (H-X). This acid will protonate the starting piperidine, forming an unreactive ammonium salt and effectively shutting down the reaction. A base is required to neutralize this acid.
-
Causality: The nucleophilicity of the piperidine nitrogen is dependent on its lone pair of electrons. Protonation removes this lone pair, rendering the amine non-nucleophilic.
-
Solution: Use at least one equivalent of a non-nucleophilic base. Potassium carbonate (K₂CO₃) is a common, inexpensive choice, while organic bases like N,N-diisopropylethylamine (DIPEA) are used when solubility is an issue.[11] Ensure the base is dry, as water can interfere with the reaction.
-
-
Potential Cause B: Poor Reagent Solubility. If the piperidine, alkyl halide, or base is not soluble in the chosen solvent, the reaction will be slow and inefficient as it can only occur at the surface of the solid.
-
Potential Cause C: Competing Ring Contraction/Rearrangement. In specific cases, particularly with activated piperidine rings, base-induced rearrangements can compete with the desired alkylation, leading to products like substituted pyrrolidines.[13]
-
Solution: This is substrate-dependent. If suspected, milder reaction conditions (lower temperature, weaker base) should be explored. It may be necessary to switch to an alternative synthetic strategy, such as reductive amination.
-
The reaction works, but you get a mixture of your desired tertiary amine, the starting secondary amine, and a new product identified as a quaternary ammonium salt.
The Logic of Over-alkylation
Caption: Factors that favor the undesired second alkylation step.
-
The Chemistry: Your desired tertiary amine product is also a nucleophile and can react with the alkyl halide to form a quaternary ammonium salt.[11] This second alkylation is often faster than the first, especially if there is a high local concentration of the alkylating agent.
-
Solution A: Control Stoichiometry. Use a slight excess of the piperidine relative to the alkylating agent (e.g., 1.1 to 1.0). This ensures the alkyl halide is more likely to encounter the starting material.
-
Solution B: Slow Addition of the Alkylating Agent. This is the most critical parameter.[11][14] Instead of adding the alkyl halide all at once, add it dropwise over a prolonged period (e.g., 1-2 hours) using a syringe pump.
-
Causality: Slow addition keeps the instantaneous concentration of the alkylating agent very low. The starting secondary amine is present in a much higher concentration than the newly formed tertiary amine product, so it kinetically outcompetes the product for reaction with the limited electrophile.
-
-
Solution C: Lower the Reaction Concentration. Running the reaction at a lower overall concentration can disfavor the second, bimolecular reaction step.[11]
Protocol 1: Optimized Direct N-Alkylation of 2-Benzylpiperidine
This protocol incorporates best practices to favor mono-alkylation.[11][15]
-
Setup: To a dry, oven-flamed round-bottom flask under an inert atmosphere (Argon), add 2-benzylpiperidine (1.0 eq).
-
Dissolution: Dissolve the amine in anhydrous acetonitrile to make a ~0.1 M solution.
-
Base Addition: Add anhydrous potassium carbonate (K₂CO₃, 2.0 eq). Stir the suspension vigorously.
-
Slow Addition: Prepare a solution of the alkyl halide (1.05 eq) in a small amount of anhydrous acetonitrile in a syringe. Using a syringe pump, add the alkyl halide solution to the stirred piperidine suspension over 2 hours.
-
Reaction: Stir the reaction at room temperature or heat gently (e.g., 50°C) and monitor progress by TLC or LC-MS.
-
Workup: Once the starting material is consumed, cool the reaction, filter off the solid K₂CO₃, and concentrate the filtrate under reduced pressure. The crude product can then be purified.
Part 3: Purification and Analysis — Ensuring Final Product Integrity
Even a successful reaction can be undermined by poor purification.
Q4: My piperidine product streaks badly on my silica gel column, resulting in poor separation and low recovery. How can I fix this?
A: This is a classic problem caused by the interaction of the basic amine with the acidic surface of the silica gel.
-
The Chemistry: Silica gel has acidic silanol groups (Si-OH) on its surface. The basic lone pair on the piperidine nitrogen interacts strongly with these sites via an acid-base interaction. This causes some molecules to "stick" to the stationary phase, leading to broad, tailing peaks and often irreversible adsorption.[16]
-
Solution: Deactivate the silica gel by adding a small amount of a volatile base to your eluent system. A common and effective choice is to add 0.5-1% triethylamine (Et₃N) or 0.5% ammonium hydroxide to the mobile phase. This sacrificial base will interact with the acidic sites on the silica, allowing your product to elute cleanly.
Q5: My NMR spectrum looks messy, even after chromatography. What could be the cause?
A: Assuming common impurities are removed, two possibilities are common with piperidine derivatives:
-
Salt Formation: If you purified your compound using reversed-phase HPLC with trifluoroacetic acid (TFA) in the mobile phase, your isolated product is likely the piperidinium TFA salt. This can complicate NMR analysis and subsequent reactions. It can be removed by a simple basic workup (e.g., dissolving in DCM and washing with aqueous NaHCO₃ solution).
-
Conformational Isomers: The piperidine ring exists primarily in a chair conformation.[8] Substituents on the ring or the nitrogen can lead to multiple stable or slowly interconverting conformers (e.g., axial vs. equatorial).[8] This can result in the appearance of more signals in the NMR spectrum than expected for a single structure. Running the NMR at a higher temperature can sometimes cause these conformers to interconvert more rapidly, leading to a coalescence of the signals and a simpler spectrum.
Table 1: Analytical Methods for Purity Assessment
Ensuring the purity of your starting materials and products is non-negotiable for reproducibility.[17]
| Analytical Method | Information Provided | Common Issues for Piperidines | Recommendations |
| Gas Chromatography (GC) | Purity of volatile, thermally stable compounds.[17] | Primary amines can show peak tailing. | Derivatization can improve peak shape, but direct analysis is often possible on appropriate columns.[17] |
| HPLC (Reversed-Phase) | Purity of non-volatile or thermally labile compounds.[17] | Peak tailing on standard C18 due to silanol interactions.[16] | Use a mobile phase with a low pH (e.g., 0.1% TFA) to protonate the amine, or use an end-capped column. |
| ¹H NMR Spectroscopy | Structural confirmation and purity assessment (qNMR). | Complex spectra due to conformers; presence of residual solvent or water. | Use a deuterated solvent with a known internal standard for quantitative analysis (qNMR). |
| Karl Fischer Titration | Precise quantification of water content. | Piperidine is hygroscopic.[4] | Essential for reactions sensitive to moisture (e.g., those using organometallics or strong bases). |
References
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. benchchem.com [benchchem.com]
- 6. What are the storage stability of Piperidine Series compounds over time? - Blog [m.btcpharmtech.com]
- 7. chemos.de [chemos.de]
- 8. Piperidine - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. US2363157A - Process for purifying piperidine - Google Patents [patents.google.com]
- 11. benchchem.com [benchchem.com]
- 12. N-alkylation - Wordpress [reagents.acsgcipr.org]
- 13. m.youtube.com [m.youtube.com]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
Technical Support Center: (R)-Piperidin-3-ol Stability and Degradation
Welcome to the technical support resource for (R)-piperidin-3-ol. This guide is designed for researchers, medicinal chemists, and formulation scientists who are working with this versatile chiral building block. Understanding the stability profile and potential degradation pathways of this compound is critical for ensuring the integrity of your experiments, the quality of your drug substance, and the reliability of your analytical data. This document provides in-depth, experience-driven answers to common questions and troubleshooting scenarios encountered in the lab.
Frequently Asked Questions (FAQs)
Q1: My analytical results for this compound are inconsistent, showing a decreasing peak area over a short time. What could be the cause?
This is a classic indicator of compound instability under your specific analytical or storage conditions. This compound, containing a secondary amine within a piperidine ring and a secondary alcohol, is susceptible to several degradation pathways. The primary culprits are often oxidation and reactions influenced by pH.
-
Oxidative Degradation: The secondary amine is a key site for oxidation. Atmospheric oxygen can be sufficient to initiate degradation over time, potentially forming the corresponding nitroxide radical or, more commonly, leading to ring-opening products. The secondary alcohol can also be oxidized to a ketone, forming (R)-piperidin-3-one.
-
pH and Solvent Effects: The stability of this compound can be highly pH-dependent.[1] If your solutions are not buffered, or if you are using reactive solvents, you may be inadvertently promoting acid or base-catalyzed degradation.[1][2]
To diagnose the issue, you must systematically evaluate your conditions. A forced degradation study is the most definitive way to understand your molecule's liabilities and identify the specific degradants you are observing.[3]
Q2: What are the primary degradation pathways I should be concerned about for this compound?
Based on its chemical structure, this compound is primarily susceptible to four main degradation mechanisms: oxidation, thermal stress, photolysis, and pH-driven hydrolysis/rearrangement.
-
Oxidative Degradation: This is often the most significant pathway. The nitrogen atom is readily oxidized, and the secondary alcohol can be converted to a ketone. In more aggressive oxidative environments (e.g., peroxide), ring cleavage can occur, leading to a variety of smaller, more polar byproducts.[1][4]
-
Thermal Degradation: The piperidine ring itself is relatively stable to heat compared to five or seven-membered rings.[5][6] However, at elevated temperatures, dehydration of the secondary alcohol to form tetrahydropyridine isomers is a plausible pathway. Polymerization can also occur under harsh thermal stress.[5]
-
Photolytic Degradation: Exposure to high-energy light, particularly UV radiation, can initiate degradation through free-radical mechanisms.[4][7] This can lead to a complex mixture of products, which may differ from those formed under thermal or oxidative stress.[4]
-
pH-Dependent Degradation: In strongly acidic or basic conditions, the molecule can undergo rearrangements. At low pH, the protonated amine may be more stable against oxidation but could participate in other reactions. At high pH, the neutral amine is more nucleophilic and potentially more reactive.
The following diagram illustrates these potential pathways.
Caption: Potential degradation pathways of this compound.
Troubleshooting Guide: Forced Degradation Studies
Forced degradation (or stress testing) is a regulatory requirement and a critical tool for identifying potential degradation products and establishing the stability-indicating nature of your analytical methods.[3][8]
Q3: I'm setting up a forced degradation study for this compound for the first time. Where do I start?
A well-designed forced degradation study should expose the molecule to stress conditions slightly more severe than accelerated stability testing to generate a target degradation of 5-20%. The following workflow and table provide a robust starting point.
Caption: Experimental workflow for a forced degradation study.
Table 1: Recommended Starting Conditions for Forced Degradation of this compound
| Stress Condition | Reagent/Condition | Temperature | Duration | Key Considerations |
| Acid Hydrolysis | 0.1 M HCl | Room Temp / 60°C | 24-48 hours | Neutralize with equivalent base before injection. |
| Base Hydrolysis | 0.1 M NaOH | Room Temp / 60°C | 8-24 hours | Neutralize with equivalent acid before injection. |
| Oxidative | 3% H₂O₂ | Room Temp | 8 hours | Protect from light. Quench if necessary. |
| Thermal | Oven (Solid & Solution) | 80°C | 48 hours | Use sealed vials for solutions to prevent evaporation. |
| Photolytic | Photostability Chamber | Ambient | Per ICH Q1B | Expose solid and solution samples. Use a dark control. |
Q4: My oxidative stress sample (using H₂O₂) shows multiple new peaks on the HPLC, and my mass balance is poor. How do I troubleshoot this?
This is a common outcome with oxidative stress, which can be aggressive and non-specific.
-
Causality: Hydrogen peroxide can lead to multiple oxidation events, including N-oxidation, C-oxidation (to the ketone), and ultimately, cleavage of the C-N or C-C bonds within the piperidine ring.[1][4] This ring-opening creates smaller, highly polar fragments (like amino acids or aldehydes) that may not be well-retained on a standard reverse-phase (RP-HPLC) column, leading to poor mass balance.
-
Troubleshooting Steps:
-
Use Milder Conditions: Reduce the H₂O₂ concentration (e.g., to 0.3%) or shorten the exposure time. The goal is controlled degradation, not complete destruction.
-
Investigate Other Oxidants: Consider using AIBN (a radical initiator) or exposing the sample to an oxygen-rich atmosphere under light/heat to simulate autoxidation, which may be more representative of real-world storage conditions.[8]
-
Modify Your Analytical Method: If you suspect highly polar degradants, shorten the column equilibration time or use a polar-embedded or HILIC (Hydrophilic Interaction Liquid Chromatography) column to improve retention of early-eluting peaks.
-
Employ Universal Detection: A Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) can be used alongside UV to detect compounds that lack a chromophore, which is common for ring-opened fragments.
-
Q5: My thermal degradation sample shows a loss of the parent compound but no significant new peaks. What is happening?
This scenario suggests one of two possibilities: the formation of non-UV active degradants or the formation of insoluble polymers.
-
Causality: As noted, piperidine-containing structures can polymerize under thermal stress.[5] Alternatively, dehydration could lead to volatile tetrahydropyridine species that are lost from the sample.
-
Troubleshooting Steps:
-
Visual Inspection: Check the stressed sample for any precipitate or cloudiness, which would indicate polymer formation.
-
Analytical Method Check: Ensure your HPLC method's mobile phase is capable of dissolving potential degradants. The degradation products may have different solubility profiles.[1]
-
Headspace GC-MS: If you suspect the formation of volatile degradants, analyze the headspace of a heated vial containing the solid or solution of this compound.
-
Mass Spectrometry: Use LC-MS to look for ions corresponding to expected degradants (e.g., the dehydrated product) that may be present at low levels or co-eluting with other components.
-
Protocols
Protocol 1: General Purpose RP-HPLC Method for this compound and Potential Degradants
This protocol provides a starting point for separating the parent compound from its potential more polar and less polar degradation products. Method optimization will be required based on the results of your forced degradation studies.
-
Column: C18, 150 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0-2 min: 5% B
-
2-20 min: 5% to 95% B
-
20-25 min: 95% B
-
25-26 min: 95% to 5% B
-
26-30 min: 5% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection: UV at 210 nm (as piperidines have poor chromophores) and/or Mass Spectrometry (ESI+)
-
Injection Volume: 10 µL
-
Rationale: The acidic mobile phase ensures the secondary amine is protonated, leading to sharp, symmetrical peak shapes. The gradient is designed to elute highly polar ring-opened products first, followed by the parent compound, and finally less polar species like the dehydrated product.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. biosynce.com [biosynce.com]
- 5. researchgate.net [researchgate.net]
- 6. scribd.com [scribd.com]
- 7. Photodegradation of Anti-Inflammatory Drugs: Stability Tests and Lipid Nanocarriers for Their Photoprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pharmtech.com [pharmtech.com]
Technical Support Center: Optimization of Protecting Group Strategies for (R)-piperidin-3-ol
Welcome to the technical support center for synthetic strategies involving (R)-piperidin-3-ol. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges with this versatile chiral building block. This compound presents a unique synthetic puzzle due to its bifunctional nature, containing both a secondary amine and a secondary alcohol. Achieving high selectivity and yield in subsequent transformations hinges on a robust and well-planned protecting group strategy.
This document moves beyond simple protocols to provide in-depth troubleshooting, mechanistic explanations, and strategic guidance in a practical question-and-answer format.
Core Concepts: The Chemistry of Selectivity
Before addressing specific issues, it is crucial to understand the principles governing the reactivity of this compound. The key to a successful strategy lies in exploiting the inherent differences between the secondary amine and the secondary alcohol.
-
Nucleophilicity: The nitrogen atom of the secondary amine is generally more nucleophilic than the oxygen atom of the secondary alcohol. This kinetic preference is the foundation for most selective N-protection strategies.[1]
-
Steric Hindrance: Both functional groups are on a six-membered ring, and the secondary alcohol, in particular, can be sterically encumbered, influencing the choice of reagents for its protection.
-
Orthogonal Protection: This is a critical strategy that allows for the selective removal of one protecting group in the presence of another.[2][3] For a molecule like this compound, an ideal approach involves protecting the amine with a group labile to one set of conditions (e.g., acid) and the alcohol with a group labile to a completely different set of conditions (e.g., fluoride ions).[2][4]
Troubleshooting Guide: Overcoming Common Hurdles
This section addresses specific experimental problems in a direct question-and-answer format.
Issue 1: Poor N-Selectivity During Protection
Question: "I am trying to protect the nitrogen of this compound with di-tert-butyl dicarbonate (Boc₂O), but my reaction is messy. I'm observing the formation of the O-Boc and/or the N,O-di-Boc protected species, leading to low yields of my desired N-Boc-(R)-piperidin-3-ol. How can I improve the N-selectivity?"
Answer: This is a classic chemoselectivity challenge. While the amine is more nucleophilic, forcing conditions or an inappropriate choice of base can lead to competitive O-acylation. The hydroxyl group, once deprotonated, becomes a highly reactive alkoxide that can readily attack the Boc anhydride.
Root Cause Analysis & Solutions:
-
Harsh Basic Conditions: Using strong bases (e.g., NaH, LDA) will deprotonate both the amine and the alcohol, eliminating any inherent selectivity. The goal is to perform the reaction under conditions where the amine's nucleophilicity is dominant.
-
Solvent Effects: The choice of solvent can influence the relative reactivity of the two functional groups.
-
Reagent Reactivity: Highly reactive acylating agents can be less selective.
Recommended Actions:
-
Use Mild Biphasic Conditions: A highly effective method for selective N-Boc protection involves using a mild inorganic base like sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) in a biphasic solvent system such as Dichloromethane (DCM)/water or Tetrahydrofuran (THF)/water.[5] The amine reacts preferentially in the organic phase, while the mild base in the aqueous phase neutralizes the acid byproduct without significantly deprotonating the alcohol.
-
Control Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of Boc₂O. Adding a large excess can drive the reaction towards di-protection.
-
Consider Alternative Reagents: For other N-carbamates like the Cbz group, the amine will form a stable carbamate. Any O-carbonate that forms is often labile and can be hydrolyzed during the aqueous workup, simplifying purification.[1][6]
Step-by-Step Protocol: Selective N-Boc Protection
-
Dissolve this compound (1.0 eq.) in a 1:1 mixture of THF and water.
-
Add sodium bicarbonate (NaHCO₃, 2.5 eq.) to the solution and stir until dissolved.
-
Cool the mixture to 0 °C in an ice bath.
-
Add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq.) in THF dropwise over 30 minutes.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC or LC-MS for the disappearance of starting material.
-
Upon completion, remove the THF under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the crude N-Boc-(R)-piperidin-3-ol, which can be purified by column chromatography.
Issue 2: Incomplete Protection of the Secondary Alcohol
Question: "I have successfully prepared N-Boc-(R)-piperidin-3-ol, but now I am struggling to protect the secondary hydroxyl group. My reaction with tert-butyldimethylsilyl chloride (TBDMS-Cl) and imidazole in DMF is extremely slow and gives low conversion even after 48 hours. What's going wrong?"
Answer: This is a common issue related to steric hindrance. The secondary alcohol on the piperidine ring is sterically encumbered, which slows down its reaction with bulky silylating agents like TBDMS-Cl. Imidazole, while a good catalyst for unhindered alcohols, may not be sufficiently activating in this case.
Root Cause Analysis & Solutions:
-
Low Reagent Reactivity: TBDMS-Cl is a moderately reactive silylating agent. For hindered alcohols, a more electrophilic silicon source is required.[7]
-
Insufficient Base/Catalyst Strength: Imidazole acts as both a catalyst and a base. A stronger, non-nucleophilic base is often needed to facilitate the reaction of hindered alcohols.
Recommended Actions:
-
Switch to a More Reactive Silylating Agent: The most effective solution is to use tert-butyldimethylsilyl trifluoromethanesulfonate (TBDMS-OTf or TBS-OTf).[8][9] The triflate group is an excellent leaving group, making the silicon atom significantly more electrophilic and reactive towards hindered alcohols.[9]
-
Use a Hindered, Non-Nucleophilic Base: Pair the TBDMS-OTf with a hindered base like 2,6-lutidine or diisopropylethylamine (DIPEA). These bases will scavenge the triflic acid byproduct without competing as nucleophiles.[8][9]
Step-by-Step Protocol: O-TBDMS Protection of a Hindered Alcohol
-
Dissolve N-Boc-(R)-piperidin-3-ol (1.0 eq.) in anhydrous DCM under an inert atmosphere (N₂ or Ar).
-
Cool the solution to 0 °C.
-
Add 2,6-lutidine (1.5 eq.) via syringe.
-
Add TBDMS-OTf (1.2 eq.) dropwise via syringe. A white precipitate of lutidinium triflate may form.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Separate the layers and extract the aqueous phase with DCM (2x).
-
Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate. Purify by column chromatography.
Issue 3: Side Reactions During N-Boc Deprotection
Question: "I'm trying to remove the N-Boc group from my fully protected piperidinol derivative using trifluoroacetic acid (TFA) in DCM. My yields are low, and I'm seeing extra peaks in my LC-MS that correspond to t-butyl addition to my molecule. How can I get a cleaner deprotection?"
Answer: The problem lies in the mechanism of acid-catalyzed Boc deprotection. The process generates a highly reactive tert-butyl cation intermediate.[10] This carbocation is a potent electrophile and can alkylate any available nucleophile in the reaction mixture, including your product, leading to unwanted side reactions.[10]
Root Cause Analysis & Solutions:
-
Reactive Cation Generation: The formation of the t-butyl cation is inherent to the TFA-mediated deprotection mechanism.
-
Absence of a "Cation Scavenger": Without a sacrificial nucleophile to trap the carbocation, it will react with your desired product or other sensitive functional groups.
Recommended Actions:
-
Use a Cation Scavenger: Add a scavenger to the reaction mixture to quench the t-butyl cation as it forms. Common and effective scavengers include triethylsilane (TES), triisopropylsilane (TIPS), or water (a few equivalents).[10]
-
Switch to HCl in Dioxane/Methanol: An excellent alternative is to use a solution of hydrogen chloride (HCl) in an organic solvent, such as 4M HCl in 1,4-dioxane.[5][10][11] This reaction is often very clean, and the product typically precipitates from the reaction mixture as the stable hydrochloride salt, which can be isolated by simple filtration.
Step-by-Step Protocol: Clean N-Boc Deprotection with HCl/Dioxane
-
Dissolve the N-Boc protected substrate (1.0 eq.) in a minimal amount of a suitable solvent like methanol or ethyl acetate.
-
Add a 4M solution of HCl in 1,4-dioxane (5-10 eq.) at room temperature.
-
Stir the mixture. The reaction is often complete within 1-4 hours. A precipitate of the hydrochloride salt may form.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, if a precipitate has formed, collect it by filtration and wash with a non-polar solvent like diethyl ether. Alternatively, remove the solvent under reduced pressure to yield the crude hydrochloride salt.
-
To obtain the free base, the salt can be dissolved in water, basified with a base like NaOH or K₂CO₃, and extracted with an organic solvent.[10]
Frequently Asked Questions (FAQs)
Q1: What is the optimal order of protection for this compound?
A1: The most logical and efficient strategy is to protect the amine first, followed by the alcohol . This approach leverages the inherently higher nucleophilicity of the secondary amine, allowing for a selective first step under mild conditions.[1] Attempting to protect the alcohol first would require harsher conditions that would likely lead to undesired reactions at the more reactive amine site.
Caption: Recommended workflow for protecting this compound.
Q2: What is the most reliable orthogonal protecting group pair for this molecule?
A2: The combination of an N-Boc group (acid-labile) and an O-TBDMS group (fluoride-labile) is widely considered the gold standard for orthogonal protection of amino alcohols. This pairing provides a robust and reliable strategy for selectively unmasking either functional group without affecting the other, offering maximum flexibility for subsequent synthetic manipulations.
| Protecting Group Pair | N-Group Removal | O-Group Removal | Orthogonality |
| N-Boc / O-TBDMS | Strong Acid (TFA, HCl)[5] | Fluoride (TBAF)[8] | Excellent |
| N-Cbz / O-TBDMS | Hydrogenolysis (H₂, Pd/C)[6] | Fluoride (TBAF)[8] | Excellent |
| N-Fmoc / O-TBDMS | Base (Piperidine)[12] | Fluoride (TBAF)[8] | Excellent |
| N-Boc / O-Bn | Strong Acid (TFA, HCl)[5] | Hydrogenolysis (H₂, Pd/C)[13] | Excellent |
Q3: How do I choose between Boc, Cbz, and Fmoc for protecting the amine?
A3: The choice depends entirely on the planned synthetic route and the stability of other functional groups in your molecule.
Caption: Decision logic for selecting an N-protecting group.
-
Choose Boc: When your subsequent steps involve bases, nucleophiles, or catalytic hydrogenation. It is the most common and versatile choice for general synthesis.[5][14]
-
Choose Cbz: When your molecule contains acid-sensitive groups (like t-butyl esters or silyl ethers you wish to preserve) and is stable to reductive conditions.[6][15][16]
-
Choose Fmoc: Primarily used when you need a base-labile group, which is common in solid-phase peptide synthesis to ensure orthogonality with acid-labile side-chain protecting groups.[12][17][18]
References
- 1. researchgate.net [researchgate.net]
- 2. Protective Groups [organic-chemistry.org]
- 3. Protecting group - Wikipedia [en.wikipedia.org]
- 4. jocpr.com [jocpr.com]
- 5. fishersci.co.uk [fishersci.co.uk]
- 6. total-synthesis.com [total-synthesis.com]
- 7. Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (I) [en.highfine.com]
- 8. Silyl Protective Groups | Chem-Station Int. Ed. [en.chem-station.com]
- 9. Silyl ether - Wikipedia [en.wikipedia.org]
- 10. benchchem.com [benchchem.com]
- 11. reddit.com [reddit.com]
- 12. total-synthesis.com [total-synthesis.com]
- 13. learninglink.oup.com [learninglink.oup.com]
- 14. Protecting Groups in Organic Synthesis | ChemTalk [chemistrytalk.org]
- 15. Cbz-Protected Amino Groups [organic-chemistry.org]
- 16. benchchem.com [benchchem.com]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
Technical Support Center: Analytical Method Development for In-Process Control of (R)-piperidin-3-ol Reactions
Introduction: The Critical Role of In-Process Control (IPC)
In the synthesis of chiral intermediates like (R)-piperidin-3-ol, a key building block in many active pharmaceutical ingredients (APIs), rigorous in-process control (IPC) is not merely a quality check; it is a cornerstone of process understanding and optimization. Effective IPC allows for real-time monitoring of reaction progress, the formation of impurities, and, crucially, the enantiomeric purity of the target molecule. This guide serves as a technical resource for researchers, scientists, and drug development professionals, providing practical, field-tested advice for developing robust analytical methods for the synthesis of this compound.
The primary challenges in analyzing this compound stem from its physicochemical properties: it is a polar, chiral compound with a basic nitrogen atom and lacks a strong UV chromophore.[1][2][3] These characteristics demand careful consideration in method development to achieve adequate retention, good peak shape, and enantiomeric selectivity. This center is structured to address these specific challenges through detailed troubleshooting guides and frequently asked questions (FAQs).
Core Analytical Workflow for IPC
The diagram below illustrates a typical workflow for analytical in-process control, from sampling to decision-making.
Caption: General workflow for in-process control of chemical reactions.
Section 1: High-Performance Liquid Chromatography (HPLC) Methods
HPLC is the predominant technique for monitoring this compound reactions due to its versatility in handling both polar and chiral compounds.[4] We will address achiral (reversed-phase) and chiral analysis separately.
Part A: Achiral Analysis for Reaction Progress (Reversed-Phase HPLC)
This analysis aims to quantify the consumption of starting materials and the formation of this compound, irrespective of its stereochemistry. The primary challenge here is achieving sufficient retention for this very polar analyte on traditional C18 columns.[5]
Frequently Asked Questions (FAQs): RP-HPLC
Q1: My this compound peak is eluting in the void volume on a C18 column. What can I do? A1: This is a classic issue for highly polar, small molecules. You have several options:
-
Use a Polar-Embedded or Aqueous-Stable Column: These columns have modified stationary phases (e.g., amide, carbamate) that prevent phase collapse in highly aqueous mobile phases and offer alternative selectivity for polar compounds.
-
Hydrophilic Interaction Chromatography (HILIC): HILIC is an excellent alternative that uses a polar stationary phase (like bare silica) with a mobile phase high in organic solvent (e.g., >80% acetonitrile). In HILIC, polar compounds are more strongly retained.[5]
-
Ion-Pair Chromatography: Adding an ion-pairing reagent (e.g., heptafluorobutyric acid - HFBA) to the mobile phase forms a neutral, more hydrophobic complex with the protonated piperidine, significantly increasing retention on a C18 column. Use this cautiously as ion-pairing reagents can be difficult to remove from the column.
Q2: I'm seeing severe peak tailing for my this compound peak. What is the cause and how do I fix it? A2: Peak tailing for basic analytes like this compound is most often caused by secondary interactions between the protonated amine group and acidic residual silanol groups on the silica surface of the HPLC column.[6]
-
Causality: At a typical mobile phase pH (e.g., 3-6), the piperidine nitrogen is protonated (positive charge), while some surface silanols are deprotonated (negative charge), leading to strong ionic interactions that delay a portion of the analyte from eluting, causing a tailed peak.
-
Solution: Add a basic modifier to your mobile phase to compete for these active sites. A small concentration (0.05% - 0.1%) of triethylamine (TEA) or diethylamine (DEA) is highly effective.[7] Alternatively, using a modern, high-purity, base-deactivated column can minimize these interactions from the start.
Q3: The sensitivity for this compound is very low with my UV detector. How can I improve it? A3: this compound lacks a significant UV chromophore.
-
Low UV Detection: Set your detector to a low wavelength (e.g., 200-215 nm) to maximize absorbance, but be aware that baseline noise and interference from mobile phase components will also increase.
-
Alternative Detectors: If available, an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) are excellent universal detectors for non-volatile compounds that do not require a chromophore.
-
Pre-Column Derivatization: For quantification of trace levels, you can react the sample with a derivatizing agent that attaches a strong chromophore. Agents like p-toluenesulfonyl chloride (TsCl) react with the amine to create a highly UV-active derivative.[8][9][10] This adds a sample preparation step but can dramatically improve sensitivity.
Troubleshooting Guide: Achiral RP-HPLC
| Problem Encountered | Probable Cause(s) | Recommended Solution(s) |
| No Retention / Elution at Void | Analyte is too polar for C18 phase under current conditions. | Switch to a HILIC column.[5] Use a polar-embedded or aqueous C18 column. Introduce an ion-pairing reagent like HFBA. |
| Poor Peak Shape (Tailing) | Secondary interaction with residual silanols. | Add a basic modifier (0.1% TEA or DEA) to the mobile phase.[7] Use a high-purity, base-deactivated column. Ensure sample pH is compatible with mobile phase pH. |
| Poor Peak Shape (Fronting) | Column overload; sample solvent stronger than mobile phase. | Reduce injection volume or sample concentration.[6] Dissolve the sample in the initial mobile phase.[6] |
| Drifting Retention Times | Insufficient column equilibration; temperature fluctuations. | Equilibrate the column for at least 10-15 column volumes. Use a column oven to maintain a constant temperature.[11] |
| Low Signal / Sensitivity | Lack of a strong UV chromophore. | Set UV detector to a low wavelength (200-215 nm). Use a universal detector (ELSD/CAD). Employ pre-column derivatization with an agent like TsCl.[9][10] |
Part B: Chiral Analysis for Enantiomeric Purity
Determining the enantiomeric excess (ee%) is often the most critical IPC measurement. This requires a chiral stationary phase (CSP) that can differentiate between the (R) and (S) enantiomers.
Frequently Asked Questions (FAQs): Chiral HPLC
Q1: How do I select the right chiral column for this compound? A1: Polysaccharide-based CSPs are the most versatile and successful for a wide range of chiral compounds, including amines and alcohols.[7]
-
Recommended Starting Points: Columns like Chiralpak® AD-H, Chiralpak® IA, or Chiralcel® OD-H are excellent choices for initial screening. These phases offer a combination of hydrogen bonding, dipole-dipole, and steric interactions that are effective for resolving enantiomers of compounds with functional groups like -OH and -NH.
-
Screening Strategy: It is highly recommended to screen a small set of complementary chiral columns (e.g., an amylose-based like AD and a cellulose-based like OD) under both normal-phase and polar-organic modes to quickly identify the best selectivity.
Q2: My enantiomers are not separating (co-eluting). What should I try next? A2: Lack of resolution (Rs < 1.5) is common during initial screening.
-
Causality: The CSP is not providing sufficient differential interaction energy between the two enantiomers under the current conditions.
-
Solutions (Systematic Approach):
-
Change the Mobile Phase: In normal phase (e.g., Hexane/Isopropanol), systematically vary the ratio of the alcohol modifier. A lower percentage of alcohol generally increases retention and can improve resolution.
-
Try a Different Alcohol Modifier: Switching from isopropanol (IPA) to ethanol (EtOH) or n-butanol can dramatically alter selectivity.
-
Add an Additive: For a basic analyte, adding a small amount of a basic modifier (0.1% DEA) can improve peak shape and sometimes resolution.[8] For acidic additives, 0.1% trifluoroacetic acid (TFA) can be used.
-
Lower the Temperature: Running the analysis at a lower temperature (e.g., 10-15°C) can enhance the enantioselective interactions with the CSP, often leading to better resolution.
-
Switch to a Different Column: If the above steps fail, the chosen stationary phase may not be suitable. Try a different class of CSP.
-
Q3: I have resolution, but the analysis time is too long. How can I speed it up? A3: Long analysis times are undesirable for rapid IPC feedback.
-
Increase Flow Rate: This is the simplest way to reduce run time, but it will increase backpressure and may slightly decrease resolution.
-
Increase Mobile Phase Strength: In normal phase, increasing the percentage of the alcohol modifier (e.g., from 10% IPA to 20% IPA) will decrease retention times. You may need to find a balance where the speed is acceptable without sacrificing the required resolution.
-
Use a Shorter Column or Smaller Particle Size: If available, a shorter column (e.g., 150 mm instead of 250 mm) or one packed with smaller particles (e.g., 3 µm instead of 5 µm) will provide faster separations.
Chiral Method Development Troubleshooting Logic
The following diagram outlines a decision-making process for troubleshooting poor chiral separations.
Caption: Decision tree for optimizing chiral HPLC separations.
Section 2: Gas Chromatography (GC) as an Alternative
While HPLC is generally preferred, Gas Chromatography (GC) can be a viable, high-sensitivity alternative, particularly if the reaction solvent or low-boiling point starting materials need to be monitored simultaneously.[12]
Frequently Asked Questions (FAQs): GC
Q1: Can I analyze this compound directly by GC? A1: Direct injection is challenging. This compound has a relatively high boiling point and contains both a hydroxyl and a secondary amine group. These polar functional groups can lead to strong interactions with the column stationary phase, resulting in broad, tailing peaks and poor reproducibility.
Q2: How can I improve the GC analysis of this compound? A2: Derivatization is the key. By converting the polar -OH and -NH groups into less polar, more volatile derivatives, chromatographic performance is vastly improved. A common and effective method is silylation, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to convert the molecule into its TMS-ether/amine derivative. This procedure is fast and significantly improves peak shape and volatility.
Troubleshooting Guide: GC
| Problem Encountered | Probable Cause(s) | Recommended Solution(s) |
| Broad, Tailing Peaks | Active sites in the inlet liner or column; incomplete derivatization. | Use a deactivated inlet liner. Ensure derivatization reaction goes to completion (optimize time, temp). |
| No Peak Detected | Analyte is not eluting from the column; thermal degradation. | Confirm successful derivatization. Lower the inlet temperature to prevent degradation. Use a more robust column (e.g., a wax column for polar compounds if not derivatizing). |
| Poor Reproducibility | Inconsistent derivatization; sample matrix effects. | Use an internal standard to correct for variations. Ensure the derivatization reagent is fresh and not hydrolyzed. |
Section 3: Method Validation Principles for IPC
A developed analytical method is only useful if it is reliable. Method validation demonstrates that the procedure is suitable for its intended purpose.[13] For IPC, the focus is on providing accurate and precise data to make correct decisions about the manufacturing process. All validation activities should be governed by the principles outlined in the ICH Q2(R1) guideline.[14][15][16]
Key Validation Parameters for an IPC Assay
| Validation Parameter | Purpose | Typical Acceptance Criteria for IPC |
| Specificity | To ensure the method can unequivocally assess the analyte in the presence of other components (starting materials, impurities, etc.).[13][16] | Peak purity analysis (via DAD/PDA) should pass. No co-elution at the analyte's retention time. |
| Linearity | To demonstrate a proportional relationship between analyte concentration and analytical response over a defined range.[14][16] | Correlation coefficient (r²) ≥ 0.995. Y-intercept should be close to zero. |
| Accuracy | To show the closeness of the test results to the true value. | % Recovery of spiked samples should be within 98.0% - 102.0%. |
| Precision (Repeatability) | To demonstrate the agreement between a series of measurements from multiple samplings of the same homogeneous sample. | Relative Standard Deviation (%RSD) for 6 replicate injections should be ≤ 2.0%. |
| Range | The interval between the upper and lower concentrations for which the method has suitable linearity, accuracy, and precision.[14] | Typically 80% to 120% of the expected in-process concentration. |
| Robustness | To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters. | Retention times and assay values should remain within acceptable limits when parameters like flow rate (±10%), temperature (±5°C), or mobile phase composition (±2%) are varied. |
Section 4: Experimental Protocols
Protocol 1: General RP-HPLC Method Development for Reaction Monitoring
-
System Preparation:
-
Prepare Mobile Phase A: 0.1% Formic Acid in Water.
-
Prepare Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Select a C18 column (e.g., 4.6 x 150 mm, 5 µm) and install it.
-
Purge the pump lines and prime the system.
-
Equilibrate the column with 95:5 Mobile Phase A:B at 1.0 mL/min until a stable baseline is achieved.
-
-
Sample Preparation:
-
Withdraw 100 µL of the reaction mixture.
-
Immediately quench the reaction by diluting into 900 µL of a suitable solvent (e.g., mobile phase) to stop the reaction and prevent precipitation.
-
Vortex the sample.
-
Filter the sample through a 0.45 µm syringe filter into an HPLC vial.
-
-
Initial Scouting Gradient:
-
Inject 5 µL of the prepared sample.
-
Run a fast gradient to determine the approximate elution conditions:
-
Time 0 min: 5% B
-
Time 10 min: 95% B
-
Time 12 min: 95% B
-
Time 12.1 min: 5% B
-
Time 15 min: End run
-
-
Monitor at 210 nm.
-
-
Method Optimization:
-
Based on the scouting run, develop a focused gradient around the elution time of your starting materials and product.
-
If peak tailing is observed for this compound, prepare a new mobile phase containing 0.1% DEA and repeat the analysis.
-
Adjust gradient slope, flow rate, and temperature to achieve a resolution of >2.0 between all key components in the shortest possible time.
-
-
System Suitability:
-
Before analyzing further samples, perform five replicate injections of a standard mixture.
-
Calculate the %RSD for the peak area and retention time. The %RSD should be ≤ 2.0%.
-
Verify the tailing factor is ≤ 1.5.
-
References
- 1. chemscene.com [chemscene.com]
- 2. 62414-68-0|this compound|BLD Pharm [bldpharm.com]
- 3. 62414-68-0 | this compound | Chiral Building Blocks | Ambeed.com [ambeed.com]
- 4. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 12. asianpubs.org [asianpubs.org]
- 13. ijrrjournal.com [ijrrjournal.com]
- 14. database.ich.org [database.ich.org]
- 15. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 16. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
Validation & Comparative
A Comparative Guide to Chiral HPLC Method Development for the Enantiomeric Excess Determination of (R)-piperidin-3-ol
For researchers, scientists, and professionals in drug development, the stereochemical purity of chiral building blocks is paramount. (R)-piperidin-3-ol is a key intermediate in the synthesis of numerous pharmacologically active molecules. Its enantiomeric purity can significantly influence the efficacy and safety profile of the final active pharmaceutical ingredient (API). This guide provides an in-depth, experience-driven approach to developing a robust chiral High-Performance Liquid Chromatography (HPLC) method for determining the enantiomeric excess of this compound. We will explore both direct and indirect analysis strategies, compare the performance of various chiral stationary phases, and provide detailed experimental protocols grounded in scientific first principles.
The Imperative of Enantiomeric Purity in Drug Development
The seemingly minor difference in the three-dimensional arrangement of atoms between enantiomers can lead to vastly different biological activities. One enantiomer may be therapeutically active, while the other could be inactive or even toxic. Regulatory bodies worldwide, therefore, mandate stringent control and accurate quantification of the undesired enantiomer in any chiral drug substance.[1] Chiral HPLC is the gold standard for this purpose, offering high resolution, sensitivity, and reproducibility.[2]
Foundational Principles of Chiral Recognition in HPLC
The separation of enantiomers by HPLC relies on the formation of transient diastereomeric complexes between the analyte and a chiral selector, which is immobilized on the stationary phase (the Chiral Stationary Phase or CSP).[1] The differing stabilities of these complexes result in different retention times for the two enantiomers, enabling their separation. Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are particularly versatile and have demonstrated broad applicability in separating a wide range of chiral compounds, including those with structures similar to piperidin-3-ol.[3][4]
Strategic Approaches to Method Development for this compound
A primary challenge in the analysis of this compound is its lack of a strong UV chromophore, which complicates detection. Additionally, its polar nature can lead to poor peak shape and retention on certain stationary phases. Two main strategies can be employed to address these challenges: direct analysis and pre-column derivatization.
dot
Figure 1: Workflow for Chiral HPLC Method Development for this compound.
Proposed Direct Chiral HPLC Method
For a more streamlined and efficient workflow, a direct analytical method is often preferred. This approach relies on a highly selective CSP and a sensitive detector capable of monitoring at low UV wavelengths.
Experimental Protocol: Direct Analysis
-
Chromatographic System:
-
HPLC system with a UV detector or a Charged Aerosol Detector (CAD).
-
-
Chiral Stationary Phase:
-
Primary Recommendation: Lux® Cellulose-2 (250 x 4.6 mm, 5 µm) or a similar cellulose-based column such as Chiralpak® IC.[5][6][7]
-
Rationale: Polysaccharide-based CSPs, particularly those with chlorinated phenylcarbamate derivatives like Lux® Cellulose-2, offer a unique combination of hydrogen bonding, dipole-dipole, and π-π interactions that are effective for the separation of polar analytes.[8]
-
-
Mobile Phase:
-
Starting Conditions: n-Hexane:Isopropanol (IPA):Diethylamine (DEA) (80:20:0.1, v/v/v).
-
Rationale: A normal-phase mobile phase provides good solubility for the analyte and promotes interaction with the polar stationary phase. The small amount of DEA is crucial for improving the peak shape of basic compounds like piperidin-3-ol by minimizing interactions with residual silanols on the silica support.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection Wavelength: 210 nm (or CAD if available)
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in the mobile phase at a concentration of approximately 1 mg/mL.
-
-
Method Optimization:
-
If separation is not achieved, systematically vary the ratio of n-hexane to IPA (e.g., 90:10, 70:30).
-
Ethanol can be substituted for IPA, as it can offer different selectivity.
-
The concentration of DEA can be adjusted (0.05% to 0.2%) to optimize peak symmetry.
-
Alternative Strategy: Pre-column Derivatization
When direct detection is challenging due to low sensitivity, pre-column derivatization offers a robust alternative. This involves reacting the analyte with a reagent to introduce a strong chromophore, thereby enhancing detectability and potentially improving chiral separation.
Experimental Protocol: Pre-column Derivatization
-
Derivatization Reagent:
-
Phenyl isocyanate is an excellent choice as it reacts with the hydroxyl group of piperidin-3-ol to form a carbamate with a strong UV chromophore.
-
-
Derivatization Procedure:
-
Dissolve approximately 10 mg of this compound in 1 mL of anhydrous dichloromethane.
-
Add 1.2 equivalents of phenyl isocyanate and a catalytic amount of a non-nucleophilic base (e.g., triethylamine).
-
Stir the reaction at room temperature for 1-2 hours, monitoring for completion by TLC or a scouting HPLC run.
-
Quench the reaction with a small amount of methanol.
-
Dilute the reaction mixture with the mobile phase for HPLC analysis.
-
-
Chromatographic System and Conditions:
-
The same system and CSP as the direct method can be used. Polysaccharide-based columns are highly effective for separating carbamate derivatives.
-
Mobile Phase: A less polar mobile phase may be required for the more non-polar derivative, e.g., n-Hexane:IPA (90:10, v/v/v). The need for DEA may be reduced or eliminated.
-
Detection Wavelength: 230 nm or 254 nm, corresponding to the absorbance maximum of the phenylcarbamate derivative.
-
Comparative Performance of Chiral Stationary Phases
The selection of the CSP is the most critical factor in achieving a successful chiral separation.[9] The table below summarizes the performance of various polysaccharide-based columns for the separation of piperidine analogs and other relevant chiral compounds, providing a basis for informed column selection.
| Chiral Stationary Phase | Analyte | Mobile Phase | Key Performance Metrics | Reference |
| Chiralpak® IC | (S)-1-Boc-3-hydroxypiperidine | n-Hexane:IPA (95:5, v/v) | Baseline separation, R-isomer t_R = 12.60 min, S-isomer t_R = 13.69 min | [6] |
| Chiralpak® IA | Piperidine-2,6-dione analogues | Methyl-tert-butyl ether:THF (90:10, v/v) | Resolution factors (R_s) of 1.00-5.33 | [3] |
| Chiralpak® AD-H | Derivatized Piperidin-3-amine | Ethanol with 0.1% DEA | Resolution (R_s) > 4.0 | [10] |
| Lux® Cellulose-2 | Azole Fungicides (structurally diverse) | CO₂/Isopropanol (SFC) | Good enantioselectivity for a range of compounds | [11] |
| Chiralpak® AD-H | Fluoxetine (contains a piperidine ring) | n-Hexane:IPA:DEA (98:2:0.2, v/v/v) | Baseline separation (R_s > 1.5) | [12] |
Method Validation: Ensuring Trustworthiness and Reliability
Once a suitable separation method is developed, it must be validated according to the International Conference on Harmonisation (ICH) guidelines to ensure its suitability for its intended purpose.[10] Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
-
Linearity: A proportional relationship between the peak area and the concentration of the analyte over a defined range.
-
Accuracy: The closeness of the test results to the true value, often assessed by recovery studies.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte that can be reliably detected and quantified, respectively.
-
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.
Conclusion
Developing a chiral HPLC method for the enantiomeric excess determination of this compound requires a systematic and scientifically-grounded approach. While a direct method using a modern polysaccharide-based CSP like Lux® Cellulose-2 under normal phase conditions is a promising starting point, the strategy of pre-column derivatization provides a robust and sensitive alternative. By understanding the principles of chiral recognition and methodically optimizing the chromatographic parameters, researchers can develop and validate a reliable method to ensure the quality and stereochemical integrity of this critical pharmaceutical intermediate.
References
- 1. HPLC Technical Tip: Chiral Method Development | Phenomenex [phenomenex.com]
- 2. phx.phenomenex.com [phx.phenomenex.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Phenomenex Lux Cellulose-2 Chiral HPLC Column, 150 x 4.6 mm x 3 µm, 00F-4456-E0 | eBay [ebay.com]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. researchgate.net [researchgate.net]
- 8. hplcmart.com [hplcmart.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Comparison of the performance of chiral stationary phase for separation of fluoxetine enantiomers - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of (R)- and (S)-Piperidin-3-ol in Biological Assays: A Guide for Drug Discovery Professionals
The principle of stereoisomerism is a cornerstone of modern pharmacology and drug development. Molecules that are non-superimposable mirror images of each other, known as enantiomers, can exhibit remarkably different biological activities.[1][2] This guide provides an in-depth comparative analysis of the enantiomers of piperidin-3-ol, (R)-piperidin-3-ol and (S)-piperidin-3-ol, offering insights into their differential behaviors in biological assays. Understanding these differences is crucial for researchers and scientists in the field of drug design and development.[3][4]
The piperidine scaffold is a highly privileged motif in medicinal chemistry, appearing in a wide array of clinically approved drugs.[5][6] The introduction of a chiral center, as in 3-hydroxypiperidine, adds a layer of complexity and opportunity, as the spatial arrangement of the hydroxyl group can dramatically influence interactions with biological targets.[7]
The Critical Role of Chirality in Biological Systems
Biological systems, being inherently chiral, often exhibit stereoselectivity in their interactions with xenobiotics. Enzymes and receptors are composed of chiral building blocks (L-amino acids and D-sugars), creating chiral environments for substrate and ligand binding.[8] Consequently, the two enantiomers of a chiral drug can be considered as two distinct chemical entities with potentially different pharmacological and toxicological profiles.[2] A classic and cautionary example is thalidomide, where one enantiomer was an effective sedative while the other was a potent teratogen.[1]
The differential activity of enantiomers can manifest in various ways, including:
-
Pharmacodynamics: One enantiomer may have higher affinity and/or efficacy for the target receptor or enzyme.
-
Pharmacokinetics: Enantiomers can differ in their absorption, distribution, metabolism, and excretion (ADME) properties.[4][8]
-
Toxicity: One enantiomer may be responsible for the therapeutic effects, while the other could contribute to adverse effects or be inactive.
Comparative Biological Activities of (R)- and (S)-Piperidin-3-ol Analogs
While data directly comparing the biological activities of the parent (R)- and (S)-piperidin-3-ol is not extensively documented in readily available public sources, the stereochemistry at the 3-position of piperidine rings in more complex molecules has been shown to be a critical determinant of their biological function.
For instance, in the development of novel anti-tuberculosis agents, specific enantiomers of piperidinol analogs demonstrated superior activity. A study on piperidinol analogs identified that both 1-((R)-3-(4-chlorophenoxy)-2-hydroxypropyl)-4-(4-chloro-3-(trifluoromethyl) phenyl)piperidin-4-ol and 1-((S)-3-(4-(trifluoromethyl) phenoxy)-2-hydroxypropyl)-4-(4-chloro-3-(trifluoromethyl) phenyl) piperidin-4-ol exhibited good anti-tuberculosis activity, highlighting the nuanced role of stereochemistry in this class of compounds.[9]
Another example can be found in the synthesis of dipeptidyl peptidase IV (DPP-IV) inhibitors, where (R)-3-amino-1-Boc-piperidine is a key precursor, indicating a stereospecific preference in the target enzyme's active site.[10] Furthermore, studies on 2-(piperidin-3-yl)phthalimides as anti-inflammatory agents have involved the synthesis and evaluation of individual (R) and (S) isomers, suggesting an anticipated difference in their biological profiles.[11]
The following table summarizes hypothetical comparative data based on the established principles of stereoselectivity. It is crucial to note that these are representative examples and actual values would need to be determined experimentally for specific assays and target molecules derived from (R)- and (S)-piperidin-3-ol.
| Biological Assay | (R)-enantiomer Derivative | (S)-enantiomer Derivative | Rationale for Potential Differences |
| Receptor Binding Affinity (Ki) | Lower Ki (Higher Affinity) | Higher Ki (Lower Affinity) | The (R)-configuration may provide a more favorable three-point interaction with the chiral binding pocket of the receptor. |
| Enzyme Inhibition (IC50) | Lower IC50 (More Potent) | Higher IC50 (Less Potent) | The spatial orientation of the hydroxyl group in the (R)-enantiomer could be crucial for forming a key hydrogen bond within the enzyme's active site. |
| Cellular Potency (EC50) | Lower EC50 | Higher EC50 | Differential membrane permeability or interaction with intracellular targets could lead to variations in cellular activity. |
| In vivo Efficacy | Higher Efficacy | Lower or No Efficacy | Differences in pharmacokinetics (e.g., metabolism, distribution) can lead to one enantiomer reaching the target site in higher concentrations.[8] |
Experimental Design for Chiral Discrimination
To experimentally determine the differential activities of (R)- and (S)-piperidin-3-ol derivatives, a series of well-designed biological and analytical assays are required.
Diagram: General Workflow for Chiral Drug Evaluation
Caption: Workflow for the evaluation of chiral compounds.
Key Experimental Protocols
Protocol 1: Determination of Enantiomeric Excess (ee) using Chiral HPLC
The determination of the enantiomeric purity of the starting materials and final compounds is paramount. Chiral High-Performance Liquid Chromatography (HPLC) is a widely used and reliable method for this purpose.[12][13]
Objective: To separate and quantify the (R) and (S) enantiomers of a piperidin-3-ol derivative.
Materials:
-
HPLC system with a UV detector
-
Chiral stationary phase (CSP) column (e.g., Chiralpak® AD-H)
-
Mobile phase: e.g., 0.1% diethylamine in ethanol[12]
-
Test compound (derivatized if necessary to contain a chromophore)
-
Reference standards for both enantiomers and the racemic mixture
Procedure:
-
Sample Preparation: Dissolve the test compound in the mobile phase to a known concentration. If the compound lacks a UV chromophore, pre-column derivatization with a suitable agent like p-toluenesulfonyl chloride (PTSC) may be necessary.[12]
-
Instrument Setup:
-
Analysis:
-
Inject the racemic standard to determine the retention times of both enantiomers and to ensure adequate resolution (a resolution factor > 2.0 is generally desired).
-
Inject the individual enantiomer standards to confirm peak identity.
-
Inject the test sample.
-
-
Data Analysis:
-
Integrate the peak areas for each enantiomer in the sample chromatogram.
-
Calculate the enantiomeric excess (ee) using the following formula:
-
ee (%) = [|Area(R) - Area(S)| / (Area(R) + Area(S))] x 100
-
-
Causality Behind Experimental Choices:
-
Chiral Stationary Phase: The CSP contains a chiral selector that interacts differentially with the two enantiomers, leading to their separation.
-
Mobile Phase Modifier: The addition of a basic modifier like diethylamine can improve peak shape for basic analytes like piperidines by minimizing interactions with residual silanol groups on the silica support.[14]
-
Pre-column Derivatization: This step is crucial for compounds that do not absorb UV light, enabling their detection. The derivatizing agent should not cause racemization.
Protocol 2: Competitive Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of the (R) and (S) enantiomers for a specific receptor.
Objective: To compare the affinity of (R)- and (S)-piperidin-3-ol derivatives for a target receptor.
Materials:
-
Cell membranes expressing the target receptor
-
Radiolabeled ligand with known affinity for the receptor
-
(R)- and (S)-enantiomers of the test compound
-
Assay buffer
-
Scintillation fluid and counter
Procedure:
-
Assay Setup: In a 96-well plate, add a constant concentration of the radiolabeled ligand and cell membranes to each well.
-
Competition: Add increasing concentrations of the unlabeled (R)-enantiomer to a series of wells and the unlabeled (S)-enantiomer to another series. Include wells for total binding (no competitor) and non-specific binding (excess unlabeled ligand).
-
Incubation: Incubate the plates to allow the binding to reach equilibrium.
-
Separation: Rapidly filter the contents of each well and wash to separate the bound from the free radioligand.
-
Quantification: Measure the radioactivity of the filters using a scintillation counter.
-
Data Analysis:
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Diagram: Principle of Competitive Binding Assay
Caption: Competitive binding assay principle.
Conclusion
The stereochemistry of piperidin-3-ol is a critical factor that can profoundly influence its biological activity. A thorough understanding and empirical evaluation of the individual enantiomers are essential for the development of safe and effective drugs.[1][2] By employing rigorous analytical and biological assays, researchers can dissect the stereospecific contributions of (R)- and (S)-piperidin-3-ol derivatives to their pharmacological profiles. This knowledge is indispensable for lead optimization and the selection of the optimal enantiomer for clinical development.
References
- 1. tutorchase.com [tutorchase.com]
- 2. Stereochemistry in Drug Action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Importance of Stereochemistry in Drug Design.pptx [slideshare.net]
- 4. What is the application of stereochemistry in drug design? [synapse.patsnap.com]
- 5. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Thieme E-Journals - Pharmaceutical Fronts / Abstract [thieme-connect.com]
- 8. researchgate.net [researchgate.net]
- 9. Discovery, Synthesis, and Biological Evaluation of Piperidinol analogs With Anti-tuberculosis Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. BJOC - Asymmetric synthesis of a high added value chiral amine using immobilized ω-transaminases [beilstein-journals.org]
- 11. 2-(Piperidin-3-yl)phthalimides Reduce Classical Markers of Cellular Inflammation in LPS-challenged RAW 264.7 Cells and also Demonstrate Potentially Relevant Sigma and Serotonin Receptor Affinity in Membrane Preparations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
A Comparative Guide to the Structure-Activity Relationship (SAR) of (R)-Piperidin-3-ol Analogs in Drug Discovery
The (R)-piperidin-3-ol scaffold is a privileged structural motif in medicinal chemistry, prized for its ability to impart favorable physicochemical and pharmacokinetic properties to drug candidates.[1] Its inherent chirality and the presence of a hydroxyl group and a basic nitrogen atom provide multiple points for molecular recognition and interaction with biological targets. This guide offers a comparative analysis of the structure-activity relationships (SAR) of this compound analogs across different therapeutic areas, providing insights for researchers, scientists, and drug development professionals.
The Versatile this compound Scaffold: A Foundation for Diverse Biological Activities
The piperidine ring system is a common feature in numerous natural products and pharmaceutical agents.[2] The introduction of a hydroxyl group at the 3-position, particularly with an (R)-configuration, creates a chiral center that can significantly influence a molecule's interaction with its biological target. This stereochemical feature can lead to enhanced potency and selectivity.[3] The secondary amine of the piperidine ring offers a convenient handle for introducing a wide array of substituents, allowing for the fine-tuning of a compound's properties to achieve desired biological effects.
This guide will explore the SAR of this compound analogs in three key areas: kinase inhibition, G-protein coupled receptor (GPCR) modulation, and anti-infective agents.
Comparative SAR of this compound Analogs
Kinase Inhibitors
The this compound moiety has been successfully incorporated into potent and selective kinase inhibitors. The hydroxyl group can act as a crucial hydrogen bond donor or acceptor, while the piperidine ring serves as a scaffold to orient other pharmacophoric elements.
A notable example is the development of p38 MAP kinase inhibitors. In a series of diaryl pyrazole inhibitors, the incorporation of a piperidine substituent at the C(5)-position was explored. While this specific study did not focus exclusively on the (R)-3-hydroxy substitution, it highlights the importance of the piperidine scaffold in achieving high potency in cell-based assays.[4]
| Target | Scaffold | Key Modifications at this compound | Effect on Activity (IC50) | Reference |
| p38α MAP Kinase | Diaryl pyrazole | N-alkylation of the piperidine ring with small alkyl groups. | Introduction of a methyl or ethyl group on the piperidine nitrogen can enhance cell permeability and potency. | [4] |
| Tyrosine Kinases | Various | N-arylation via Suzuki coupling. | Aryl groups can occupy hydrophobic pockets in the kinase active site, leading to increased potency. | [5] |
The general SAR trend for this compound based kinase inhibitors suggests that the N-substituent on the piperidine ring plays a critical role in determining potency and selectivity. Small, lipophilic groups or aryl moieties that can engage in specific interactions with the kinase active site are often favored.
GPCR Ligands
The this compound scaffold is also a key component in the design of ligands for G-protein coupled receptors (GPCRs), such as opioid and chemokine receptors.
For instance, in the development of CXCR3 chemokine antagonists, a series of pyridyl-piperazinyl-piperidine derivatives were synthesized and evaluated. The study revealed that substitution on the piperazine ring, which is attached to the piperidine scaffold, had a pronounced effect on CXCR3 receptor affinity.[6] One of the most potent analogs, 18j , with an IC50 of 0.2 nM, featured an (S)-ethylpiperazine moiety, underscoring the importance of stereochemistry in this region.[6]
| Target | Scaffold | Key Modifications at this compound Moiety | Effect on Activity (IC50/Ki) | Reference |
| CXCR3 | Pyridyl-piperazinyl-piperidine | Substitution on the piperazine nitrogen. | Small alkyl groups, particularly with specific stereochemistry, significantly enhance binding affinity. | [6] |
| Delta Opioid Receptor | Diaryl amino piperidine | Bioisosteric replacement of the phenol with a primary amide. | Enhanced delta receptor activity and improved metabolic stability. | [7] |
These examples demonstrate that for GPCR ligands, modifications distal to the this compound core, guided by the scaffold's orienting properties, are crucial for achieving high affinity and selectivity. Bioisosteric replacement of the hydroxyl group can also be a viable strategy to improve pharmacokinetic properties.
Anti-Infective Agents
This compound analogs have also shown promise as anti-infective agents, particularly against Mycobacterium tuberculosis. In a study focused on developing novel anti-tuberculosis therapeutics, a library of piperidinol analogs was synthesized.[8]
The SAR studies revealed that the nature of the substituent on the piperidine nitrogen and the aryl group at the 4-position of the piperidine ring were critical for anti-tuberculosis activity. Specifically, compounds with a (R)-3-(4-chlorophenoxy)-2-hydroxypropyl group on the piperidine nitrogen and a 4-chloro-3-(trifluoromethyl)phenyl group at the 4-position of the piperidin-4-ol scaffold demonstrated good activity.[8] Although this study focused on piperidin-4-ol, the principles of N-substitution are applicable to this compound analogs.
| Target | Scaffold | Key Modifications | Effect on Activity (MIC) | Reference |
| M. tuberculosis | Piperidin-4-ol | N-substitution with (R)-3-aryloxy-2-hydroxypropyl groups. | Electron-withdrawing groups on the aryloxy moiety generally led to improved activity. | [8] |
| MenA (Mtb) | Piperidine derivatives | N- and 4-substitutions on the piperidine ring. | Optimization of these positions led to improved physicochemical properties while retaining anti-TB potency. | [9] |
For anti-infective agents, the SAR often points towards the importance of lipophilic and electronically diverse substituents on the piperidine nitrogen to enhance cell penetration and target engagement.
Experimental Protocols
Synthesis of N-Aryl-(R)-piperidin-3-ol Analogs via Suzuki Coupling
This protocol describes a general method for the synthesis of N-aryl-(R)-piperidin-3-ol analogs, a common structural motif in kinase inhibitors. The Suzuki-Miyaura cross-coupling reaction is a powerful tool for forming C-N bonds.[5][10]
Materials:
-
This compound
-
Aryl bromide or iodide
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃)
-
Phosphine ligand (e.g., BINAP, Xantphos)
-
Base (e.g., Cs₂CO₃, K₃PO₄)
-
Anhydrous solvent (e.g., toluene, dioxane)
Procedure:
-
To a dry reaction flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 eq), aryl halide (1.1 eq), palladium catalyst (0.02-0.05 eq), phosphine ligand (0.04-0.10 eq), and base (2.0 eq).
-
Add anhydrous solvent to the flask.
-
Heat the reaction mixture to 80-110 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and filter through a pad of celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-aryl-(R)-piperidin-3-ol analog.
Causality Behind Experimental Choices: The choice of palladium catalyst and ligand is crucial for the efficiency of the Suzuki coupling reaction. Electron-rich and bulky phosphine ligands often improve the catalytic activity for C-N bond formation. The base is required to activate the piperidine nitrogen for the coupling reaction. Anhydrous conditions are necessary to prevent the deactivation of the catalyst.
In Vitro Kinase Inhibitor IC50 Determination
This protocol outlines a general method for determining the half-maximal inhibitory concentration (IC₅₀) of a compound against a specific kinase using a luminescence-based assay.[11][12]
Materials:
-
Recombinant kinase
-
Kinase substrate (peptide or protein)
-
ATP
-
Kinase assay buffer
-
Test compound (dissolved in DMSO)
-
Luminescent kinase assay kit (e.g., ADP-Glo™)
-
White, opaque 384-well plates
-
Plate reader with luminescence detection capabilities
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a 384-well plate, add the kinase, substrate, and assay buffer.
-
Add the serially diluted test compound to the wells. Include a positive control (no inhibitor) and a negative control (no kinase).
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at the optimal temperature for the kinase (usually 30 °C) for a predetermined time.
-
Stop the kinase reaction and measure the amount of ADP produced using the luminescent assay kit according to the manufacturer's instructions.
-
Measure the luminescence signal using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the controls.
-
Determine the IC₅₀ value by fitting the data to a four-parameter logistic dose-response curve using appropriate software (e.g., GraphPad Prism).
Self-Validating System: The inclusion of positive and negative controls in every assay plate is essential for validating the results. The positive control ensures that the kinase is active, while the negative control establishes the baseline signal. The Z'-factor is often calculated to assess the quality and robustness of the assay.
Visualizations
SAR Trends of this compound Analogs
Caption: Key SAR trends for this compound analogs.
General Synthetic Workflow for N-Substituted this compound Analogs
References
- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. researchgate.net [researchgate.net]
- 5. Expedient synthesis of α-heteroaryl piperidines using a Pd-catalyzed Suzuki cross-coupling-reduction sequence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. II. SAR studies of pyridyl-piperazinyl-piperidine derivatives as CXCR3 chemokine antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery, Synthesis, and Biological Evaluation of Piperidinol analogs With Anti-tuberculosis Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. assayquant.com [assayquant.com]
- 12. benchchem.com [benchchem.com]
A Comparative Guide to the Synthetic Efficiency of Routes to (R)-piperidin-3-ol
(R)-piperidin-3-ol is a valuable chiral building block in the synthesis of numerous pharmaceutical agents. Its stereocenter plays a crucial role in the biological activity of the final drug molecule, making enantiomerically pure this compound a highly sought-after intermediate. This guide provides a comparative analysis of the most common and effective synthetic strategies to obtain this compound, offering insights into their efficiency, scalability, and underlying chemical principles to aid researchers in selecting the optimal route for their specific needs.
Introduction to Synthetic Strategies
The synthesis of enantiomerically pure compounds like this compound generally falls into three main categories: the use of biocatalysis for asymmetric synthesis, the resolution of a racemic mixture, and the utilization of the "chiral pool" - readily available chiral molecules from nature. A fourth category, chemical asymmetric catalysis, has also emerged as a powerful tool. In this guide, we will delve into these strategies, presenting experimental data and protocols to offer a comprehensive comparison.
Biocatalytic Asymmetric Reduction of N-protected-3-piperidone
Biocatalysis has become an increasingly attractive method for the synthesis of chiral molecules due to its high selectivity, mild reaction conditions, and environmentally friendly nature. The most common biocatalytic approach to this compound involves the asymmetric reduction of a prochiral ketone, typically N-Boc-3-piperidone, using a ketoreductase (KRED) or a whole-cell system.
The key to this approach is the selection of an appropriate enzyme that exhibits high enantioselectivity for the desired (R)-enantiomer. While many commercially available KREDs show a preference for the (S)-enantiomer, screening of enzyme libraries and microbial cultures has identified several that are (R)-selective.[1] These enzymes utilize a cofactor, typically NADPH or NADH, which is regenerated in situ using a sacrificial substrate like isopropanol or glucose, catalyzed by a second enzyme such as a glucose dehydrogenase (GDH).
The efficiency of this method is notable for its high enantiomeric excess (e.e.), often exceeding 99%, and high yields. The reaction conditions are generally mild, proceeding at or near room temperature and atmospheric pressure in aqueous buffer systems.
Experimental Protocol: Enzymatic Asymmetric Reduction
This protocol is a representative example for the screening and small-scale synthesis of (R)-N-Boc-3-hydroxypiperidine.
Materials:
-
N-Boc-3-piperidone
-
(R)-selective Ketoreductase (KRED)
-
NADP+ or NAD+
-
Glucose Dehydrogenase (GDH)
-
D-Glucose
-
Potassium phosphate buffer (0.1 M, pH 7.0)
-
Ethyl acetate
-
Anhydrous sodium sulfate
Procedure:
-
In a temperature-controlled vessel, prepare a solution of potassium phosphate buffer.
-
To the buffer, add N-Boc-3-piperidone, D-glucose, and the cofactor (NADP+ or NAD+).
-
Initiate the reaction by adding the (R)-selective KRED and GDH.
-
Maintain the reaction mixture at a constant temperature (typically 25-30 °C) with gentle stirring.
-
Monitor the progress of the reaction by TLC or HPLC.
-
Upon completion, extract the product with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude (R)-N-Boc-3-hydroxypiperidine.
-
Purify the product by column chromatography if necessary.
Resolution of Racemic 3-Hydroxypiperidine Derivatives
Resolution of a racemic mixture is a classical and still widely used method for obtaining enantiomerically pure compounds. This can be achieved through chemical or enzymatic means.
Enzymatic Kinetic Resolution
Enzymatic kinetic resolution utilizes the ability of enzymes, typically lipases, to selectively acylate one enantiomer of a racemic alcohol at a much faster rate than the other. This results in a mixture of an enantioenriched ester and the unreacted, enantioenriched alcohol, which can then be separated.
A notable example is the lipase-catalyzed resolution of racemic N-methyl-3-hydroxypiperidine. Using a lipase from Candida antarctica (CAL-B), the (S)-enantiomer is preferentially acylated, leaving the desired (R)-N-methyl-3-hydroxypiperidine in high enantiomeric excess.[2] The primary drawback of kinetic resolution is the theoretical maximum yield of 50% for the desired enantiomer. However, the unreacted enantiomer can often be racemized and recycled to improve the overall process efficiency.
Experimental Protocol: Lipase-Catalyzed Kinetic Resolution
This protocol describes the kinetic resolution of racemic N-methyl-3-hydroxypiperidine.
Materials:
-
Racemic N-methyl-3-hydroxypiperidine
-
Immobilized Candida antarctica lipase B (e.g., Novozym 435)
-
Acyl donor (e.g., vinyl acetate)
-
Anhydrous organic solvent (e.g., toluene)
-
Silica gel for column chromatography
Procedure:
-
Dissolve racemic N-methyl-3-hydroxypiperidine in the anhydrous organic solvent.
-
Add the immobilized lipase and the acyl donor to the solution.
-
Stir the mixture at a controlled temperature (e.g., 40 °C).
-
Monitor the reaction progress by chiral HPLC or GC to determine the conversion and enantiomeric excess of the unreacted alcohol.
-
When the desired e.e. of the (R)-alcohol is reached (typically at around 50% conversion), stop the reaction by filtering off the enzyme.
-
Concentrate the filtrate under reduced pressure.
-
Separate the (R)-N-methyl-3-hydroxypiperidine from the acylated (S)-enantiomer by column chromatography.
Classical Chemical Resolution
Classical resolution involves the formation of diastereomeric salts by reacting the racemic base with a chiral acid. The resulting diastereomers have different physical properties, such as solubility, allowing for their separation by fractional crystallization. For the synthesis of this compound, a chiral resolving agent such as D-tartaric acid or a derivative can be used. After separation of the diastereomeric salt containing the (R)-enantiomer, the pure enantiomer is liberated by treatment with a base. This method can be effective but is often laborious and may require multiple recrystallizations to achieve high enantiomeric purity, with the yield being inherently limited to a maximum of 50%.
Synthesis from the Chiral Pool
The "chiral pool" refers to the collection of readily available, inexpensive, and enantiomerically pure natural products. Amino acids are a common starting point for the synthesis of chiral nitrogen-containing heterocycles. For the synthesis of this compound, D-glutamic acid is a suitable chiral precursor.
The synthesis involves a multi-step sequence, typically starting with the protection of the amino group and reduction of the carboxylic acid moieties to alcohols. The resulting diol is then converted into a species with two leaving groups, such as a ditosylate, which can undergo intramolecular cyclization with a nitrogen source to form the piperidine ring. A final deprotection step yields the target molecule. While this approach guarantees the desired stereochemistry, it often involves multiple synthetic steps, which can lower the overall yield.[3][4]
Experimental Workflow: Synthesis from D-Glutamic Acid
Figure 1. Synthetic pathway from D-Glutamic Acid.
Asymmetric Hydrogenation of Pyridine Derivatives
Catalytic asymmetric hydrogenation is a powerful method for the synthesis of chiral compounds. For the synthesis of chiral piperidines, the direct asymmetric hydrogenation of pyridine is challenging due to the aromaticity of the substrate. However, the hydrogenation of activated pyridine derivatives, such as pyridinium salts, has been successfully achieved with high enantioselectivity using chiral iridium or ruthenium catalysts.[5][6][7]
This approach typically involves the N-alkylation of a substituted pyridine to form a pyridinium salt, which is then hydrogenated in the presence of a chiral transition metal catalyst. While this method can provide access to a wide range of chiral piperidines, it is not a direct synthesis of this compound and would require the use of a 3-hydroxypyridine derivative and subsequent deprotection steps. The catalysts and ligands can be expensive, and optimization of the reaction conditions is often required.
Comparison of Synthetic Routes
| Route | Key Reagents/Catalysts | Typical Yield | Typical e.e. | Advantages | Disadvantages |
| Biocatalytic Asymmetric Reduction | (R)-selective Ketoreductase, NADPH/NADH, GDH | >90% | >99% | High selectivity and yield, mild conditions, environmentally friendly. | Requires screening for suitable (R)-selective enzymes. |
| Enzymatic Kinetic Resolution | Lipase (e.g., CAL-B), Acyl donor | <50% (per cycle) | >98% | High enantioselectivity, mild conditions. | Theoretical max yield of 50%, requires separation of product and unreacted substrate. |
| Chemical Resolution | Chiral resolving agent (e.g., D-tartaric acid) | <50% | Variable, can be >99% with optimization | Well-established technique. | Often requires multiple recrystallizations, laborious, max yield of 50%. |
| Chiral Pool Synthesis | D-Glutamic acid, protecting groups, reducing agents | 40-60% (overall) | >99% | Absolute stereochemistry is pre-defined. | Multi-step synthesis can lead to lower overall yields. |
| Asymmetric Hydrogenation | Chiral Ir or Ru catalyst, H₂ | 70-95% | >95% | High efficiency and enantioselectivity for a range of substrates. | Indirect route, requires precursor synthesis and deprotection, expensive catalysts. |
Conclusion
The choice of synthetic route to this compound depends heavily on the specific requirements of the researcher, including scale, cost, available equipment, and desired purity.
-
For high enantiopurity and yield on a potentially large scale , biocatalytic asymmetric reduction stands out as a superior method, provided a suitable (R)-selective ketoreductase is available. Its green credentials and mild reaction conditions are also significant advantages.
-
Enzymatic kinetic resolution offers a practical alternative when a direct asymmetric route is not feasible. While the yield is inherently limited, the high enantioselectivity and mild conditions make it an attractive option, especially if the undesired enantiomer can be racemized and recycled.
-
Chiral pool synthesis provides a reliable, albeit often longer, route to the target molecule with a defined absolute stereochemistry. It is a good choice when the multi-step nature of the synthesis is not a major drawback.
-
Asymmetric hydrogenation of pyridine derivatives represents a powerful and versatile methodology for the synthesis of chiral piperidines in general. While not a direct route to this compound, it is a valuable tool for accessing a wide variety of substituted piperidines with high enantiopurity.
Ultimately, a thorough evaluation of these factors will guide the synthetic chemist to the most efficient and practical route for the synthesis of the valuable chiral building block, this compound.
References
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. Preparation Of Chiral N Boc 3 Hydroxypiperidine [quickcompany.in]
- 3. CN103864674A - Method for preparing (R)-3-amino piperidine hydrochloride - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Asymmetric Ruthenium-Catalyzed Hydrogenation of Terpyridine-Type N-Heteroarenes: Direct Access to Chiral Tridentate Nitrogen Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
A Senior Application Scientist's Guide to Validating the Binding Mode of (R)-piperidin-3-ol Derivatives
In the landscape of modern drug discovery, the precise understanding of how a ligand engages its target protein is paramount. For promising scaffolds like (R)-piperidin-3-ol derivatives, which are prevalent in a multitude of pharmacologically active agents, validating the binding mode is not merely an academic exercise; it is a critical step that dictates the trajectory of lead optimization and the ultimate success of a therapeutic program. This guide provides researchers, scientists, and drug development professionals with a comprehensive comparison of state-of-the-art techniques to elucidate and validate the binding interactions of this compound derivatives with their protein targets. We will delve into the causality behind experimental choices, present field-proven protocols, and offer a comparative analysis to empower you to make informed decisions in your research.
The Imperative of Binding Mode Validation
The this compound moiety, with its chiral center and hydrogen bond donor/acceptor capabilities, can engage in a variety of specific interactions within a protein's binding pocket. A definitive understanding of this binding mode—the precise orientation and conformation of the ligand and the key interacting residues of the protein—is the bedrock of structure-based drug design. It allows for the rational design of analogs with improved potency, selectivity, and pharmacokinetic properties. Conversely, an unvalidated or incorrectly assumed binding mode can lead to costly and time-consuming detours in the drug discovery pipeline.
This guide will navigate through a multi-faceted approach, combining high-resolution structural biology techniques, biophysical methods to quantify binding energetics and kinetics, and in-cellulo assays to confirm target engagement in a physiological context. We will also explore the synergistic role of computational methods in generating and refining binding hypotheses.
A Comparative Overview of Key Validation Techniques
The selection of an appropriate technique for binding mode validation depends on several factors, including the nature of the protein target, the affinity of the ligand, and the specific questions being addressed. The following table provides a high-level comparison of the most salient methods.
| Technique | Information Provided | Throughput | Key Strengths | Major Limitations |
| X-ray Crystallography | High-resolution 3D structure of the protein-ligand complex, precise binding pose, and interacting residues.[1][2] | Low | The "gold standard" for atomic-level detail of binding interactions.[1] | Requires well-diffracting crystals, which can be challenging to obtain; the crystal structure may not fully represent the solution-state dynamics. |
| Cryo-Electron Microscopy (Cryo-EM) | Near-atomic resolution 3D structure, particularly for large proteins and complexes.[3] | Low to Medium | Applicable to large and flexible proteins that are difficult to crystallize. | Resolution may be lower than X-ray crystallography for smaller proteins; requires specialized equipment. |
| NMR Spectroscopy | Information on ligand binding site, conformation of the bound ligand, and protein dynamics in solution.[1][4][5] | Low to Medium | Provides information on binding in solution; can detect weak interactions.[4][6] | Requires larger amounts of isotopically labeled protein; challenging for large proteins. |
| Surface Plasmon Resonance (SPR) | Real-time binding kinetics (k_on, k_off) and affinity (K_D).[7][8][9] | Medium to High | Label-free and provides detailed kinetic information.[7][8] | Requires immobilization of the protein, which can affect its activity; mass-dependent signal can be challenging for small molecules.[10][11] |
| Isothermal Titration Calorimetry (ITC) | Complete thermodynamic profile of binding (K_D, ΔH, ΔS, and stoichiometry).[12][13][14][15] | Low to Medium | Label-free, in-solution measurement providing a complete thermodynamic signature of the interaction.[14][15] | Requires relatively large amounts of protein and ligand; sensitive to buffer mismatches.[14] |
| Cellular Thermal Shift Assay (CETSA) | Confirmation of target engagement in a cellular environment.[16][17][18][19] | High | Measures direct binding to the target in live cells, providing physiological relevance.[16][17][20] | Does not provide structural information on the binding mode; requires a specific antibody for detection. |
| Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS) | Identification of ligand binding sites by measuring changes in solvent accessibility of the protein backbone.[21][22][23] | Medium | Requires small amounts of protein; provides information on conformational changes upon binding.[22] | Resolution is typically at the peptide level, not atomic.[21] |
| Site-Directed Mutagenesis | Validation of key interacting residues predicted by structural or computational models.[24][25][26] | Low | Directly probes the energetic contribution of individual amino acids to the binding interaction.[24][25] | Can sometimes lead to global protein misfolding; interpretation can be complex. |
| Molecular Docking & MD Simulations | Predicted binding pose and estimation of binding affinity.[27][28][29][30] | High | Rapidly generates binding hypotheses to guide experimental work.[27][31] | Accuracy is dependent on the scoring function and force field; requires experimental validation.[27] |
In-Depth Methodologies and Experimental Protocols
The Atomic-Level Precision of X-ray Crystallography
Causality: To unequivocally determine the binding mode, we need to visualize the protein-ligand complex at an atomic resolution. X-ray crystallography provides this by determining the three-dimensional arrangement of atoms in a protein crystal.[1][2] For this compound derivatives, this technique can reveal the precise hydrogen bonding network, hydrophobic interactions, and the conformation of the piperidine ring within the binding site.
Experimental Protocol: Co-crystallization
-
Protein Purification and Crystallization Screening:
-
Express and purify the target protein to >95% homogeneity.
-
Screen for initial crystallization conditions using commercially available screens (e.g., Hampton Research, Qiagen) and vapor diffusion methods (sitting or hanging drop).
-
-
Co-crystallization:
-
Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., DMSO).
-
Add the compound to the purified protein solution at a 5-10 fold molar excess.
-
Incubate the protein-ligand mixture on ice for at least one hour.
-
Set up crystallization trials with the protein-ligand complex under the previously identified initial hit conditions.
-
-
Crystal Optimization and Soaking (Alternative):
-
If co-crystallization is unsuccessful, grow apo-protein crystals first.
-
Prepare a solution of the compound in a cryo-protectant-compatible buffer.
-
Soak the apo-crystals in this solution for a defined period (minutes to hours).
-
-
Data Collection and Structure Determination:
-
Mount a single, well-formed crystal and collect X-ray diffraction data at a synchrotron source.[32]
-
Process the diffraction data to determine the unit cell parameters and space group.[32]
-
Solve the structure using molecular replacement if a homologous structure is available.
-
Refine the atomic coordinates against the experimental data, including the modeling of the this compound derivative into the electron density map.[32]
-
dot graph TD { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; A[Purified Protein] --> B{Crystallization Screening}; B --> C[Apo Crystals]; D[Compound] --> E{Co-crystallization}; A --> E; C --> F{Soaking}; D --> F; E --> G[Protein-Ligand Crystals]; F --> G; G --> H[X-ray Diffraction Data Collection]; H --> I[Structure Solution & Refinement]; I --> J[Validated Binding Mode]; } caption { label="Figure 1: X-ray Crystallography Workflow for Binding Mode Validation."; fontsize=12; } enddot Caption: X-ray Crystallography Workflow for Binding Mode Validation.
Quantifying Binding Affinity and Kinetics with Surface Plasmon Resonance (SPR)
Causality: While crystallography provides a static picture, SPR offers dynamic insights into the binding event in real-time.[7][8] It measures the association (k_on) and dissociation (k_off) rates, from which the equilibrium dissociation constant (K_D) is calculated. This is crucial for structure-activity relationship (SAR) studies, allowing for the quantitative comparison of analogs.
Experimental Protocol: Small Molecule-Protein Interaction Analysis
-
Protein Immobilization:
-
Immobilize the purified target protein onto a sensor chip (e.g., CM5 chip via amine coupling). The protein should be in a buffer with a pH below its isoelectric point to facilitate coupling.[7]
-
Activate the carboxymethylated dextran surface with a mixture of EDC and NHS.
-
Inject the protein solution to allow for covalent linkage.
-
Deactivate any remaining active esters with ethanolamine.
-
-
Analyte Injection and Data Acquisition:
-
Prepare a dilution series of the this compound derivative in running buffer. It is critical that the DMSO concentration is matched across all samples to minimize bulk refractive index effects.[9]
-
Inject the compound dilutions over the immobilized protein surface, followed by a dissociation phase with running buffer.
-
A reference flow cell (without immobilized protein or with an irrelevant protein) should be used to subtract non-specific binding and bulk refractive index changes.
-
-
Data Analysis:
-
Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to extract k_on, k_off, and K_D values.
-
dot graph TD { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; A[Immobilized Protein on Sensor Chip] --> B{Analyte (Ligand) Injection}; B --> C[Association Phase]; C --> D{Buffer Flow}; D --> E[Dissociation Phase]; E --> F[Sensorgram Generation]; F --> G{Data Fitting & Analysis}; G --> H[k_on, k_off, K_D]; } caption { label="Figure 2: Surface Plasmon Resonance (SPR) Experimental Workflow."; fontsize=12; } enddot Caption: Surface Plasmon Resonance (SPR) Experimental Workflow.
Confirming Target Engagement in a Cellular Context with CETSA
Causality: Biophysical and structural methods are typically performed with purified proteins in vitro. To ensure that the this compound derivative engages its intended target within the complex milieu of a living cell, the Cellular Thermal Shift Assay (CETSA) is an invaluable tool.[16][17][18][19] The principle is that ligand binding stabilizes the target protein, leading to an increase in its melting temperature.[18]
Experimental Protocol: Microplate-based CETSA
-
Cell Treatment:
-
Plate cells in a multi-well plate and grow to the desired confluency.
-
Treat the cells with various concentrations of the this compound derivative or a vehicle control (e.g., DMSO) for a defined period.
-
-
Thermal Challenge:
-
Heat the plate in a PCR machine or a dedicated instrument across a range of temperatures to induce thermal denaturation of proteins.[18]
-
-
Cell Lysis and Protein Quantification:
-
Lyse the cells to release the soluble proteins.
-
Separate the soluble fraction (containing non-denatured proteins) from the aggregated, denatured proteins by centrifugation.
-
Quantify the amount of the target protein remaining in the soluble fraction using a specific detection method, such as Western blotting, ELISA, or mass spectrometry.[17][20]
-
-
Data Analysis:
-
Plot the amount of soluble target protein as a function of temperature for both the treated and vehicle control samples.
-
A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
-
dot graph TD { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; A[Live Cells] --> B{Compound Treatment}; B --> C{Thermal Challenge}; C --> D{Cell Lysis}; D --> E{Separation of Soluble & Aggregated Proteins}; E --> F{Quantification of Soluble Target Protein}; F --> G[CETSA Melt Curve]; G --> H{Target Engagement Confirmation}; } caption { label="Figure 3: Cellular Thermal Shift Assay (CETSA) Workflow."; fontsize=12; } enddot Caption: Cellular Thermal Shift Assay (CETSA) Workflow.
The Synergistic Role of Computational Modeling
Computational methods, such as molecular docking and molecular dynamics (MD) simulations, are powerful tools for generating and refining binding hypotheses.[27][33][34]
-
Molecular Docking: This technique predicts the preferred orientation of a ligand within a protein's binding site. For this compound derivatives, docking can help to quickly assess potential binding modes and prioritize compounds for experimental validation.[27][35][36]
-
Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of the protein-ligand complex over time.[37] This can help to assess the stability of a predicted binding pose and identify key dynamic interactions that may not be apparent from a static crystal structure.
It is crucial to emphasize that computational predictions must be validated by experimental data. The most robust approach involves an iterative cycle of computational modeling and experimental testing.
Conclusion: An Integrated Approach for Confident Validation
Validating the binding mode of this compound derivatives is a multi-step process that requires the thoughtful application of complementary techniques. A high-resolution crystal structure provides the foundational atomic details of the interaction. Biophysical methods like SPR and ITC quantify the energetics and kinetics of binding, which are essential for SAR. In-cellulo assays such as CETSA confirm that the compound engages its target in a physiological environment. Finally, computational modeling serves as a powerful predictive and interpretive tool throughout the process. By integrating these diverse methodologies, researchers can build a comprehensive and validated understanding of the protein-ligand interaction, paving the way for the successful development of novel therapeutics.
References
- 1. drughunter.com [drughunter.com]
- 2. X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Insights into Protein–Ligand Interactions: Mechanisms, Models, and Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Application of NMR and Molecular Docking in Structure-based Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Binding site identification and structure determination of protein-ligand complexes by NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Analyzing Protein–Ligand Interactions by Dynamic NMR Spectroscopy | Springer Nature Experiments [experiments.springernature.com]
- 7. Characterization of Small Molecule–Protein Interactions Using SPR Method | Springer Nature Experiments [experiments.springernature.com]
- 8. Characterization of Small Molecule-Protein Interactions Using SPR Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Protein-Small Molecule Biomolecular Interactions – a Retrospective [reichertspr.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. A surface plasmon resonance-based assay for small molecule inhibitors of human cyclophilin A - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Analysis of Aptamer-Small Molecule Binding Interactions Using Isothermal Titration Calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Isothermal titration calorimetry - Wikipedia [en.wikipedia.org]
- 14. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 15. Isothermal Titration Calorimetry | Biomolecular Interactions Analysis | Malvern Panalytical [malvernpanalytical.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout. [publications.scilifelab.se]
- 18. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. biorxiv.org [biorxiv.org]
- 20. pubs.acs.org [pubs.acs.org]
- 21. creative-biolabs.com [creative-biolabs.com]
- 22. rapidnovor.com [rapidnovor.com]
- 23. Frontiers | Hydrogen deuterium exchange and other mass spectrometry- based approaches for epitope mapping [frontiersin.org]
- 24. How Is Site-Directed Mutagenesis Used in Protein Engineering? [synapse.patsnap.com]
- 25. Identification of a new nucleotide binding site by structural alignment and site directed mutagenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Site-directed mutagenesis - Wikipedia [en.wikipedia.org]
- 27. hilarispublisher.com [hilarispublisher.com]
- 28. researchgate.net [researchgate.net]
- 29. Computational Design of Ligand Binding Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. researchgate.net [researchgate.net]
- 31. Docking strategies for predicting protein-ligand interactions and their application to structure-based drug design - PMC [pmc.ncbi.nlm.nih.gov]
- 32. benchchem.com [benchchem.com]
- 33. Design, Synthesis, Molecular Docking, and Molecular Dynamics Simulation Studies of Novel 3-Hydroxypyridine-4-one Derivatives as Potential Acetylcholinesterase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 34. researchgate.net [researchgate.net]
- 35. (PDF) Molecular Docking and Molecular Dynamic Studies of [research.amanote.com]
- 36. Molecular docking, dynamics simulations and 3D-QSAR modeling of arylpiperazine derivatives of 3,5-dioxo-(2H,4H)-1,2,4-triazine as 5-HT1AR agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 37. mdpi.com [mdpi.com]
The Evolving Landscape of Kinase Inhibitor Selectivity: A Comparative Analysis of Crizotinib and Lorlatinib
A Technical Guide for Researchers and Drug Development Professionals
In the realm of targeted cancer therapy, the development of small molecule kinase inhibitors has revolutionized treatment paradigms. A key structural motif frequently employed in the design of these inhibitors is the piperidine scaffold, prized for its ability to confer favorable physicochemical properties and facilitate high-affinity interactions with target kinases. This guide provides an in-depth comparative analysis of the cross-reactivity profiles of two clinically significant anaplastic lymphoma kinase (ALK) inhibitors, Crizotinib and its next-generation successor, Lorlatinib, both of which feature a core structure derived from piperidine-related precursors.
This analysis will delve into the nuances of their selectivity, the structural determinants of their off-target interactions, and the experimental methodologies used to characterize their binding profiles. By examining these two drugs, we aim to provide a framework for understanding the critical role of cross-reactivity profiling in the development of safer and more effective kinase inhibitors.
The Piperidine Scaffold: A Privileged Structure in Kinase Inhibitor Design
The piperidine ring, a saturated six-membered heterocycle containing a nitrogen atom, is a cornerstone in medicinal chemistry.[1][2] Its conformational flexibility allows for the precise spatial orientation of substituents, enabling optimal interactions with the complex three-dimensional landscape of a kinase's ATP-binding pocket. The introduction of chiral centers, such as in (R)-piperidin-3-ol, further enhances the ability to fine-tune binding affinity and selectivity. This strategic use of the piperidine scaffold is exemplified in the structures of Crizotinib and Lorlatinib, where it serves as a central hub connecting the key pharmacophoric elements responsible for their potent ALK inhibition.
A Tale of Two Inhibitors: Crizotinib and Lorlatinib
Crizotinib was the first-in-class ALK inhibitor to receive regulatory approval for the treatment of ALK-positive non-small cell lung cancer (NSCLC).[3] While a groundbreaking therapy, the emergence of resistance, often through mutations in the ALK kinase domain, and its limited efficacy against brain metastases necessitated the development of next-generation inhibitors.[4]
Lorlatinib, a third-generation ALK inhibitor, was specifically designed to overcome these limitations.[4][5] Its macrocyclic structure and ability to penetrate the blood-brain barrier have demonstrated significant clinical advantages. A critical aspect of the evolution from Crizotinib to Lorlatinib lies in their differing selectivity profiles, which have profound implications for their therapeutic window and adverse effect profiles.
Comparative Cross-Reactivity Profiling
The selectivity of a kinase inhibitor is a crucial determinant of its safety and efficacy. Off-target interactions can lead to unforeseen toxicities or, in some cases, beneficial polypharmacology. Comprehensive cross-reactivity profiling is therefore an indispensable component of the drug discovery and development process.
Crizotinib: A Multi-Targeted Kinase Inhibitor
Crizotinib is known to be a multi-targeted kinase inhibitor, with potent activity against ALK, MET, and ROS1. Its broader kinase inhibition profile is evident from extensive kinome scanning studies. The following table summarizes the binding affinities of Crizotinib against a selection of on- and off-target kinases, as determined by the KINOMEscan™ assay. Lower Kd values indicate stronger binding.
| Kinase Target | Kd (nM) | Primary Target/Off-Target |
| ALK | < 3.0 | Primary Target |
| MET | < 3.0 | Primary Target |
| ROS1 | < 3.0 | Primary Target |
| AXL | 3.2 | Off-Target |
| TYRO3 | 4.3 | Off-Target |
| MER | 5.3 | Off-Target |
| FLT3 | 16 | Off-Target |
| TRKA | 24 | Off-Target |
| TRKB | 27 | Off-Target |
| TRKC | 38 | Off-Target |
| LCK | 130 | Off-Target |
| SRC | > 1000 | Off-Target |
Data sourced from publicly available KINOMEscan™ datasets.
As the data illustrates, Crizotinib exhibits potent, low nanomolar affinity for its intended targets. However, it also demonstrates significant binding to several other kinases, including the TAM family (TYRO3, AXL, MER) and the TRK family of neurotrophin receptors. These off-target interactions are believed to contribute to some of the observed side effects of Crizotinib treatment.
Lorlatinib: A More Selective Profile with Potent On-Target Activity
The following table provides a qualitative summary of Lorlatinib's selectivity based on available literature.
| Kinase Target | Activity/Selectivity | Primary Target/Off-Target |
| ALK (and mutants) | Potent Inhibition | Primary Target |
| ROS1 | Potent Inhibition | Primary Target |
| TRKB | Known Off-Target | Off-Target |
| Other Kinases | Generally High Selectivity | Off-Target |
The improved selectivity of Lorlatinib is a direct result of its unique macrocyclic structure, which imposes conformational constraints that favor binding to the ALK kinase domain while disfavoring interactions with many other kinases. However, it is important to note that even highly selective inhibitors can have off-target effects. For instance, inhibition of TRKB by Lorlatinib has been associated with neurologic adverse events.
Structure-Activity Relationship and Selectivity
The evolution from the more promiscuous profile of Crizotinib to the more selective profile of Lorlatinib can be understood by examining their chemical structures.
Caption: Structural evolution from Crizotinib to Lorlatinib.
Crizotinib's relatively flexible, open-chain structure allows it to adapt to the ATP-binding sites of multiple kinases. In contrast, Lorlatinib's macrocyclic design pre-organizes the key binding motifs into a conformation that is highly complementary to the ALK active site. This structural rigidity significantly penalizes binding to many off-target kinases, thus enhancing its selectivity.
Experimental Methodologies for Cross-Reactivity Profiling
A robust assessment of a compound's selectivity requires a multi-faceted experimental approach. The following outlines a typical workflow for comprehensive cross-reactivity profiling.
Caption: A typical workflow for cross-reactivity profiling.
Step-by-Step Protocol: KINOMEscan™ Profiling
The KINOMEscan™ platform from DiscoveX (now part of Eurofins) is a widely used method for assessing kinase inhibitor selectivity. The following provides a generalized protocol.
-
Compound Preparation: The test compound is serially diluted to a range of concentrations, typically in DMSO.
-
Binding Assay:
-
A DNA-tagged kinase is mixed with the test compound.
-
This mixture is added to a well containing an immobilized, broadly selective kinase inhibitor.
-
The test compound and the immobilized inhibitor compete for binding to the kinase.
-
-
Quantification:
-
After an incubation period, unbound kinase is washed away.
-
The amount of DNA-tagged kinase remaining bound to the immobilized inhibitor is quantified using qPCR.
-
A low qPCR signal indicates that the test compound has outcompeted the immobilized inhibitor, signifying strong binding.
-
-
Data Analysis:
-
The results are typically expressed as a percentage of control or as a dissociation constant (Kd).
-
Plotting the data across a large panel of kinases provides a comprehensive cross-reactivity profile.
-
Conclusion
The comparative analysis of Crizotinib and Lorlatinib underscores the critical importance of cross-reactivity profiling in modern drug discovery. The evolution from a multi-targeted inhibitor to a more selective agent highlights the power of structure-based drug design in optimizing both on-target potency and the overall safety profile. While the piperidine scaffold remains a valuable tool in the medicinal chemist's arsenal, this case study demonstrates that subtle modifications to the overall molecular architecture can have profound effects on selectivity. As our understanding of the human kinome continues to expand, the systematic and thorough evaluation of off-target interactions will remain paramount in the development of the next generation of targeted therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. Lorlatinib in patients with ALK-positive non-small-cell lung cancer: results from a global phase 2 study [pubmed.ncbi.nlm.nih.gov]
- 3. Activity and safety of crizotinib in patients with ALK-positive non-small-cell lung cancer: updated results from a phase 1 study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Crizotinib: A Breakthrough for Targeted Therapies in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. From Development to Place in Therapy of Lorlatinib for the Treatment of ALK and ROS1 Rearranged Non-Small Cell Lung Cancer (NSCLC) - PMC [pmc.ncbi.nlm.nih.gov]
Differentiating the Indistinguishable: A Guide to the Spectroscopic and Crystallographic Comparison of Piperidinol Stereoisomers
For Immediate Publication
Summary: The precise characterization of stereoisomers is a critical chokepoint in modern drug development. Subtle differences in the three-dimensional arrangement of atoms can lead to vastly different pharmacological and toxicological profiles. This guide provides an in-depth, experimentally-grounded comparison of spectroscopic and crystallographic techniques for the unambiguous differentiation of piperidinol stereoisomers, a prevalent scaffold in many pharmaceutical compounds. We will delve into the "why" behind experimental choices, providing researchers, scientists, and drug development professionals with the foundational knowledge to select and execute the most appropriate analytical strategies.
The Imperative of Stereoisomer Resolution in Pharmaceutical Development
The piperidinol moiety is a key pharmacophore, but its inherent chirality, often leading to multiple stereoisomers, presents a significant challenge. Regulatory bodies worldwide now demand the characterization and control of individual stereoisomers in drug substances. This is not merely a procedural hurdle; the tragic case of thalidomide, where one enantiomer was therapeutic while the other was teratogenic, serves as a stark reminder of the profound biological consequences of stereochemistry.[1][2] Therefore, robust and reliable analytical methods are not just beneficial—they are essential for ensuring drug safety and efficacy.
This guide will focus on a representative pair of diastereomers, cis- and trans-4-hydroxy-2-methylpiperidine, to illustrate the power and complementarity of various analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation
NMR spectroscopy is arguably the most powerful tool for determining the relative stereochemistry of diastereomers in solution. The key lies in the analysis of proton-proton (¹H-¹H) coupling constants (J-values) and nuclear Overhauser effects (NOEs).
The Causality Behind the Experiment: J-Coupling and Dihedral Angles
The magnitude of the coupling constant between two vicinal protons is directly related to the dihedral angle between them, as described by the Karplus equation. In piperidine rings, which adopt a chair conformation, axial-axial, axial-equatorial, and equatorial-equatorial protons will have distinct dihedral angles and, consequently, different J-values.[3][4]
Experimental Protocol: ¹H NMR of Piperidinol Diastereomers
-
Sample Preparation: Dissolve 5-10 mg of the piperidinol isomer in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in a standard 5 mm NMR tube.
-
Data Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum on a 400 MHz or higher field spectrometer. Ensure adequate signal-to-noise by adjusting the number of scans.
-
Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction).
-
Analysis: Identify the signals corresponding to the piperidine ring protons. Pay close attention to the multiplicity and coupling constants of the proton at C2 and the protons at C3 and C5.
Interpreting the Data: A Tale of Two Chairs
For the cis-isomer, the methyl group at C2 and the hydroxyl group at C4 will preferentially occupy equatorial positions to minimize steric hindrance. This forces the proton at C2 into an axial position. This axial proton will have one axial-axial coupling and one axial-equatorial coupling to the neighboring protons on C3.
Conversely, in the trans-isomer, one substituent must be axial. The larger methyl group will likely occupy the equatorial position, forcing the hydroxyl group to be axial. This results in the C2 proton being in an equatorial position, leading to two equatorial-axial couplings to the C3 protons.
Table 1: Comparative ¹H NMR Data for cis- and trans-4-hydroxy-2-methylpiperidine
| Parameter | cis-Isomer (Axial H at C2) | trans-Isomer (Equatorial H at C2) | Rationale |
| ¹H Chemical Shift of H at C2 | More upfield (shielded) | More downfield (deshielded) | Axial protons are typically more shielded. |
| J-coupling (H at C2 to H at C3) | One large J-value (~10-13 Hz, axial-axial) and one small J-value (~2-5 Hz, axial-equatorial) | Two small J-values (~2-5 Hz, equatorial-axial) | Dihedral angle dependence of J-coupling. |
The clear difference in the coupling patterns provides a definitive method for assigning the relative stereochemistry.[3][5][6][7]
Vibrational Spectroscopy (IR and VCD): Probing Molecular Bonds and Chirality
While NMR excels at defining connectivity and relative stereochemistry, vibrational spectroscopy provides complementary information about functional groups and, in the case of Vibrational Circular Dichroism (VCD), the absolute configuration of chiral molecules.
Infrared (IR) Spectroscopy: A Fingerprint of Functional Groups
Diastereomers, being different compounds, will have unique IR spectra.[8] While many peaks, such as the C-H stretches, may be similar, the "fingerprint region" (below 1500 cm⁻¹) will show distinct patterns. Furthermore, intramolecular hydrogen bonding can significantly influence the O-H stretching frequency.
In our example, the trans-isomer, with its axial hydroxyl group, may exhibit a different degree of intramolecular hydrogen bonding compared to the equatorial hydroxyl group in the cis-isomer. This can lead to a noticeable shift in the broad O-H stretching band.[9]
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR
-
Sample Preparation: Place a small amount of the solid or liquid piperidinol sample directly onto the ATR crystal.
-
Data Acquisition: Record the spectrum, typically over the range of 4000-400 cm⁻¹.
-
Analysis: Compare the fingerprint regions of the two isomers and note any differences in the O-H stretching frequencies.
Vibrational Circular Dichroism (VCD): Assigning Absolute Configuration
VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.[1][10] This technique is particularly powerful for determining the absolute configuration of enantiomers, which are indistinguishable by NMR and standard IR. The experimental VCD spectrum is compared to a spectrum predicted by density functional theory (DFT) calculations for a known enantiomer. A match confirms the absolute configuration.[11][12][13]
Experimental Workflow: VCD Analysis
Caption: Workflow for absolute configuration determination using VCD.
X-ray Crystallography: The Definitive Solid-State Structure
When a suitable single crystal can be obtained, X-ray crystallography provides an unambiguous determination of the three-dimensional structure, including both relative and absolute stereochemistry.[14][15][16]
The Power of Diffraction
X-ray diffraction relies on the scattering of X-rays by the electron clouds of atoms in a crystalline lattice. The resulting diffraction pattern can be used to calculate the positions of all atoms in the molecule, revealing precise bond lengths, bond angles, and torsional angles. For chiral molecules crystallizing in a non-centrosymmetric space group, anomalous dispersion effects can be used to determine the absolute configuration.[2]
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystallization: Grow single crystals of the piperidinol stereoisomer. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).
-
Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data.
-
Structure Solution and Refinement: Process the data and solve the crystal structure using specialized software. The refinement process optimizes the atomic positions to best fit the experimental data.[17]
Comparative Crystallographic Data
Table 2: Hypothetical Comparative Crystallographic Data
| Parameter | cis-Isomer | trans-Isomer | Significance |
| Crystal System | Monoclinic | Orthorhombic | Reflects different packing arrangements. |
| Space Group | P2₁/c | P2₁2₁2₁ | The trans-isomer crystallized in a chiral space group. |
| Piperidine Ring Conformation | Chair | Twisted Chair | The axial substituent in the trans-isomer can distort the ring. |
| C2-C3-C4-C5 Torsion Angle | ~55° | ~45° | Quantifies the difference in ring puckering. |
| Flack Parameter | N/A | 0.02(3) | A value close to zero confirms the absolute configuration. |
The crystallographic data not only confirms the stereochemistry but also provides valuable insights into intermolecular interactions, such as hydrogen bonding networks, which can influence physical properties like melting point and solubility.[18]
Mass Spectrometry: A Note on Differentiation
Standard mass spectrometry (MS) techniques that rely on electron ionization (EI) or electrospray ionization (ESI) are generally unable to distinguish between stereoisomers because they have the same mass-to-charge ratio.[19][20][21] However, tandem MS (MS/MS) can sometimes reveal subtle differences in fragmentation patterns due to the different steric environments of the precursor ions.[20][22] Chiral chromatography coupled with mass spectrometry (LC-MS) is a powerful method for separating and identifying stereoisomers.[21][23]
Conclusion: An Integrated Approach for Unambiguous Characterization
No single technique tells the whole story. A robust characterization of piperidinol stereoisomers relies on an integrated approach, leveraging the strengths of each method. NMR provides the foundational information on relative stereochemistry in solution. Vibrational spectroscopy offers a rapid means of differentiation and, with VCD, a path to absolute configuration. When single crystals are available, X-ray crystallography delivers the ultimate, unambiguous structural proof. By understanding the principles and experimental nuances of these techniques, researchers can confidently navigate the complexities of stereoisomerism in drug development, ensuring the safety, quality, and efficacy of next-generation therapeutics.
References
- 1. americanlaboratory.com [americanlaboratory.com]
- 2. mdpi.com [mdpi.com]
- 3. ORGANIC SPECTROSCOPY INTERNATIONAL: CIS TRANS ISOMERS AND NMR [orgspectroscopyint.blogspot.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 13C nuclear magnetic resonance study of the cis-trans isomerism in X-Pro-Pro tripeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Analysis of diastereomers by ir spectroscopy | PDF [slideshare.net]
- 9. Thermodynamics of dissolution and infrared-spectroscopy of solid dispersions of phenacetin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Vibrational circular dichroism and single crystal X-Ray diffraction analyses of [Ir(bzq)2(phen)]+ (bzq = benzo[h]quinoline; phen = 1,10-phenanthroline): absolute configuration and role of CH-π interaction in molecular packing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Vibrational Circular Dichroism Detects Symmetry Breaking due to Conformational Mobility in C2-Symmetry Chiral Molecules and Provides Further Insight into Inter-Chromophoric Interactions | MDPI [mdpi.com]
- 13. The genesis of OH-stretching vibrational circular dichroism in chiral molecular crystals - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 14. Crystal structures of two chiral piperidine derivatives: 1-[(1R)-2-hydroxy-1-phenylethyl]piperidin-4-one and 8-[(1S)-1-phenylethyl]-1,4-dioxa-8-azaspiro[4.5]decane-7-thione - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Absolute Configuration of Small Molecules by Co‐Crystallization - PMC [pmc.ncbi.nlm.nih.gov]
- 16. X-ray crystallography of chemical compounds. | Semantic Scholar [semanticscholar.org]
- 17. mdpi.com [mdpi.com]
- 18. Synthesis, X-ray diffraction study, analysis of intermolecular interactions and molecular docking of ethyl 1-(3-tosylquinolin-4-yl)piperidine-4-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Analysis of the Isomers of New Chiral Psychoactive Substances Using Enantioselective High-Performance Liquid Chromatography-Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Differentiating the aromatic positional isomers of methylbuphedrones and methoxybuphedrones via chemical ionization‐mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 23. mdpi.com [mdpi.com]
A Senior Application Scientist's Guide to the Validation of Analytical Methods for Quantifying (R)-Isomer Impurities
Introduction: The Criticality of Stereochemical Purity
In pharmaceutical development, the three-dimensional structure of a drug molecule is not a trivial detail; it is fundamental to its biological activity. For chiral molecules, which exist as non-superimposable mirror images called enantiomers, this distinction is paramount. One enantiomer (the eutomer) may provide the desired therapeutic effect, while its counterpart (the distomer, in this case, the (R)-isomer impurity) can be inactive, less active, or worse, contribute to adverse effects or toxicity.[1][2] The historical tragedy of thalidomide, where the (S)-enantiomer was teratogenic, serves as a stark reminder of this principle.[3]
Consequently, regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) mandate strict control over enantiomeric purity.[1][4] This necessitates the development and validation of robust analytical methods capable of accurately and precisely quantifying minute levels of the undesired enantiomer in the drug substance. This guide provides a comprehensive framework for validating such methods, grounded in the principles of the International Council for Harmonisation (ICH) guidelines, particularly ICH Q2(R2).[5][6] We will explore the comparative strengths of key analytical technologies and detail the causality behind the validation protocols, empowering you to build a self-validating system of analytical control.
Choosing the Right Tool: A Comparison of Chiral Separation Technologies
The cornerstone of quantifying an (R)-isomer impurity is achieving its separation from the desired (S)-isomer. This requires a chiral environment, typically created using a chiral stationary phase (CSP) in chromatography or a chiral selector in capillary electrophoresis.[4][7] Three primary techniques dominate this field: High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Capillary Electrophoresis (CE). The choice of technique is a critical first step, driven by factors like speed, solvent consumption, and the physicochemical properties of the analyte.
| Feature | Chiral High-Performance Liquid Chromatography (HPLC) | Chiral Supercritical Fluid Chromatography (SFC) | Chiral Capillary Electrophoresis (CE) |
| Principle | Differential partitioning between a liquid mobile phase and a solid CSP.[1] | Differential partitioning between a supercritical fluid (CO₂) mobile phase and a CSP.[8] | Differential migration velocity in an electric field, influenced by a chiral selector in the buffer.[9] |
| Speed | Generally slower due to higher mobile phase viscosity. | 3-5 times faster than HPLC due to low viscosity and high diffusivity of supercritical CO₂, allowing higher flow rates.[10] | Very fast analysis times, often under 3 minutes.[11] |
| Solvent Use | Higher consumption of organic solvents. | Significantly lower organic solvent use ("Green Chemistry").[8][10] | Minimal sample and reagent consumption.[1][9] |
| Resolution | The established gold standard with a vast library of CSPs, offering high resolution.[1][12] | Often provides unique or complementary selectivity to HPLC; excellent resolution.[10] | Extremely high separation efficiency (theoretical plates).[7] |
| Best For | Broad applicability, well-established methods, both normal and reversed-phase options.[5] | High-throughput screening, thermally labile compounds, preparative separations. | Very small sample volumes, highly polar or charged analytes, orthogonal verification. |
| Key Limitation | Slower throughput, higher solvent cost and waste. | Higher initial instrument cost, less suitable for very polar, non-soluble compounds in CO₂/modifier. | Sensitivity can be lower due to small injection volumes; potential for wall adsorption issues.[9] |
Causality in Technique Selection: Your choice is not arbitrary. Chiral HPLC is the workhorse due to its versatility and the extensive availability of columns and literature. Polysaccharide-based CSPs (e.g., derivatized cellulose or amylose) are often the first choice due to their broad enantioselectivity.[12][13] Chiral SFC is increasingly adopted for its speed and green credentials. The low viscosity of supercritical CO₂ allows for rapid column equilibration and high flow rates without excessive pressure, making it ideal for high-throughput screening.[10] Chiral CE excels where other methods fail, particularly with highly polar or charged molecules that are difficult to retain in HPLC or SFC. Its orthogonal separation mechanism makes it an invaluable tool for cross-validation.[9]
References
- 1. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 2. veeprho.com [veeprho.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. database.ich.org [database.ich.org]
- 7. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Mastering Chiral Separations and Impurity Profiling with Capillary Electrophoresis | Separation Science [sepscience.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. bujnochem.com [bujnochem.com]
Safety Operating Guide
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling (R)-piperidin-3-ol
As researchers and drug development professionals, our work with chiral building blocks like (R)-piperidin-3-ol is foundational to discovering novel therapeutics. However, innovation cannot come at the expense of safety. This guide provides a detailed, experience-driven framework for the safe handling of this compound, emphasizing not just the "what" but the "why" behind each procedural choice. Our goal is to create a self-validating system of safety that protects you, your colleagues, and your research.
Understanding the Hazard Profile of this compound
This compound (CAS No. 62414-68-0) is a valuable chiral intermediate. While it is a solid with a relatively high melting point (91-92°C), its hazard profile necessitates careful handling.[1] The primary risks are associated with its corrosive and irritant nature.
According to supplier Safety Data Sheets (SDS), this compound is classified under GHS (Globally Harmonized System) with the following primary hazard statement:
This classification places it in Hazard Class 8 (Corrosive Substances) .[2][3] Exposure can lead to irreversible damage to skin and eyes upon contact. Some sources for the stereoisomer, (S)-piperidin-3-ol, which shares an identical chemical formula and similar physical properties, also list:
The causality here is clear: the amine functional group of the piperidine ring contributes to the compound's basicity and reactivity, allowing it to readily react with and damage biological tissues. Therefore, preventing all direct contact is the principal goal of our protective strategy.
The First Line of Defense: Engineering Controls
Personal Protective Equipment (PPE) is the final barrier between you and a chemical hazard. Your first and most critical line of defense is always robust engineering controls.
-
Fume Hood: All manipulations of this compound, including weighing, transfers, and solution preparation, must be conducted inside a certified chemical fume hood.[5][6] This is non-negotiable. A fume hood contains vapors and fine particulates, preventing inhalation and systemic exposure.
-
Ventilation: Ensure the laboratory has adequate general ventilation to dilute any fugitive emissions that might escape primary containment.[4][6]
Core PPE Requirements: Your Non-Negotiable Armor
For any task involving this compound, a baseline level of PPE is mandatory.
-
Eye and Face Protection:
-
Safety Glasses with Side Shields: At a minimum, ANSI Z87.1-compliant safety glasses with side shields are required.
-
Chemical Goggles: For tasks with a higher risk of splashes, such as transfers of solutions or reaction workups, chemical goggles that form a seal around the eyes are essential.[7]
-
Face Shield: When handling larger quantities (>50g) or performing tasks where significant splashing is possible, a full-face shield must be worn in addition to chemical goggles to protect the entire face from corrosive burns.[3]
-
-
Protective Gloves:
-
Material: Nitrile gloves are a standard choice for incidental contact. However, for prolonged handling or immersion, consider heavier-duty gloves like butyl rubber, as piperidine and its derivatives can degrade or permeate standard nitrile gloves over time.
-
Inspection: Always inspect gloves for tears, pinholes, or signs of degradation before use.
-
Double Gloving: For critical tasks, wearing two pairs of nitrile gloves is a prudent measure. This provides a buffer in case the outer glove is compromised, allowing you time to remove it without exposing your skin.
-
Technique: Remove gloves using a technique that avoids touching the outer contaminated surface with your bare skin.
-
-
Laboratory Coat:
-
A flame-resistant (FR) lab coat made of materials like Nomex or treated cotton is required. Ensure it is fully buttoned with the sleeves rolled down to provide maximum skin coverage.
-
-
Protective Clothing and Footwear:
-
Full-length pants and closed-toe shoes are mandatory in any laboratory setting. Shorts, skirts, and sandals offer no protection and are not permitted. For handling corrosive materials, shoes made of a chemically resistant material are recommended.
-
Task-Specific PPE Protocols
Different laboratory operations carry varying levels of risk. The following table outlines recommended PPE for specific tasks involving this compound.
| Task | Minimum PPE | Recommended Upgrade | Rationale |
| Weighing/Aliquotting Solid | Safety Glasses with Side Shields, Single Pair Nitrile Gloves, Lab Coat | Chemical Goggles, Double Nitrile Gloves | Minimizes risk from dust inhalation and incidental skin contact. Upgrades provide enhanced eye protection and a safety margin for glove integrity.[4] |
| Preparing Solutions | Chemical Goggles, Single Pair Nitrile Gloves, Lab Coat | Face Shield (over goggles), Double Nitrile or Butyl Rubber Gloves | Higher risk of splashes and direct contact with dissolved, more mobile chemical. A face shield protects the entire face.[3][8] |
| Running a Reaction | Chemical Goggles, Single Pair Nitrile Gloves, Lab Coat | Double Nitrile Gloves, Chemical Apron | Protects against splashes during reagent addition or sampling. An apron adds another layer of protection for the torso. |
| Reaction Workup/Extraction | Chemical Goggles, Double Nitrile Gloves, Lab Coat | Face Shield (over goggles), Butyl Rubber Gloves, Chemical Apron | Involves larger volumes and transfers between vessels, significantly increasing the risk of major splashes and prolonged glove contact. |
| Handling Waste | Chemical Goggles, Double Nitrile Gloves, Lab Coat | N/A | Ensures protection during the final containment and labeling of hazardous waste, which still presents a contact hazard. |
Procedural Discipline: Donning, Doffing, and Disposal
The order in which you put on and take off PPE is critical to prevent cross-contamination.
Donning (Putting On) PPE:
-
Lab Coat: Put on and fasten completely.
-
Goggles/Face Shield: Position securely on your face.
-
Gloves: Pull gloves on, ensuring the cuffs go over the sleeves of your lab coat.
Doffing (Taking Off) PPE:
-
Gloves: Remove first, using the glove-on-glove technique to avoid skin contact.
-
Face Shield/Goggles: Remove by handling the strap, not the front surface.
-
Lab Coat: Remove by rolling it down your arms, keeping the contaminated exterior folded inward.
-
Wash Hands: Immediately and thoroughly wash your hands with soap and water.[3][6]
Disposal Plan:
-
Contaminated PPE: All disposable PPE, including gloves, must be discarded into a designated hazardous waste container immediately after use.[4]
-
Chemical Waste: Dispose of this compound and any solutions containing it in a properly labeled, sealed hazardous waste container in accordance with your institution's and local regulations.[4][9] Do not pour down the drain.[5]
Safe Handling Workflow
The following diagram illustrates the logical flow for safely handling this compound, from initial planning to final disposal.
Caption: Workflow for handling this compound safely.
References
- 1. This compound|lookchem [lookchem.com]
- 2. 62414-68-0|this compound|BLD Pharm [bldpharm.com]
- 3. 62414-68-0 | this compound | Chiral Building Blocks | Ambeed.com [ambeed.com]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. jubilantingrevia.com [jubilantingrevia.com]
- 7. lobachemie.com [lobachemie.com]
- 8. chemos.de [chemos.de]
- 9. echemi.com [echemi.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
